molecular formula C18H20N4O2 B10830186 Lunresertib CAS No. 2719793-90-3

Lunresertib

Número de catálogo: B10830186
Número CAS: 2719793-90-3
Peso molecular: 324.4 g/mol
Clave InChI: ARBRHWRTXPWZGN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lunresertib is an orally bioavailable inhibitor of the human membrane-associated tyrosine- and threonine-specific cdc2-inhibitory kinase (PKMYT1), with potential antineoplastic activity. Upon oral administration, this compound targets, binds to and inhibits the activity of PKMYT1. This results in the inhibition of CDK1 phosphorylation, which may promote both premature mitosis and a prolonged mitotic arrest, and lead to the accumulation of unrepaired DNA damage and apoptosis in susceptible tumor cells, such as CCNE1-overexpressing tumor cells. PKMYT1 phosphorylates CDK1 specifically when CDK1 is complexed to cyclins, which blocks progression from G2 into mitosis.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Propiedades

Número CAS

2719793-90-3

Fórmula molecular

C18H20N4O2

Peso molecular

324.4 g/mol

Nombre IUPAC

2-amino-1-(3-hydroxy-2,6-dimethylphenyl)-5,6-dimethylpyrrolo[2,3-b]pyridine-3-carboxamide

InChI

InChI=1S/C18H20N4O2/c1-8-5-6-13(23)10(3)15(8)22-16(19)14(17(20)24)12-7-9(2)11(4)21-18(12)22/h5-7,23H,19H2,1-4H3,(H2,20,24)

Clave InChI

ARBRHWRTXPWZGN-UHFFFAOYSA-N

SMILES canónico

CC1=C(C(=C(C=C1)O)C)N2C(=C(C3=C2N=C(C(=C3)C)C)C(=O)N)N

Origen del producto

United States

Foundational & Exploratory

Lunresertib: A Deep Dive into the Mechanism of a First-in-Class PKMYT1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lunresertib (formerly RP-6306) is a first-in-class, orally bioavailable small molecule inhibitor of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1). It operates on the principle of synthetic lethality, selectively targeting cancer cells with specific genetic alterations, namely CCNE1 amplification or loss-of-function mutations in FBXW7 and PPP2R1A. By inhibiting PKMYT1, this compound induces catastrophic DNA damage and subsequent cell death in these vulnerable cancer cells. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by preclinical data, experimental methodologies, and visual representations of the key pathways and concepts.

Core Mechanism of Action: Exploiting Synthetic Lethality

This compound's therapeutic strategy is rooted in the concept of synthetic lethality. This occurs when the combination of two genetic alterations—in this case, a cancer-driving mutation and the inhibition of a specific protein—leads to cell death, while either event alone is viable. The primary synthetic lethal partners for PKMYT1 inhibition by this compound are:

  • CCNE1 Amplification: Cyclin E1 (CCNE1) is a crucial regulator of the cell cycle. Its amplification leads to uncontrolled cell proliferation and is associated with poor prognosis in several cancers.

  • FBXW7 Loss-of-Function: F-box and WD repeat domain-containing 7 (FBXW7) is a tumor suppressor that targets several oncoproteins, including Cyclin E, for degradation. Its inactivation results in the accumulation of these oncoproteins.

  • PPP2R1A Loss-of-Function: Protein Phosphatase 2A subunit A (PPP2R1A) is a component of a major serine/threonine phosphatase complex involved in cell cycle regulation. Its loss also contributes to uncontrolled cell cycle progression.

In cancer cells harboring these alterations, there is an increased reliance on the G2/M checkpoint for DNA repair and to prevent premature entry into mitosis. PKMYT1 is a key kinase that phosphorylates and inhibits Cyclin-Dependent Kinase 1 (CDK1), a master regulator of mitotic entry. By inhibiting PKMYT1, this compound prevents the inhibitory phosphorylation of CDK1, leading to its premature activation. This forces the cancer cells, already under replicative stress due to their genetic makeup, into mitosis before DNA replication and repair are complete. The result is mitotic catastrophe and selective elimination of the cancer cells.

Signaling Pathway of this compound's Action

G cluster_0 Normal Cell Cycle Control cluster_1 Cancer Cell with CCNE1 Amp / FBXW7 or PPP2R1A LoF PKMYT1 PKMYT1 CDK1_inactive CDK1 (inactive) p-Thr14 PKMYT1->CDK1_inactive Phosphorylates (Inhibits) CDK1_active CDK1 (active) CDK1_inactive->CDK1_active Dephosphorylation G2_M_Transition G2/M Transition CDK1_active->G2_M_Transition Promotes Mitosis Mitosis G2_M_Transition->Mitosis This compound This compound PKMYT1_inhibited PKMYT1 This compound->PKMYT1_inhibited Inhibits CDK1_premature_active Prematurely Active CDK1 PKMYT1_inhibited->CDK1_premature_active Inhibition Blocked Premature_Mitosis Premature Mitotic Entry CDK1_premature_active->Premature_Mitosis Drives DNA_Damage DNA Damage & Mitotic Catastrophe Premature_Mitosis->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: this compound's mechanism of action in susceptible cancer cells.

Quantitative Preclinical Data

This compound has demonstrated potent and selective inhibition of PKMYT1 in a variety of preclinical assays.

ParameterValueCell Line/Model
PKMYT1 IC50 14 nMEnzymatic Assay
Cellular Potency (IC50) Varies by genotypeCancer cell lines
OVCAR3 (CCNE1 amp)25 nMHuman Ovarian Cancer
HCC1569 (CCNE1 amp)30 nMHuman Breast Cancer
In Vivo Efficacy Dose-dependent tumor growth inhibitionOVCAR3 Xenograft Model

Synergistic Combination with ATR Inhibition

Preclinical studies have revealed a strong synergistic effect when this compound is combined with inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) protein, such as camonsertib. ATR is a critical kinase in the DNA damage response (DDR) pathway. The combination of PKMYT1 and ATR inhibition leads to a more profound and durable anti-tumor response.

The rationale for this synergy lies in the dual blockade of pathways that prevent premature mitotic entry. While this compound directly inhibits PKMYT1, ATR inhibitors prevent the activation of downstream effectors that also contribute to CDK1 inhibition. This two-pronged attack overwhelms the cancer cell's ability to cope with DNA damage, leading to enhanced mitotic catastrophe.

Logical Relationship of the this compound and Camonsertib Synergy

G This compound This compound PKMYT1_inhibition PKMYT1 Inhibition This compound->PKMYT1_inhibition Camonsertib Camonsertib (ATR Inhibitor) ATR_inhibition ATR Inhibition Camonsertib->ATR_inhibition Premature_Mitosis Increased Premature Mitotic Entry PKMYT1_inhibition->Premature_Mitosis DNA_Damage_Response_inhibition Impaired DNA Damage Response ATR_inhibition->DNA_Damage_Response_inhibition Synergistic_Cell_Death Synergistic Cancer Cell Death Premature_Mitosis->Synergistic_Cell_Death DNA_Damage_Response_inhibition->Synergistic_Cell_Death G start Start implant Implant Cancer Cells (e.g., OVCAR3) into Mice start->implant tumor_growth Allow Tumors to Grow to Palpable Size implant->tumor_growth randomize Randomize Mice into Control & Treatment Groups tumor_growth->randomize treat Administer this compound or Vehicle (Oral) randomize->treat measure Measure Tumor Volume Regularly treat->measure endpoint End of Study measure->endpoint Tumor size reaches endpoint or study duration is met analyze Excise Tumors for Pharmacodynamic Analysis endpoint->analyze end Finish analyze->end

Unraveling RP-6306: A Deep Dive into its Preclinical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

MONTREAL & CAMBRIDGE, Mass. – RP-6306, a first-in-class, orally administered small molecule inhibitor of PKMYT1, has demonstrated significant preclinical activity in tumors with specific genetic alterations, according to comprehensive analyses of preclinical data. Developed by Repare Therapeutics, this investigational compound has shown a potent and selective mechanism of action, leading to profound anti-tumor effects in various cancer models. This technical guide provides an in-depth overview of the pivotal preclinical findings for RP-6306, targeting researchers, scientists, and drug development professionals.

Core Mechanism of Action: Synthetic Lethality with CCNE1 Amplification

RP-6306 operates on the principle of synthetic lethality. Its primary target, PKMYT1, is a protein kinase that negatively regulates the cell cycle by phosphorylating CDK1. The therapeutic strategy for RP-6306 was identified through Repare's proprietary, CRISPR-based SNIPRx® discovery platform, which pinpointed PKMYT1 as a critical synthetic lethal partner to several genomic alterations, most notably CCNE1 amplification. Tumors with CCNE1 amplification, which are often resistant to platinum-based therapies and PARP inhibitors, are particularly vulnerable to PKMYT1 inhibition.

The inhibition of PKMYT1 by RP-6306 leads to the unscheduled activation of CDK1, forcing cells with CCNE1 overexpression to enter mitosis prematurely while still undergoing DNA synthesis. This disruption of the cell cycle results in mitotic catastrophe and subsequent cell death, selectively targeting cancer cells with the specific genetic alterations. Preclinical data has demonstrated that this mechanism of action leads to significant inhibition of tumor growth in CCNE1-amplified cancer models.

Quantitative Preclinical Data

The preclinical development of RP-6306 has yielded significant quantitative data, highlighting its potency, selectivity, and in vivo efficacy.

ParameterValueDescriptionSource
IC50 14 nMThe half maximal inhibitory concentration against PKMYT1 in cellular binding assays, indicating high potency.
Selectivity HighRP-6306 demonstrates a high degree of selectivity for PKMYT1 over other kinases in cellular binding assays.
In Vivo Efficacy Dose-dependent reduction in tumor growthIn a CCNE1-amplified ovarian xenograft model (OVCAR3), oral administration of RP-6306 resulted in a statistically significant and dose-dependent reduction in tumor growth.

Experimental Protocols

The following are summaries of key experimental protocols used in the preclinical evaluation of RP-6306.

In Vitro Kinase Inhibition Assay

To determine the potency and selectivity of RP-6306, biochemical assays were conducted. A standard in vitro kinase assay would involve incubating recombinant human PKMYT1 enzyme with a known substrate and ATP. The inhibitory effect of RP-6306 is measured by quantifying the reduction in substrate phosphorylation at various concentrations of the compound. The IC50 value is then calculated from the dose-response curve. Selectivity is assessed by performing similar assays against a panel of other human kinases.

Cell Viability and Apoptosis Assays

The cytotoxic effects of RP-6306 on cancer cell lines with and without CCNE1 amplification were evaluated using cell viability assays, such as the MTT or CellTiter-Glo assay. These assays measure the metabolic activity of cells, which correlates with the number of viable cells. To confirm that cell death occurs via apoptosis or mitotic catastrophe, assays such as Annexin V/PI staining followed by flow cytometry, or immunofluorescence staining for markers of DNA damage (e.g., γH2AX) and mitotic catastrophe are employed. For instance, treatment of the HCC1569 breast cancer cell line with 500 nM of RP-6306 for 24 hours induced pan-γH2AX, indicating DNA damage.

In Vivo Xenograft Models

To assess the anti-tumor activity of RP-6306 in a living organism, xenograft studies were performed. In a typical protocol, human cancer cells with known genetic alterations (e.g., OVCAR3 ovarian cancer cells with CCNE1 amplification) are implanted into immunocompromised mice. Once tumors reach a palpable size, the mice are treated with RP-6306 or a vehicle control, administered orally on a daily schedule. Tumor volume is measured regularly to determine the effect of the treatment. In one such study, daily oral administration of RP-6306 at doses of 15, 50, and 300 ppm for 21 days resulted in a statistically significant and dose-dependent reduction in OVCAR3 tumor growth.

Visualizing the Science of RP-6306

The following diagrams illustrate the mechanism of action and experimental workflow for RP-6306.

RP6306_Mechanism_of_Action cluster_0 Normal Cell Cycle Regulation cluster_1 Cancer Cell with CCNE1 Amplification PKMYT1 PKMYT1 CDK1 CDK1 PKMYT1->CDK1 Phosphorylates & Inhibits G2_M_Transition G2/M Transition CDK1->G2_M_Transition Promotes CCNE1 CCNE1 Amplification CDK1_active CDK1 (Active) CCNE1->CDK1_active Drives Activity RP6306 RP-6306 PKMYT1_inhibited PKMYT1 RP6306->PKMYT1_inhibited Inhibits PKMYT1_inhibited->CDK1_active Inhibition Blocked Premature_Mitosis Premature Mitotic Entry CDK1_active->Premature_Mitosis Unscheduled Activation Mitotic_Catastrophe Mitotic Catastrophe & Cell Death Premature_Mitosis->Mitotic_Catastrophe

Caption: Mechanism of Action of RP-6306 in CCNE1-Amplified Cancer Cells.

Preclinical_Evaluation_Workflow cluster_Discovery Target Identification & Compound Screening cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_Clinical Clinical Development CRISPR_Screen CRISPR-based SNIPRx® Screen Target_ID Identify PKMYT1 as Synthetic Lethal with CCNE1 Amp CRISPR_Screen->Target_ID Compound_Screen High-Throughput Screening Target_ID->Compound_Screen Lead_Opt Lead Optimization to RP-6306 Compound_Screen->Lead_Opt Kinase_Assay Biochemical Kinase Assays (Potency & Selectivity) Lead_Opt->Kinase_Assay Cell_Viability Cell Viability Assays (CCNE1 Amp vs. WT) Kinase_Assay->Cell_Viability Mechanism_Studies Mechanism of Action Studies (γH2AX, Flow Cytometry) Cell_Viability->Mechanism_Studies Xenograft_Model Establish CCNE1-Amplified Xenograft Models (e.g., OVCAR3) Mechanism_Studies->Xenograft_Model RP6306_Treatment Oral Administration of RP-6306 Xenograft_Model->RP6306_Treatment Tumor_Measurement Tumor Growth Inhibition Analysis RP6306_Treatment->Tumor_Measurement PK_PD_Analysis Pharmacokinetics & Pharmacodynamics Tumor_Measurement->PK_PD_Analysis Phase1_Trial Phase 1 Clinical Trials PK_PD_Analysis->Phase1_Trial

Caption: Preclinical to Clinical Development Workflow of RP-6306.

Conclusion and Future Directions

The preclinical data for RP-6306 strongly support its development as a targeted therapy for cancers harboring CCNE1 amplification and other specific genetic alterations. Its potent and selective inhibition of PKMYT1, leading to synthetic lethality, represents a promising new approach for difficult-to-treat cancers. These foundational studies have paved the way for ongoing clinical trials to evaluate the safety and efficacy of RP-6306 in patients with advanced solid tumors. The initial results from the Phase 1 MYTHIC clinical trial have demonstrated safety, tolerability, and early efficacy, both as a monotherapy and in combination with other agents. Further clinical investigation is underway to fully realize the therapeutic potential of this novel agent.

An In-Depth Technical Guide to PKMYT1 Inhibition and Synthetic Lethality: A New Frontier in Precision Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate dance of the cell cycle is a cornerstone of cellular life, and its dysregulation is a hallmark of cancer. For decades, therapeutic strategies have sought to exploit the dependencies of cancer cells on these aberrant cell cycle processes. A promising new chapter in this endeavor is the targeting of PKMYT1 (Protein Kinase, Membrane-Associated Tyrosine/Threonine 1), a key negative regulator of the G2/M checkpoint. This guide provides a comprehensive technical overview of PKMYT1 inhibition as a therapeutic strategy, with a particular focus on the powerful concept of synthetic lethality. We delve into the core mechanisms, present key preclinical and clinical data, detail essential experimental protocols, and visualize the complex signaling and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals dedicated to advancing the next generation of precision cancer therapies.

The Central Role of PKMYT1 in Cell Cycle Control

PKMYT1 is a member of the WEE1 family of kinases that acts as a crucial gatekeeper for entry into mitosis.[1] Its primary substrate is Cyclin-Dependent Kinase 1 (CDK1), the master regulator of the G2/M transition.[2][3] PKMYT1, along with its nuclear counterpart WEE1, phosphorylates CDK1 at two inhibitory sites, Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[3][4] This inhibitory phosphorylation maintains the CDK1/Cyclin B1 complex in an inactive state, preventing premature entry into mitosis and allowing time for DNA repair.[3] While WEE1 primarily functions in the nucleus, PKMYT1 is localized to the cytoplasm, anchored to the membranes of the Golgi apparatus and endoplasmic reticulum.[5] This spatial separation suggests distinct, yet complementary, roles in regulating the CDK1/Cyclin B1 complex as it shuttles between the cytoplasm and the nucleus.

In many cancer cells, particularly those with a defective G1/S checkpoint (e.g., due to p53 mutations), there is an increased reliance on the G2/M checkpoint to cope with elevated levels of DNA damage and replication stress.[6] This dependency makes the components of the G2/M checkpoint, including PKMYT1, attractive therapeutic targets. Overexpression of PKMYT1 has been observed in a variety of cancers, including lung, liver, colorectal, and breast cancer, and is often associated with a poor prognosis.[3][7][8]

Signaling Pathway: The G2/M Checkpoint

The regulation of the G2/M transition is a tightly controlled process involving a network of kinases and phosphatases. The following diagram illustrates the central role of PKMYT1 in this pathway.

G2_M_Checkpoint Figure 1. The G2/M Checkpoint Signaling Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR CHK1_CHK2 CHK1/CHK2 ATM_ATR->CHK1_CHK2 CDC25 CDC25 (Phosphatase) CHK1_CHK2->CDC25 PKMYT1 PKMYT1 CHK1_CHK2->PKMYT1 WEE1 WEE1 CHK1_CHK2->WEE1 CDK1_CyclinB_inactive CDK1/Cyclin B (Inactive) CDC25->CDK1_CyclinB_inactive Dephosphorylates Thr14 & Tyr15 PKMYT1->CDK1_CyclinB_inactive p-Thr14 p-Tyr15 WEE1->CDK1_CyclinB_inactive p-Tyr15 CDK1_CyclinB_active CDK1/Cyclin B (Active) CDK1_CyclinB_inactive->CDK1_CyclinB_active Mitosis Mitotic Entry CDK1_CyclinB_active->Mitosis

Caption: The G2/M checkpoint pathway illustrating the inhibitory role of PKMYT1 and WEE1 on the CDK1/Cyclin B complex.

The Principle of Synthetic Lethality with PKMYT1 Inhibition

Synthetic lethality is a concept in which the simultaneous loss of function of two genes is lethal to a cell, whereas the loss of function of either gene alone is not.[9][10] In the context of cancer therapy, this provides a powerful strategy to selectively kill cancer cells that harbor specific genetic alterations (e.g., mutations or amplifications) by inhibiting a second, "synthetically lethal" target.

A growing body of evidence has identified several genetic contexts that are synthetically lethal with the inhibition of PKMYT1.

CCNE1 Amplification

The most well-established synthetic lethal partner of PKMYT1 is the amplification of the CCNE1 gene, which encodes for Cyclin E1.[1][11][12][13] CCNE1 amplification is found in a significant proportion of several cancer types, including ovarian, endometrial, and gastric cancers, and is associated with poor prognosis and resistance to chemotherapy.[11][13]

Cancer cells with CCNE1 amplification experience high levels of replication stress due to premature entry into S-phase.[1][14] This heightened replication stress makes these cells exquisitely dependent on the G2/M checkpoint to prevent catastrophic mitotic entry with incompletely replicated or damaged DNA. Inhibition of PKMYT1 in this context removes this critical checkpoint, leading to unscheduled CDK1 activation, premature mitotic entry, and ultimately, cell death through mitotic catastrophe.[11][13][15]

FBXW7 and PPP2R1A Mutations

Loss-of-function mutations in the tumor suppressor gene FBXW7 also create a synthetic lethal dependency on PKMYT1.[16] FBXW7 is an E3 ubiquitin ligase that targets several oncoproteins for degradation, including Cyclin E.[16] Mutations in FBXW7 lead to the accumulation of Cyclin E, mimicking the phenotype of CCNE1 amplification and inducing a similar reliance on the G2/M checkpoint.[16] Similarly, mutations in PPP2R1A, a subunit of the PP2A phosphatase involved in cell cycle regulation, have also been identified as conferring sensitivity to PKMYT1 inhibition.[17]

Combination with WEE1 and ATR Inhibitors

The functional redundancy between PKMYT1 and WEE1 in regulating CDK1 provides a strong rationale for their combined inhibition.[4][18][19] Preclinical studies have demonstrated that the combination of a PKMYT1 inhibitor with a WEE1 inhibitor leads to synergistic cancer cell killing, even at low doses.[14][18][20][21][22] This dual inhibition leads to profound CDK1 activation, exacerbates DNA replication stress, and triggers replication catastrophe.[14][18][20]

Furthermore, combining PKMYT1 inhibition with inhibitors of ATR (Ataxia Telangiectasia and Rad3-related), a key kinase in the DNA damage response, has also shown significant promise.[23][24][25][26] This combination is particularly effective in CCNE1-amplified cancers, where the underlying replication stress is further amplified by ATR inhibition, leading to a potent synergistic effect.[26]

Logical Relationship: Synthetic Lethality

The following diagram illustrates the logical relationship of synthetic lethality with PKMYT1 inhibition.

Synthetic_Lethality Figure 2. The Principle of Synthetic Lethality with PKMYT1 Inhibition cluster_normal Normal Cell cluster_cancer Cancer Cell with Genetic Alteration PKMYT1_normal Functional PKMYT1 Viable_normal Cell Viable GeneA_normal Functional Gene A (e.g., CCNE1, FBXW7) PKMYT1_inhibitor_normal PKMYT1 Inhibitor PKMYT1_inhibitor_normal->PKMYT1_normal PKMYT1_cancer Functional PKMYT1 Viable_cancer Cell Viable GeneA_cancer Altered Gene A (e.g., CCNE1 amp, FBXW7 mut) Lethality Synthetic Lethality (Cell Death) GeneA_cancer->Lethality PKMYT1_inhibitor_cancer PKMYT1 Inhibitor PKMYT1_inhibitor_cancer->PKMYT1_cancer PKMYT1_inhibitor_cancer->Lethality

Caption: A diagram illustrating the concept of synthetic lethality, where PKMYT1 inhibition is lethal only in cancer cells with specific genetic alterations.

Quantitative Data on PKMYT1 Inhibition

The development of potent and selective PKMYT1 inhibitors, such as the first-in-class molecule lunresertib (RP-6306), has enabled the rigorous preclinical and clinical evaluation of this therapeutic strategy.[15][17][23][27][28][29][30]

Table 1: In Vitro Activity of this compound (RP-6306)
Cell LineCancer TypeKey Genetic AlterationIC50 (nM)Reference
OVCAR3Ovarian CancerCCNE1 Amplification26 - 93[13]
HCC1569Breast CancerCCNE1 Amplification26 - 93[13]
MKN1Gastric CancerCCNE1 AmplificationNot Specified[31]
U2OSOsteosarcomaN/ANot Specified[22][32]
COV318Ovarian CancerN/ANot Specified[21]
COV362Ovarian CancerN/ANot Specified[21]

Note: Specific IC50 values for all cell lines were not consistently available in the public domain. The range for OVCAR3 and HCC1569 is based on provided data.

Table 2: Synergy Scores for Combination Therapies
Cell LineCombinationSynergy Score (ZIP)Reference
U2OSAdavosertib (WEE1i) + RP-6306≥10 (Synergy)[22][32]
COV318Adavosertib (WEE1i) + RP-6306≥10 (Synergy)[21]
COV362Adavosertib (WEE1i) + RP-6306≥10 (Synergy)[21]
OVCAR3Adavosertib (WEE1i) + RP-6306≥10 (Synergy)[21]
OVCAR8Adavosertib (WEE1i) + RP-6306≥10 (Synergy)[21]
CCNE1-amplified cellsCamonsertib (ATRi) + RP-6306Synergistic[26]
HCC1569Gemcitabine + RP-6306Profound Synergy[30]

Note: A ZIP synergy score ≥10 indicates a synergistic interaction.

Table 3: In Vivo Efficacy of this compound (RP-6306)
Xenograft ModelCancer TypeKey Genetic AlterationTreatmentOutcomeReference
OVCAR3 CDXOvarian CancerCCNE1 AmplificationRP-6306 + GemcitabineTumor Regression[30]
HCC1569 CDXBreast CancerCCNE1 AmplificationRP-6306 + GemcitabineTumor Regression[30]
BCX070 PDXTriple-Negative Breast CancerLMW-E-highRP-6306 (20 mg/kg BID)Significant Tumor Growth Inhibition[8]
CCNE1-amplified PDXOvarian & Endometrial CancerCCNE1 AmplificationRP-6306 + CamonsertibDurable Antitumor Activity & Increased Survival[9][26]

CDX: Cell Line-Derived Xenograft; PDX: Patient-Derived Xenograft

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to investigate PKMYT1 inhibition and synthetic lethality.

CRISPR-Cas9 Synthetic Lethality Screen

This protocol outlines the general steps for conducting a pooled CRISPR-Cas9 knockout screen to identify genes that are synthetically lethal with PKMYT1 inhibition.

Experimental Workflow:

CRISPR_Workflow Figure 3. Experimental Workflow for a CRISPR-Cas9 Synthetic Lethality Screen cluster_prep 1. Preparation cluster_screen 2. Screening cluster_analysis 3. Analysis cluster_validation 4. Validation Cas9_cells Generate Cas9-expressing cell line sgRNA_library Amplify sgRNA lentiviral library Lentivirus Produce lentivirus Transduction Transduce cells with sgRNA library (MOI < 1) Lentivirus->Transduction Selection Select transduced cells (e.g., puromycin) Transduction->Selection Split Split into two arms Selection->Split Control Control (Vehicle) Split->Control Treatment Treatment (PKMYT1i) Split->Treatment Harvest Harvest cells at T0 and final timepoint Control->Harvest Treatment->Harvest gDNA Extract genomic DNA Harvest->gDNA PCR PCR amplify sgRNA sequences gDNA->PCR NGS Next-Generation Sequencing PCR->NGS Data_analysis Data Analysis: Identify depleted sgRNAs NGS->Data_analysis Hit_validation Validate candidate hits (individual knockouts) Data_analysis->Hit_validation

Caption: A flowchart outlining the major steps involved in a CRISPR-Cas9 synthetic lethality screen.

Methodology:

  • Cell Line Preparation: Select a cancer cell line with the desired genetic background (e.g., CCNE1 amplification). Stably express Cas9 nuclease via lentiviral transduction followed by antibiotic selection.[2]

  • sgRNA Library and Lentivirus Production: Utilize a genome-wide or focused sgRNA library. Amplify the library and produce high-titer lentivirus.[4][18]

  • Transduction and Selection: Transduce the Cas9-expressing cells with the sgRNA lentiviral library at a low multiplicity of infection (MOI) to ensure that most cells receive a single sgRNA. Select for successfully transduced cells.[2][4]

  • Screening: Split the transduced cell population into a control (vehicle-treated) and a treatment (PKMYT1 inhibitor-treated) arm. Culture the cells for a sufficient duration to allow for the depletion of cells with synthetic lethal gene knockouts.[2][4]

  • Genomic DNA Extraction and Sequencing: Harvest genomic DNA from the initial (T0) and final cell populations. Amplify the sgRNA cassettes via PCR and perform next-generation sequencing to determine the relative abundance of each sgRNA.[2][4]

  • Data Analysis: Analyze the sequencing data to identify sgRNAs that are significantly depleted in the PKMYT1 inhibitor-treated group compared to the control group. These depleted sgRNAs correspond to genes that are synthetically lethal with PKMYT1 inhibition.[4]

Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol describes a common method for assessing cell viability based on the quantification of ATP.

Methodology:

  • Cell Seeding: Seed cells in an opaque-walled multi-well plate at a predetermined optimal density.[33]

  • Compound Treatment: Treat the cells with a serial dilution of the PKMYT1 inhibitor, alone or in combination with another agent. Include appropriate vehicle controls.[33]

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.[33]

  • Reagent Addition: Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent to each well.[12][33]

  • Lysis and Signal Stabilization: Mix the contents to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.[6][12][33]

  • Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.[6][12][33]

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining.

Methodology:

  • Cell Culture and Treatment: Culture cells and treat with the PKMYT1 inhibitor or control for the desired duration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold ethanol (B145695) to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye such as propidium iodide (PI) and RNase A (to prevent staining of double-stranded RNA).[11][34]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.[11][34]

  • Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7][34]

Immunoblotting for Phosphorylated Proteins

This protocol describes the detection of specific phosphorylated proteins (e.g., p-CDK1) by western blotting.

Methodology:

  • Protein Extraction: Lyse treated and control cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.[5][35]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).[3][5]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., BSA in TBST) to prevent non-specific antibody binding.[5]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-CDK1 Thr14).[3][14]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[3][5][14]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3][5]

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the anti-tumor efficacy of a PKMYT1 inhibitor in a mouse xenograft model.

Methodology:

  • Cell/Tumor Implantation: Implant human cancer cells (cell line-derived xenograft, CDX) or patient-derived tumor fragments (PDX) subcutaneously or orthotopically into immunocompromised mice.[17][19][23][36]

  • Tumor Growth and Randomization: Monitor tumor growth. Once the tumors reach a predetermined size, randomize the mice into treatment and control groups.[8][17][23]

  • Drug Administration: Administer the PKMYT1 inhibitor (and any combination agents) and the vehicle control according to the specified dose and schedule.[8][17][23]

  • Monitoring: Regularly measure tumor volume and monitor the overall health and body weight of the mice.[8][17]

  • Endpoint Analysis: At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., histology, biomarker analysis).[17][23]

Conclusion and Future Directions

The inhibition of PKMYT1 represents a highly promising and validated strategy in precision oncology. The synthetic lethal relationships with CCNE1 amplification, FBXW7 mutations, and in combination with other DNA damage response inhibitors provide a clear path for patient stratification and the development of targeted therapies. The first-in-class PKMYT1 inhibitor, this compound (RP-6306), has demonstrated encouraging preclinical and early clinical activity, paving the way for further investigation.

Future research will likely focus on:

  • Expanding the landscape of synthetic lethal partners: Identifying additional genetic backgrounds that confer sensitivity to PKMYT1 inhibition.

  • Optimizing combination strategies: Further exploring the synergistic potential of PKMYT1 inhibitors with other targeted agents and standard-of-care chemotherapies.

  • Understanding and overcoming resistance mechanisms: Elucidating the mechanisms by which tumors may develop resistance to PKMYT1 inhibition and developing strategies to circumvent them.

  • Biomarker development: Refining and validating biomarkers to accurately identify patients who are most likely to benefit from PKMYT1-targeted therapies.

The continued exploration of PKMYT1 inhibition holds the potential to deliver significant clinical benefit to patients with difficult-to-treat cancers, marking a significant advancement in the era of personalized medicine.

References

Lunresertib: A Targeted Approach to Cell Cycle Dysregulation in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action and Clinical Development of a First-in-Class PKMYT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cell cycle is a fundamental process that governs cellular proliferation, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their activity is tightly controlled by various mechanisms, including phosphorylation. Lunresertib (formerly RP-6306) is a first-in-class, orally bioavailable small molecule inhibitor of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1), a critical negative regulator of CDK1.[1][2] This technical guide provides a comprehensive overview of this compound's mechanism of action, its role in cell cycle regulation, and a summary of key preclinical and clinical data.

Core Mechanism of Action: Targeting the G2/M Checkpoint

This compound exerts its anti-cancer effects through a novel mechanism of action centered on the G2/M cell cycle checkpoint. PKMYT1 is a kinase that phosphorylates CDK1 on Threonine 14 (Thr14), an inhibitory modification that prevents premature entry into mitosis.[3][4] In cancers with specific genetic alterations, such as amplification of the CCNE1 gene (encoding Cyclin E1) or loss-of-function mutations in FBXW7 or PPP2R1A, tumor cells experience high levels of replication stress and become heavily reliant on the G2/M checkpoint for survival.[1][5]

By inhibiting PKMYT1, this compound prevents the inhibitory phosphorylation of CDK1.[2] This leads to the unscheduled activation of the CDK1/Cyclin B complex, forcing cells to bypass the G2/M checkpoint and enter mitosis prematurely, even with unrepaired DNA damage.[3][4] This premature mitotic entry results in mitotic catastrophe and subsequent apoptotic cell death, a process known as synthetic lethality.[5][6]

Signaling Pathway of this compound Action

Lunresertib_Mechanism PKMYT1 PKMYT1 CDK1_CyclinB CDK1/Cyclin B (Inactive) PKMYT1->CDK1_CyclinB Phosphorylates Thr14 pCDK1_Thr14 pCDK1 (Thr14) (Inhibited) Mitosis Mitosis pCDK1_Thr14->Mitosis G2/M Checkpoint (Blocks Premature Entry) Apoptosis Apoptosis Mitosis->Apoptosis Mitotic Catastrophe in stressed cells This compound This compound This compound->PKMYT1 Replication_Stress High Replication Stress (e.g., CCNE1 amplification) CDK1_CyclinB_Active CDK1/Cyclin B (Active) Replication_Stress->CDK1_CyclinB_Active Sensitizes cells to premature mitotic entry CDK1_CyclinB_Active->Mitosis Promotes Mitotic Entry

Caption: this compound inhibits PKMYT1, preventing CDK1 phosphorylation and causing premature mitosis.

Preclinical Data

In Vitro Efficacy

Preclinical studies have demonstrated that this compound is a potent and selective inhibitor of PKMYT1 with an IC50 of 14 nM.[7] It exhibits significant cytotoxicity in cancer cell lines with CCNE1 amplification, while having a minimal effect on cells with normal Cyclin E1 levels.[3]

Cell LineCancer TypeCCNE1 StatusThis compound (RP-6306) EC50 (nM)
OVCAR3OvarianAmplified26 - 93
HCC1569BreastAmplified26 - 93
Multiple LinesVariousNormal616 - 913
Data synthesized from preclinical studies.[8]
Combination Therapy

Preclinical data have shown synergistic effects when this compound is combined with other anti-cancer agents. The combination with the ATR inhibitor camonsertib (B10830843) leads to a synergistic increase in cytotoxicity and catastrophic DNA damage in CCNE1-overexpressing cells.[4][6] Similarly, combination with the WEE1 inhibitor Debio 0123 also demonstrates strong synergistic activity.[9] Furthermore, combining this compound with gemcitabine, a DNA damaging agent, results in durable tumor regressions in in vivo models.[3]

Clinical Development

This compound is being evaluated in multiple clinical trials, both as a monotherapy and in combination with other agents. The most prominent of these is the Phase 1/2 MYTHIC trial (NCT04855656).[1][10]

MYTHIC Trial (NCT04855656)

The MYTHIC trial is a first-in-human, open-label, dose-escalation and expansion study evaluating the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of this compound alone and in combination with the ATR inhibitor camonsertib or the WEE1 inhibitor Debio 0123 in patients with advanced solid tumors harboring CCNE1 amplification or deleterious mutations in FBXW7 or PPP2R1A.[10][11]

IndicationNumber of Evaluable PatientsOverall Response Rate (ORR)24-week Progression-Free Survival (PFS) Rate
Endometrial Cancer2725.9%43% (95% CI, 21%-63%)
Platinum-Resistant Ovarian Cancer2437.5%45% (95% CI, 22%-66%)
Data from the gynecologic expansion cohort of the MYTHIC trial.[12][13]

The most common treatment-related adverse event of Grade 3 or higher for the combination of this compound and camonsertib was anemia.[13]

Experimental Workflow for Clinical Trials

Clinical_Trial_Workflow Patient_Screening Patient Screening (Advanced Solid Tumors, Biomarker Positive) Enrollment Enrollment in MYTHIC Trial (NCT04855656) Patient_Screening->Enrollment Treatment_Arms Treatment Arms Enrollment->Treatment_Arms Monotherapy This compound Monotherapy Treatment_Arms->Monotherapy Combo_Camo This compound + Camonsertib Treatment_Arms->Combo_Camo Combo_Debio This compound + Debio 0123 Treatment_Arms->Combo_Debio Dose_Escalation Dose Escalation Phase (Determine MTD/RP2D) Monotherapy->Dose_Escalation Combo_Camo->Dose_Escalation Combo_Debio->Dose_Escalation Dose_Expansion Dose Expansion Phase (Evaluate Efficacy in Specific Cohorts) Dose_Escalation->Dose_Expansion Follow_Up Follow-Up (Tumor Assessment, Safety Monitoring) Dose_Expansion->Follow_Up Endpoints Primary & Secondary Endpoints (Safety, Tolerability, ORR, PFS, PK/PD) Follow_Up->Endpoints

Caption: Workflow of the MYTHIC clinical trial for this compound.

Experimental Protocols

The following are representative protocols for key assays used in the preclinical evaluation of this compound. Specific details such as antibody clones, concentrations, and instrument settings may vary and should be optimized for individual laboratory conditions.

Cell Viability Assay (Representative Protocol)
  • Cell Seeding: Plate cancer cell lines in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound or combination agents for 72-96 hours.

  • Viability Reagent: Add a cell viability reagent such as CellTiter-Glo® (Promega) or resazurin (B115843) to each well.

  • Signal Detection: Measure luminescence or fluorescence using a plate reader.

  • Data Analysis: Calculate EC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Western Blotting for Phospho-CDK1 (Representative Protocol)
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-CDK1 (Thr14), total CDK1, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry (Representative Protocol)
  • Cell Treatment and Harvesting: Treat cells with this compound for a specified duration. Harvest the cells, including any floating cells, by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing and fix overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound represents a promising new therapeutic agent that targets a key vulnerability in a defined subset of cancers. Its unique mechanism of action, which exploits the synthetic lethal relationship between PKMYT1 inhibition and high replication stress, offers a novel approach to treating tumors with CCNE1 amplification and other specific genetic alterations. The encouraging preclinical and early clinical data, particularly in combination with other targeted therapies, underscore the potential of this compound to address a significant unmet need in oncology. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile and to establish its role in the treatment of various solid tumors.

References

Lunresertib: A Technical Guide to Target Validation in Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lunresertib (also known as RP-6306) is a first-in-class, orally bioavailable small molecule inhibitor of Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1).[1] It has emerged as a promising therapeutic agent for solid tumors harboring specific genetic alterations. This technical guide provides an in-depth overview of the target validation of this compound, focusing on its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its development.

Target Profile: PKMYT1

PKMYT1 is a key negative regulator of the cell cycle, specifically at the G2/M transition. It functions by phosphorylating Cyclin-Dependent Kinase 1 (CDK1) at the Thr14 residue, which, along with phosphorylation at Tyr15 by WEE1 kinase, keeps the CDK1/Cyclin B complex in an inactive state.[2] This inhibitory action prevents premature entry into mitosis, allowing for DNA repair to be completed. In many cancer cells with a defective G1/S checkpoint (often due to p53 mutations), the G2/M checkpoint becomes critical for survival, making PKMYT1 an attractive therapeutic target.[3]

Mechanism of Action and Synthetic Lethality

This compound selectively inhibits the kinase activity of PKMYT1.[4] This inhibition prevents the phosphorylation of CDK1 at Thr14, leading to the premature activation of the CDK1/Cyclin B complex and forcing cells to enter mitosis before DNA replication and repair are complete. This premature mitotic entry results in "mitotic catastrophe" and subsequent cancer cell death.[5]

A key aspect of this compound's therapeutic potential lies in the concept of synthetic lethality . Through a genome-wide CRISPR-based screening platform called SNIPRx®, Repare Therapeutics identified that cancer cells with specific genetic alterations are particularly dependent on PKMYT1 for survival.[2][6][7][8][9] These alterations, which create a state of high replication stress, include:

  • CCNE1 (Cyclin E1) amplification: Overexpression of Cyclin E1 leads to unscheduled S-phase entry and replication stress.[10]

  • FBXW7 loss-of-function mutations: FBXW7 is a tumor suppressor that targets Cyclin E1 for degradation. Its inactivation leads to Cyclin E1 accumulation.[5]

  • PPP2R1A loss-of-function mutations: PPP2R1A is a subunit of the PP2A phosphatase complex, which is involved in cell cycle regulation.[5]

In these genetically defined tumors, the inhibition of PKMYT1 by this compound proves synthetically lethal, selectively killing cancer cells while sparing normal cells that have intact cell cycle checkpoints.[5]

Preclinical Data

In Vitro Activity

This compound has demonstrated potent and selective inhibition of PKMYT1 in biochemical and cellular assays.

Assay TypeTarget/Cell LineIC50/EC50Reference
Biochemical Assay (ADP-Glo™)Recombinant PKMYT13.1 ± 1.2 nM[10][11]
Target Engagement (NanoBRET™)NanoLuc-PKMYT12.5 ± 0.8 nM[11]
Target Engagement (NanoBRET™)NanoLuc-WEE12.5 ± 0.8 µM[11]
Cell Viability (Clonogenic Survival)FT282-hTERT TP53R175H + CCNE1~10 nM[10]
Cell Viability (Clonogenic Survival)FT282-hTERT TP53R175H (WT)>1000 nM[10]
Cell Viability (EC50)HCC1569 (CCNE1-amplified)26 nM[10]
Cell Viability (EC50)SNU8 (CCNE1 gain)48 nM[10]
Cell Viability (EC50)OVCAR3 (CCNE1-amplified)114 nM[10]
Cell Viability (EC50)KYSE30 (CCNE1 WT)>10,000 nM[10]
Cell Viability (EC50)TOV112D (CCNE1 WT)>10,000 nM[10]
Cell Viability (EC50)NUGC3 (CCNE1 WT)>10,000 nM[10]
In Vivo Efficacy in Xenograft Models

This compound has demonstrated significant anti-tumor activity in various preclinical xenograft models of solid tumors with CCNE1 amplification.

Tumor ModelGenetic AlterationTreatmentDosing ScheduleTumor Growth Inhibition (TGI)Reference
OVCAR3 (ovarian cancer)CCNE1-amplifiedThis compound (15, 50, 300 ppm in diet)Daily for 21 daysDose-dependent, up to 84%[4][11]
HCC1569 (breast cancer)CCNE1-amplifiedThis compound (oral)Not specifiedUp to 79%[11]
Pancreatic Adenocarcinoma PDXModerate CCNE1 amplificationThis compound (oral)Not specified64% over 48 days[11]
MMTV-LMW-E Transgenic (TNBC)LMW-E overexpressionThis compoundDose-dependentSignificant[12]
BCX070 PDX (TNBC)LMW-E highThis compoundNot specifiedSignificant[12]
XC5172013 PDX (TNBC)LMW-E lowThis compoundNot specifiedNo significant effect[12]

Clinical Validation

This compound is being evaluated in multiple clinical trials for patients with advanced solid tumors harboring the target genetic alterations.

MYTHIC Phase 1 Trial (NCT04855656)

This trial is assessing this compound as a monotherapy and in combination with the ATR inhibitor camonsertib.[11][13][14]

  • Monotherapy: Showed a favorable safety profile and preliminary anti-tumor activity.[1]

  • Combination with Camonsertib: Demonstrated an overall response rate (ORR) of 33.3% across all tumor types and a 50% RECIST response in heavily pre-treated gynecologic tumors at the preliminary recommended phase 2 dose.[13][14] In patients with ovarian cancer, the ORR was 31.3%, and the clinical benefit rate (CBR) was 68.8%.[5]

MINOTAUR Phase 1 Trial (NCT05147272)

This trial is evaluating this compound in combination with FOLFIRI for advanced solid tumors.[15]

Signaling Pathways and Experimental Workflows

PKMYT1 Signaling Pathway

PKMYT1_Signaling_Pathway cluster_G2 G2 Phase cluster_intervention Therapeutic Intervention cluster_cancer Cancer Cell Context CDK1 CDK1 CDK1_CyclinB Inactive CDK1/Cyclin B CDK1->CDK1_CyclinB CyclinB Cyclin B CyclinB->CDK1_CyclinB PKMYT1 PKMYT1 PKMYT1->CDK1_CyclinB p-Thr14 WEE1 WEE1 WEE1->CDK1_CyclinB p-Tyr15 CDC25C CDC25C CDC25C->CDK1_CyclinB Dephosphorylates Thr14 & Tyr15 Mitosis Mitotic Entry CDK1_CyclinB->Mitosis Mitotic_Catastrophe Mitotic Catastrophe Mitosis->Mitotic_Catastrophe This compound This compound This compound->PKMYT1 CCNE1_amp CCNE1 Amplification FBXW7 loss PPP2R1A loss Rep_Stress Replication Stress CCNE1_amp->Rep_Stress Rep_Stress->Mitosis Forced Entry

Caption: PKMYT1 signaling pathway and the mechanism of action of this compound.

Experimental Workflow for Target Validation

Experimental_Workflow cluster_discovery Target Discovery cluster_preclinical Preclinical Validation cluster_clinical Clinical Development cluster_data Data Analysis & Outcomes CRISPR_Screen CRISPR-based Screen (SNIPRx® Platform) SL_Partners Identification of Synthetic Lethal Partners (PKMYT1 with CCNE1 amp, etc.) CRISPR_Screen->SL_Partners Biochemical_Assay Biochemical Assays (e.g., ADP-Glo™) SL_Partners->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (Viability, Target Engagement) SL_Partners->Cell_Based_Assay IC50_EC50 IC50 / EC50 Determination Biochemical_Assay->IC50_EC50 Western_Blot Western Blotting (pCDK1, γH2AX) Cell_Based_Assay->Western_Blot In_Vivo_Models In Vivo Xenograft Models (Cell line- & Patient-derived) Cell_Based_Assay->In_Vivo_Models Cell_Based_Assay->IC50_EC50 Phase1_Trials Phase 1 Clinical Trials (MYTHIC, MINOTAUR) In_Vivo_Models->Phase1_Trials TGI Tumor Growth Inhibition (%) In_Vivo_Models->TGI Safety_Efficacy Safety & Efficacy Assessment (ORR, CBR) Phase1_Trials->Safety_Efficacy

Caption: Experimental workflow for the target validation of this compound.

Detailed Experimental Protocols

Cell Viability Assays (e.g., Clonogenic Survival Assay)
  • Cell Seeding: Plate cells (e.g., FT282-hTERT TP53R175H with and without CCNE1 overexpression) at a low density (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period that allows for colony formation (typically 10-14 days).

  • Colony Staining: Fix the colonies with a solution of methanol (B129727) and acetic acid, and then stain with crystal violet.

  • Quantification: Count the number of colonies (typically >50 cells) in each well. Normalize the results to the vehicle control to determine the surviving fraction. The EC50 value is calculated from the dose-response curve.

Biochemical Kinase Assay (ADP-Glo™)
  • Reaction Setup: Prepare a reaction mixture containing recombinant PKMYT1 enzyme, a suitable substrate (e.g., a generic kinase substrate), and ATP in a kinase buffer.

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixture.

  • Kinase Reaction: Incubate the mixture at 30°C to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus the kinase activity. Calculate the IC50 value from the dose-response curve.[11]

Western Blotting
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-CDK1 (Thr14), total CDK1, γH2AX) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.[3]

In Vivo Tumor Xenograft Studies
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., OVCAR3, HCC1569) into the flank of immunocompromised mice (e.g., nude or NSG mice). For patient-derived xenografts (PDXs), surgically implant a small tumor fragment.[16][17]

  • Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers (Volume = (Length x Width²)/2).

  • Randomization and Treatment: When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound orally (e.g., in diet or by gavage) at various doses and schedules. The control group receives a vehicle.

  • Monitoring: Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (e.g., when control tumors reach a maximum size or after a defined treatment period), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the control group.[4][11]

Conclusion

The target of this compound, PKMYT1, has been robustly validated through a combination of genetic screening, preclinical in vitro and in vivo studies, and early-phase clinical trials. The synthetic lethal relationship between PKMYT1 inhibition and specific genetic alterations found in a range of solid tumors provides a strong rationale for its continued development as a precision oncology therapeutic. The data presented in this guide underscore the potential of this compound to address a significant unmet medical need for patients with these hard-to-treat cancers.

References

The Advent of Lunresertib: A Precision Oncology Approach Targeting PKMYT1

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals on the Discovery and Clinical Advancement of a First-in-Class Cell Cycle Inhibitor

Abstract

Lunresertib (RP-6306) is a pioneering, orally bioavailable small molecule inhibitor of Protein Kinase Membrane-Associated Tyrosine/Threonine 1 (PKMYT1). Its development, spearheaded by Repare Therapeutics, marks a significant advancement in precision oncology. Leveraging a sophisticated CRISPR-based screening platform, PKMYT1 was identified as a synthetic lethal target in tumors harboring specific genetic alterations, primarily Cyclin E1 (CCNE1) amplification, and loss-of-function mutations in F-box and WD repeat domain-containing 7 (FBXW7) or Protein Phosphatase 2A Subunit A (PPP2R1A). This guide provides a comprehensive technical overview of the discovery, mechanism of action, preclinical validation, and clinical development of this compound, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.

Discovery and Rationale: A Tale of Synthetic Lethality

The discovery of this compound is rooted in the concept of synthetic lethality, a genetic interaction where the co-occurrence of two genetic events is lethal to a cell, while a single event is not. Repare Therapeutics employed its proprietary, genome-wide, CRISPR-enabled SNIPRx® platform to unearth this critical interaction.[1][2] This platform systematically screens for gene pairs where the inhibition of one gene product can selectively kill cancer cells with a pre-existing mutation in the other.

The SNIPRx® platform identified a potent synthetic lethal relationship between the inhibition of PKMYT1 and tumors characterized by high levels of replication stress, particularly those with CCNE1 amplification.[1] CCNE1 amplification is a known driver of tumorigenesis in various cancers, including certain types of ovarian and endometrial cancers, and is often associated with a poor prognosis. The platform also revealed synthetic lethality with inactivating mutations in FBXW7 and PPP2R1A, which are tumor suppressor genes.[3] This foundational discovery provided a clear therapeutic hypothesis: a selective PKMYT1 inhibitor could offer a targeted therapy for these genetically-defined and often difficult-to-treat cancers.

Mechanism of Action: Forcing Catastrophic Mitosis

This compound exerts its anti-cancer effects by selectively inhibiting PKMYT1, a key negative regulator of the cell cycle.[4] PKMYT1, along with WEE1 kinase, phosphorylates and inhibits Cyclin-Dependent Kinase 1 (CDK1), a master regulator of the G2/M checkpoint. This inhibition of CDK1 prevents cells from prematurely entering mitosis, allowing time for DNA repair.[5]

In cancer cells with high CCNE1 levels, there is an overabundance of the Cyclin E-CDK2 complex, which drives cells into S-phase and promotes DNA replication. This often leads to replication stress and an accumulation of DNA damage. These cells become highly dependent on the G2/M checkpoint, and therefore on PKMYT1 activity, to delay mitotic entry and attempt repairs.

By inhibiting PKMYT1, this compound removes this crucial brake on CDK1.[3] The resulting uncontrolled CDK1 activation forces these vulnerable cancer cells into premature and catastrophic mitosis before DNA replication and repair are complete. This leads to massive DNA damage, chromosomal shattering, and ultimately, apoptotic cell death.

Lunresertib_Mechanism_of_Action cluster_0 Normal G2/M Transition cluster_1 Tumor Cell with CCNE1 Amplification cluster_2 Effect of this compound CDK1_CyclinB_inactive CDK1/Cyclin B (Inactive) CDK1_CyclinB_active CDK1/Cyclin B (Active) CDK1_CyclinB_inactive->CDK1_CyclinB_active Mitosis_normal Mitosis CDK1_CyclinB_active->Mitosis_normal PKMYT1_normal PKMYT1 PKMYT1_normal->CDK1_CyclinB_inactive Inhibitory Phosphorylation WEE1_normal WEE1 WEE1_normal->CDK1_CyclinB_inactive Inhibitory Phosphorylation CDC25_normal CDC25 CDC25_normal->CDK1_CyclinB_inactive Activating Dephosphorylation CCNE1 High CCNE1 Amplification ReplicationStress Increased Replication Stress & DNA Damage CCNE1->ReplicationStress G2_Arrest G2 Arrest (Checkpoint Dependent) ReplicationStress->G2_Arrest PKMYT1_tumor PKMYT1 G2_Arrest->PKMYT1_tumor CDK1_CyclinB_tumor_inactive CDK1/Cyclin B (Inactive) PKMYT1_tumor->CDK1_CyclinB_tumor_inactive Inhibition (Crucial for survival) This compound This compound CDK1_hyperactive Hyperactive CDK1 PKMYT1_inhibited PKMYT1 This compound->PKMYT1_inhibited Inhibition PKMYT1_inhibited->CDK1_hyperactive Loss of Inhibition Premature_Mitosis Premature Mitotic Entry CDK1_hyperactive->Premature_Mitosis Apoptosis Apoptosis Premature_Mitosis->Apoptosis

Figure 1: Mechanism of Action of this compound in CCNE1-Amplified Cancer Cells.

Preclinical Development and Quantitative Analysis

This compound has undergone rigorous preclinical evaluation to establish its potency, selectivity, and in vivo activity.

Biochemical and Cellular Potency

This compound is a potent inhibitor of PKMYT1. In biochemical assays, it has demonstrated a half-maximal inhibitory concentration (IC50) in the low nanomolar range. This high potency is crucial for achieving therapeutic concentrations at well-tolerated doses.

Parameter Value Reference
PKMYT1 IC50 14 nM[6]

Table 1: In Vitro Potency of this compound

In Vivo Efficacy

The anti-tumor activity of this compound was assessed in xenograft models of human cancers with relevant genetic backgrounds. In a CCNE1-amplified ovarian cancer xenograft model (OVCAR3), oral administration of this compound led to a statistically significant and dose-dependent reduction in tumor growth.[6]

Model Genetic Background Treatment Outcome Reference
OVCAR3 XenograftCCNE1-amplified Ovarian CancerThis compound (15, 50, 300 ppm, oral, daily)Dose-dependent reduction in tumor growth[6]

Table 2: Preclinical In Vivo Efficacy of this compound

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are described in the primary literature, notably in Szychowski J, et al. J Med Chem. 2022. The following provides a summary of the key methodologies.

PKMYT1 Biochemical Assay

The potency of this compound against PKMYT1 was likely determined using a radiometric or fluorescence-based kinase assay. A generalized protocol would involve:

  • Reagents : Recombinant human PKMYT1 enzyme, a suitable substrate (e.g., a peptide derived from CDK1), ATP (radiolabeled or unlabeled), and assay buffer.

  • Procedure :

    • This compound is serially diluted to various concentrations.

    • The enzyme, substrate, and inhibitor are incubated together in the assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified. For radiometric assays, this involves measuring the incorporation of ³²P or ³³P. For fluorescence-based assays, this may involve using a specific antibody that recognizes the phosphorylated substrate.

  • Data Analysis : The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assays

To determine the effect of this compound on the growth of cancer cell lines, standard cell viability assays such as the MTT or CellTiter-Glo assay were employed.

  • Cell Seeding : Cancer cell lines with and without CCNE1 amplification are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

  • Viability Measurement :

    • MTT Assay : MTT reagent is added to the wells and incubated. Viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized. The absorbance is read at ~570 nm.

    • CellTiter-Glo Assay : This luminescent assay measures ATP levels, an indicator of metabolically active cells. A reagent is added that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis : The percentage of cell viability is calculated relative to vehicle-treated control cells, and GI50/IC50 values are determined.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development biochem_assay Biochemical Assays (e.g., Kinase Activity) cell_assays Cell-Based Assays (e.g., Cell Viability, Western Blot) biochem_assay->cell_assays Potency & Selectivity animal_models In Vivo Animal Models (e.g., Xenografts) cell_assays->animal_models Cellular Efficacy pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) animal_models->pk_pd In Vivo Efficacy & Tolerability phase1 Phase 1 Trials (Safety, Tolerability, PK/PD, MTD) pk_pd->phase1 Candidate Selection phase2 Phase 2 Trials (Efficacy in Target Population) phase1->phase2 Establish RP2D phase3 Phase 3 Trials (Pivotal Efficacy & Safety) phase2->phase3 Demonstrate Clinical Benefit approval Regulatory Approval phase3->approval Confirm Efficacy & Safety

Figure 2: General Drug Discovery and Development Workflow for this compound.
In Vivo Xenograft Studies

  • Animal Model : Immunocompromised mice (e.g., nude or NSG mice) are used.

  • Tumor Implantation : Human cancer cells (e.g., OVCAR3) are injected subcutaneously into the flanks of the mice.

  • Treatment : Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. This compound is administered orally at different dose levels, typically once daily.

  • Monitoring : Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint : The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for markers of target engagement).

  • Data Analysis : Tumor growth inhibition (TGI) is calculated for each treatment group compared to the vehicle control.

Clinical Development: The MYTHIC Trial and Beyond

This compound is being evaluated in the clinic, most notably in the Phase 1/2 MYTHIC (NCT04855656) trial.[2] This is a first-in-human, open-label, dose-escalation and expansion study assessing the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound as a monotherapy and in combination with other agents, including the ATR inhibitor camonsertib (B10830843).[7][8]

The trial enrolls patients with advanced solid tumors harboring the specific genetic alterations predicted to confer sensitivity to PKMYT1 inhibition.[8]

Monotherapy and Combination Strategy

Initial results from the monotherapy arm of the MYTHIC trial demonstrated a favorable safety profile and preliminary signs of anti-tumor activity.[2] Two recommended dose schedules were identified: 240mg daily continuously and 80-100mg twice daily intermittently.[2]

The combination of this compound with the ATR inhibitor camonsertib has shown particularly promising results. ATR is another key kinase in the DNA damage response pathway. The rationale for this combination is that inhibiting both PKMYT1 and ATR may lead to a more profound and synergistic anti-tumor effect by overwhelming the cancer cells' ability to cope with DNA damage.

Clinical Efficacy in Gynecologic Cancers

Recent data from the gynecologic cancer expansion cohort of the MYTHIC trial, evaluating the this compound and camonsertib combination at the recommended Phase 2 dose, have been encouraging.[9][10]

Indication Patient Population (n) Overall Response Rate (ORR) Clinical Benefit Rate (CBR) 24-week Progression-Free Survival (PFS) Reference
Endometrial Cancer 27 (evaluable)25.9%48.1%43% (95% CI: 21-63%)[9][11]
Platinum-Resistant Ovarian Cancer 24 (evaluable)37.5%79%45% (95% CI: 22-66%)[10][11]

Table 3: Efficacy of this compound in Combination with Camonsertib in the MYTHIC Trial

These results were observed in heavily pretreated patient populations.[10] The most common Grade 3 adverse event reported for the combination was anemia.[9][12] Based on these positive outcomes, a registrational Phase 3 trial in endometrial cancer is planned.[13]

The FDA has granted Fast Track designation to the combination of this compound and camonsertib for the treatment of adult patients with CCNE1-amplified, or FBXW7- or PPP2R1A-mutated, platinum-resistant ovarian cancer, highlighting its potential to address a significant unmet medical need.[8]

Conclusion and Future Directions

The discovery and development of this compound exemplify a successful application of a genetics-guided approach to oncology drug development. By identifying a key synthetic lethal interaction, researchers have been able to develop a highly targeted therapy with a clear biological rationale. The preclinical data demonstrated potent and selective activity, which has translated into promising early clinical signals, particularly in combination with an ATR inhibitor.

Ongoing and future studies will further define the clinical utility of this compound, both as a monotherapy and in combination with other agents, across a range of tumor types characterized by the identified predictive biomarkers. The continued development of this compound holds the potential to offer a new, much-needed therapeutic option for patients with cancers that are currently challenging to treat.

References

The PKMYT1 Inhibitor RP-6306: A Technical Guide to its Mechanism and Impact on the DNA Damage Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RP-6306, also known as Lunresertib, is a first-in-class, orally bioavailable small molecule inhibitor of the PKMYT1 kinase.[1][2] It represents a novel therapeutic strategy in precision oncology, particularly for tumors harboring specific genetic alterations that create a dependency on the PKMYT1-mediated cell cycle regulation. This technical guide provides an in-depth overview of the preclinical data supporting the mechanism of action of RP-6306, with a focus on its effects on the DNA damage response (DDR).

The primary mechanism of RP-6306 is the selective inhibition of PKMYT1, a kinase that negatively regulates CDK1 by phosphorylating it.[1] This inhibition leads to unscheduled mitotic entry, resulting in mitotic catastrophe and cell death, especially in cancer cells with amplification of the CCNE1 gene.[3][4] Preclinical evidence demonstrates a synthetic lethal interaction between PKMYT1 inhibition and CCNE1 amplification. This guide will detail the quantitative effects of RP-6306 on cancer cells, the experimental methodologies used to ascertain these effects, and the underlying signaling pathways.

Core Mechanism of Action: Targeting the G2/M Checkpoint

RP-6306 exerts its anti-tumor effects by disrupting the G2/M cell cycle checkpoint. In normal cell division, PKMYT1 and WEE1 kinases phosphorylate and inactivate CDK1, preventing premature entry into mitosis. RP-6306 selectively inhibits PKMYT1, leading to the accumulation of active CDK1. In cancer cells with high levels of Cyclin E1 (due to CCNE1 amplification), this forced mitotic entry is catastrophic, leading to significant DNA damage and subsequent apoptosis.

RP-6306_Mechanism_of_Action RP-6306 Mechanism of Action cluster_cell_cycle Cell Cycle Progression cluster_regulation CDK1 Regulation G2 G2 Phase M Mitosis G2->M Mitotic Entry PKMYT1 PKMYT1 CDK1_inactive CDK1 (inactive) p-Thr14/Tyr15 PKMYT1->CDK1_inactive Phosphorylates CDK1_active CDK1 (active) CDK1_inactive->CDK1_active Dephosphorylation CDK1_active->M DNA_Damage DNA Damage & Mitotic Catastrophe CDK1_active->DNA_Damage Premature Activation Leads to RP6306 RP-6306 RP6306->PKMYT1 Inhibits

Figure 1: RP-6306 signaling pathway.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies of RP-6306.

Table 1: In Vitro Potency and Selectivity of RP-6306
TargetAssay FormatIC50 (nM)Reference
PKMYT1Biochemical14[5]
WEE1Biochemical>10,000[5]
Table 2: Cellular Activity of RP-6306 in CCNE1-Amplified and Non-Amplified Cell Lines
Cell LineCancer TypeCCNE1 StatusEC50 (nM)Reference
OVCAR3OvarianAmplified26-93
HCC1569BreastAmplified26-93
SUM149PTBreastNormal616-913
A2780OvarianNormal616-913
Table 3: In Vivo Efficacy of RP-6306 in Xenograft Models
Xenograft ModelCancer TypeDosing RegimenTumor Growth Inhibition (%)Reference
OVCAR3OvarianOral, daily84
HCC1569BreastOral, daily79
Pancreatic (PDX)PancreaticOral, daily64

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay

This protocol is used to determine the half-maximal effective concentration (EC50) of RP-6306 in various cancer cell lines.

  • Cell Seeding: Cancer cell lines (e.g., OVCAR3, HCC1569) are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of RP-6306 (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).

  • Incubation: Plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.

  • Data Analysis: The EC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cell_Viability_Workflow Cell Viability Assay Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells treat_cells Treat with RP-6306 (serial dilution) seed_cells->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_reagent Add CellTiter-Glo® reagent incubate->add_reagent read_luminescence Read luminescence add_reagent->read_luminescence analyze_data Calculate EC50 values read_luminescence->analyze_data end End analyze_data->end

Figure 2: Cell viability experimental workflow.
Western Blot Analysis of DNA Damage Markers

This protocol is used to detect and quantify the induction of DNA damage, specifically the phosphorylation of H2AX (γH2AX), a marker of DNA double-strand breaks.

  • Cell Lysis: Cells treated with RP-6306 or vehicle are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred to a PVDF membrane.

  • Blocking: The membrane is blocked in 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody against γH2AX (e.g., Cell Signaling Technology, #9718) and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Quantification: Band intensities are quantified using image analysis software (e.g., ImageJ).

In Vivo Xenograft Studies

This protocol describes the evaluation of RP-6306's anti-tumor efficacy in a mouse xenograft model.

  • Cell Implantation: Female athymic nude mice are subcutaneously injected with a suspension of cancer cells (e.g., 5 x 10^6 OVCAR3 cells) in Matrigel.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

  • Drug Administration: RP-6306 is administered orally once or twice daily at specified doses (e.g., 10-40 mg/kg). The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width²).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.

  • Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Logical Relationships in RP-6306's Therapeutic Strategy

The therapeutic hypothesis for RP-6306 is based on the concept of synthetic lethality, where the combination of two genetic events (in this case, a genetic alteration in the tumor and the inhibition of a specific protein) leads to cell death, while either event alone is tolerated.

Synthetic_Lethality_Logic Logical Basis for RP-6306 Therapy cluster_tumor Tumor Cell State cluster_treatment Therapeutic Intervention CCNE1_amp CCNE1 Amplification synthetic_lethality Synthetic Lethality CCNE1_amp->synthetic_lethality RP6306_inhibition PKMYT1 Inhibition (by RP-6306) RP6306_inhibition->synthetic_lethality cell_death Tumor Cell Death synthetic_lethality->cell_death

Figure 3: Synthetic lethality concept for RP-6306.

Conclusion

RP-6306 is a promising, selective inhibitor of PKMYT1 with a clear mechanism of action rooted in the disruption of the G2/M cell cycle checkpoint. Its profound and selective activity in preclinical models of CCNE1-amplified cancers highlights its potential as a targeted therapy. The induction of DNA damage, as evidenced by markers like γH2AX, is a key consequence of the forced mitotic entry triggered by RP-6306. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on or interested in this novel therapeutic agent and its role in the DNA damage response. Further clinical investigation is ongoing to translate these promising preclinical findings into patient benefit.[6]

References

Unveiling the Precision of Lunresertib: A Deep Dive into its Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

MONTREAL & CAMBRIDGE, Mass. – Lunresertib (RP-6306), a first-in-class, orally administered small molecule inhibitor of Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1), is under clinical investigation as a targeted therapy for solid tumors characterized by specific genetic alterations. This technical guide provides an in-depth analysis of the selectivity profile of this compound, detailing its potent and specific inhibitory action, the methodologies used for its characterization, and its mechanism of action within the cellular signaling landscape. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this novel therapeutic agent.

This compound's development is rooted in the concept of synthetic lethality, a promising strategy in precision oncology. It is being specifically investigated for the treatment of cancers with genetic alterations such as Cyclin E1 (CCNE1) amplification and loss-of-function mutations in F-box and WD repeat domain-containing 7 (FBXW7) and Protein Phosphatase 2A Subunit A (PPP2R1A).[1][2][3]

Quantitative Selectivity Profile of this compound

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index, minimizing off-target effects and associated toxicities. This compound has demonstrated a high degree of selectivity for PKMYT1 over other kinases, including the closely related WEE1 kinase.

Biochemical and cellular assays have been instrumental in quantifying this selectivity. The half-maximal inhibitory concentration (IC50) and cellular target engagement half-maximal effective concentration (EC50) values highlight this compound's potency and specificity.

Target KinaseAssay TypeIC50 / EC50 (nM)Selectivity Fold (vs. PKMYT1)Reference
PKMYT1 ADP-Glo™ Kinase Assay14-[4]
PKMYT1 NanoBRET™ Target Engagement Assay2.0 (IC50)-[5]
WEE1 NanoBRET™ Target Engagement Assay4,100 (IC50)~2050x[1]
EPHA1 NanoBRET™ Target Engagement Assay-29x[5]
EPHA2 NanoBRET™ Target Engagement Assay-69x[5]
EPHB2 NanoBRET™ Target Engagement Assay-189x[5]
EPHB3 NanoBRET™ Target Engagement Assay-131x[5]
EPHB4 NanoBRET™ Target Engagement Assay-138x[5]
FRK NanoBRET™ Target Engagement Assay-570x[5]
SRC NanoBRET™ Target Engagement Assay->4150x[5]

Table 1: Quantitative selectivity of this compound against a panel of kinases. The selectivity fold is calculated based on the ratio of IC50 values relative to PKMYT1.

In a broader assessment, a Kinativ™ kinase binding assay using Colo-205 cell lysate at a concentration of 1.2 μM (representing 85 times its cellular IC50) revealed that this compound bound to only 6 out of 274 detectable kinases, with the majority belonging to the ephrin receptor family.[5] This underscores the remarkable specificity of this compound for its intended target.

Experimental Protocols

The characterization of this compound's selectivity profile relies on robust and sensitive experimental methodologies. The following are detailed overviews of the key assays employed.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay designed to measure the activity of a kinase by quantifying the amount of adenosine (B11128) diphosphate (B83284) (ADP) produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining adenosine triphosphate (ATP) is depleted. In the second step, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal directly proportional to the kinase activity.

Methodology:

  • Kinase Reaction: Recombinant PKMYT1 enzyme is incubated with its substrate (e.g., a peptide containing the CDK1 phosphorylation site) and ATP in a buffered solution. Test compounds, such as this compound, are added at varying concentrations.

  • ATP Depletion: An "ADP-Glo™ Reagent" is added to the reaction to terminate the kinase activity and eliminate any unconsumed ATP.

  • ADP to ATP Conversion and Signal Generation: A "Kinase Detection Reagent" is added, which contains an enzyme that converts ADP to ATP and the necessary components for the luciferase reaction.

  • Data Acquisition: The luminescence is measured using a luminometer. The IC50 values are then calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Assay is a cell-based method that allows for the quantitative measurement of compound binding to a specific protein target within intact cells.

Principle: This technology is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay that measures the energy transfer between a bioluminescent donor (NanoLuc® luciferase) and a fluorescent acceptor (a cell-permeable fluorescent tracer). The target protein is fused to NanoLuc® luciferase. When the fluorescent tracer binds to the target protein, the close proximity allows for BRET to occur upon addition of the NanoLuc® substrate. A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal.

Methodology:

  • Cell Preparation: Cells are engineered to express the target kinase (e.g., PKMYT1 or WEE1) fused to NanoLuc® luciferase.

  • Compound and Tracer Addition: The engineered cells are treated with a specific fluorescent tracer that binds to the kinase of interest, along with varying concentrations of the test compound (this compound).

  • Substrate Addition and BRET Measurement: A substrate for NanoLuc® luciferase is added, and the BRET signal is measured using a specialized plate reader capable of detecting both the donor and acceptor emission wavelengths.

  • Data Analysis: The IC50 or EC50 values are determined by analyzing the displacement of the tracer by the test compound, reflecting the compound's affinity for the target protein in a cellular context.

Visualizing the Core Mechanisms

To visually represent the intricate processes involved in this compound's mechanism of action and the experimental procedures for its characterization, the following diagrams have been generated using the DOT language.

PKMYT1 Signaling Pathway and the Impact of this compound

G cluster_0 G2 Phase cluster_1 M Phase (Mitosis) cluster_2 Therapeutic Intervention CyclinB_CDK1 Cyclin B / CDK1 (Inactive) Active_CyclinB_CDK1 Cyclin B / CDK1 (Active) CyclinB_CDK1->Active_CyclinB_CDK1 Dephosphorylation (CDC25) PKMYT1 PKMYT1 PKMYT1->CyclinB_CDK1 p-Thr14 WEE1 WEE1 WEE1->CyclinB_CDK1 p-Tyr15 Mitosis Mitotic Entry Active_CyclinB_CDK1->Mitosis This compound This compound This compound->PKMYT1 Inhibition G cluster_workflow IC50 Determination Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) start->prepare_reagents serial_dilution Perform Serial Dilution of this compound prepare_reagents->serial_dilution kinase_reaction Set up Kinase Reaction in Microplate serial_dilution->kinase_reaction incubation Incubate at Optimal Temperature kinase_reaction->incubation stop_reaction Stop Reaction and Deplete ATP incubation->stop_reaction add_detection_reagent Add Detection Reagent (ADP to ATP conversion) stop_reaction->add_detection_reagent measure_luminescence Measure Luminescence add_detection_reagent->measure_luminescence data_analysis Data Analysis: Plot Inhibition vs. Concentration measure_luminescence->data_analysis end Determine IC50 data_analysis->end

References

Lunresertib's Impact on the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lunresertib (RP-6306) is a first-in-class, orally bioavailable small molecule inhibitor of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1).[1][2][3][4] It is currently under investigation for the treatment of advanced solid tumors harboring specific genetic alterations, including CCNE1 amplification, or loss-of-function mutations in FBXW7 and PPP2R1A.[1][2][3][4][5][6] Beyond its direct cytotoxic effects on tumor cells through synthetic lethality, emerging preclinical evidence suggests that this compound can modulate the tumor microenvironment (TME), transforming it from an immunosuppressive to an immune-active state. This guide provides an in-depth analysis of this compound's mechanism of action, its impact on the TME, and relevant experimental protocols.

This compound's Mechanism of Action: Targeting the Cell Cycle

This compound selectively inhibits PKMYT1, a key regulator of the G2/M cell cycle checkpoint.[2][7] PKMYT1, along with WEE1, phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1), preventing premature entry into mitosis.[7] In tumor cells with high levels of Cyclin E1 (due to CCNE1 amplification) or defects in proteins that regulate Cyclin E1 degradation (FBXW7, PPP2R1A), there is an increased reliance on the G2/M checkpoint to repair DNA damage and prevent mitotic catastrophe.

By inhibiting PKMYT1, this compound forces these vulnerable cancer cells into premature and uncontrolled mitosis, leading to catastrophic DNA damage and subsequent cell death—a concept known as synthetic lethality.[5]

Impact of this compound on the Tumor Microenvironment

Recent preclinical studies have begun to unravel the immunomodulatory effects of this compound, suggesting that its anti-tumor activity is not solely dependent on direct cancer cell killing but also involves the engagement of the host immune system.

Enhancement of T-Cell Infiltration

A key finding is that this compound treatment can increase the infiltration of cytotoxic CD8+ T cells into the tumor.[8][9] This is a critical factor for successful anti-tumor immunity and response to immunotherapies.

A preclinical study in a castration-resistant prostate cancer (CRPC) model demonstrated that targeting PKMYT1 with this compound (RP-6306) suppressed tumor progression and was associated with an increase in intratumoral CD8+ T cells.[8][9] The proposed mechanism involves the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway.[8][9] This pathway is activated by the presence of cytosolic DNA, which can accumulate in cancer cells undergoing mitotic catastrophe induced by this compound. Activation of the cGAS-STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, including CCL5 and CXCL10, which are potent chemokines for T-cell recruitment.[8][9]

This finding is supported by broader bioinformatic analyses showing a negative correlation between PKMYT1 expression and CD8+ T cell infiltration in several cancer types.[7] High PKMYT1 expression is often associated with an immune-excluded or "cold" tumor microenvironment.[7][8][9]

Potential Effects on Other Immune Cells

While direct preclinical evidence of this compound's impact on other immune cell populations is still emerging, its ability to induce an inflammatory TME suggests potential downstream effects on:

  • Tumor-Associated Macrophages (TAMs): The pro-inflammatory cytokines induced by this compound could potentially repolarize immunosuppressive M2-like TAMs towards a pro-inflammatory M1-like phenotype, which would further enhance anti-tumor immunity.

  • Dendritic Cells (DCs): The release of tumor antigens from dying cancer cells, coupled with the inflammatory milieu, could promote the maturation and activation of DCs, leading to more effective antigen presentation and T-cell priming.

Clinical Efficacy of this compound

This compound is being evaluated in multiple clinical trials, primarily in combination with other agents. The following tables summarize key quantitative data from these trials.

Table 1: Efficacy of this compound in Combination with Camonsertib (ATR Inhibitor) in the MYTHIC Trial
Cancer TypePatient PopulationNOverall Response Rate (ORR)Clinical Benefit Rate (CBR)24-week Progression-Free Survival (PFS)
Endometrial CancerHeavily pretreated2725.9%48.1%43%
Platinum-Resistant Ovarian CancerHeavily pretreated2437.5%79%45%
Gynecologic TumorsHeavily pretreated1050% (RECIST)70%Not Reported

Data from the gynecologic expansion cohort of the Phase 1 MYTHIC trial (NCT04855656).

Table 2: Efficacy of this compound in Combination with FOLFIRI in the MINOTAUR Trial
Cancer TypePatient PopulationNOverall Response Rate (ORR)Clinical Benefit Rate (CBR)
Gastrointestinal (GI) Solid TumorsHeavily pretreated, with CCNE1 amp or FBXW7 alt3318.2%Not Reported
Colorectal Cancer (CRC)Subgroup of the above15Not Reported46.7%
Other GI TumorsSubgroup of the above18Not Reported55.6%

Data from the Phase 1 MINOTAUR trial (NCT05147350).[10]

Signaling Pathways and Experimental Workflows

This compound's Core Mechanism of Action

Lunresertib_Mechanism cluster_tumor_cell Tumor Cell with CCNE1 Amp / FBXW7 or PPP2R1A LoF CDK1_CyclinB CDK1/Cyclin B Complex Mitosis Mitosis CDK1_CyclinB->Mitosis Promotes PKMYT1 PKMYT1 PKMYT1->CDK1_CyclinB Inhibits DNA_Damage Catastrophic DNA Damage Mitosis->DNA_Damage Uncontrolled Entry G2_Phase G2 Phase G2_Phase->CDK1_CyclinB Apoptosis Apoptosis DNA_Damage->Apoptosis This compound This compound This compound->PKMYT1 Inhibits

Caption: this compound inhibits PKMYT1, leading to uncontrolled mitotic entry and apoptosis in vulnerable cancer cells.

This compound's Impact on the Tumor Immune Microenvironment

Lunresertib_TME cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment Lunresertib_Effect This compound-induced Mitotic Catastrophe Cytosolic_DNA Cytosolic DNA Fragments Lunresertib_Effect->Cytosolic_DNA cGAS_STING cGAS-STING Pathway Cytosolic_DNA->cGAS_STING Activates Type_I_IFN Type I Interferons cGAS_STING->Type_I_IFN Induces Chemokines CCL5, CXCL10 cGAS_STING->Chemokines Induces CD8_T_Cell CD8+ T Cell Chemokines->CD8_T_Cell Recruits Tumor_Cell_Death Tumor Cell Death CD8_T_Cell->Tumor_Cell_Death Mediates

Caption: this compound promotes a pro-inflammatory TME by activating the cGAS-STING pathway.

Experimental Workflow for TME Analysis

TME_Analysis_Workflow cluster_input Input cluster_processing Sample Processing cluster_analysis Analysis Tumor_Sample Tumor Biopsy Dissociation Enzymatic Dissociation Tumor_Sample->Dissociation Fixation Fixation & Paraffin Embedding Tumor_Sample->Fixation Flow_Cytometry Flow Cytometry (Immune Cell Infiltration) Dissociation->Flow_Cytometry RNA_Seq Bulk/Single-Cell RNA-Seq (Gene Expression) Dissociation->RNA_Seq ELISA_Luminex ELISA / Luminex (Cytokine Profiling) Dissociation->ELISA_Luminex IHC_IF IHC / IF (Spatial Analysis) Fixation->IHC_IF

Caption: A general workflow for the multi-parametric analysis of the tumor microenvironment.

Detailed Experimental Protocols

Immune Cell Infiltration Analysis by Flow Cytometry

Objective: To quantify the proportions of different immune cell subsets within the tumor.

Protocol:

  • Tumor Dissociation: Fresh tumor tissue is mechanically minced and then enzymatically digested (e.g., using a cocktail of collagenase, dispase, and DNase) to obtain a single-cell suspension.

  • Cell Staining: The single-cell suspension is incubated with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify different immune cell populations (e.g., CD45 for total leukocytes, CD3 for T cells, CD8 for cytotoxic T cells, CD4 for helper T cells, CD19 for B cells, CD11b and F4/80 for macrophages). A viability dye is included to exclude dead cells.

  • Intracellular Staining (Optional): For transcription factors (e.g., FoxP3 for regulatory T cells) or cytokines, cells are fixed and permeabilized before incubation with specific intracellular antibodies.

  • Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.

  • Data Analysis: The acquired data is analyzed using software such as FlowJo or FCS Express to gate on specific cell populations and determine their frequencies.

Cytokine Profiling by Multiplex Immunoassay (e.g., Luminex)

Objective: To simultaneously measure the concentration of multiple cytokines and chemokines in the TME.

Protocol:

  • Sample Preparation: Tumor tissue is homogenized in a lysis buffer containing protease inhibitors. The lysate is then centrifuged, and the supernatant is collected.

  • Assay Procedure: The tumor lysate is incubated with a mixture of antibody-coupled magnetic beads, with each bead type specific for a different cytokine.

  • Detection: After washing, a biotinylated detection antibody cocktail is added, followed by a streptavidin-phycoerythrin conjugate.

  • Data Acquisition: The beads are read on a Luminex instrument, which identifies the bead type (and thus the cytokine) and quantifies the phycoerythrin signal (proportional to the cytokine concentration).

  • Data Analysis: Cytokine concentrations are determined by comparing the sample signals to a standard curve.

Extracellular Matrix Analysis by Second Harmonic Generation (SHG) Microscopy

Objective: To visualize and quantify collagen fiber organization in the TME.

Protocol:

  • Sample Preparation: Unstained, formalin-fixed, paraffin-embedded tumor sections can be used.

  • Imaging: The tissue section is imaged using a multiphoton microscope equipped with a tunable laser. Collagen fibers generate a strong SHG signal when excited at a specific wavelength (e.g., 800-900 nm), allowing for label-free imaging.

  • Image Analysis: The acquired images are analyzed using software to quantify various parameters of the collagen network, such as fiber density, length, width, and alignment. This can reveal changes in ECM organization associated with tumor progression and treatment.[11]

Conclusion

This compound is a promising new therapeutic agent that not only targets cancer cells directly but also appears to favorably modulate the tumor microenvironment. Its ability to increase CD8+ T-cell infiltration by activating the cGAS-STING pathway provides a strong rationale for its combination with immune checkpoint inhibitors and other immunotherapies. Further research is warranted to fully elucidate the complex interplay between this compound and the various components of the TME, which will be crucial for optimizing its clinical development and identifying patient populations most likely to benefit from this novel therapeutic approach.

References

Methodological & Application

Application Notes and Protocols for Lunresertib (RP-6306) In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lunresertib, also known as RP-6306, is a potent, selective, and orally bioavailable small molecule inhibitor of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1).[1][2] PKMYT1 is a crucial cell cycle regulator that phosphorylates Cyclin-Dependent Kinase 1 (CDK1), blocking the progression from the G2 to the M phase (mitosis).[3] By inhibiting PKMYT1, this compound prevents the phosphorylation of CDK1, leading to premature mitotic entry, accumulation of DNA damage, and subsequent apoptosis.[3] This mechanism is particularly effective in tumors with specific genetic alterations, such as Cyclin E1 (CCNE1) amplification or loss-of-function mutations in FBXW7 and PPP2R1A, making it a promising agent in precision oncology.[4][5]

These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, intended for researchers in oncology and drug development.

Mechanism of Action

This compound's primary mechanism of action is the targeted inhibition of PKMYT1 kinase activity. In cancer cells with dysregulated cell cycle control, particularly those overexpressing CCNE1, this inhibition leads to a state of synthetic lethality. The diagram below illustrates the signaling pathway.

Lunresertib_Mechanism_of_Action cluster_G2_Phase G2 Phase cluster_Mitosis Mitosis CDK1_CyclinB CDK1/Cyclin B (Inactive) CDK1_CyclinB_Active CDK1/Cyclin B (Active) CDK1_CyclinB->CDK1_CyclinB_Active Normal Dephosphorylation PKMYT1 PKMYT1 PKMYT1->CDK1_CyclinB Phosphorylates (Inhibits) Mitosis Mitotic Entry CDK1_CyclinB_Active->Mitosis DNA_Damage DNA Damage CDK1_CyclinB_Active->DNA_Damage Premature Entry This compound This compound This compound->PKMYT1 Inhibits Apoptosis Apoptosis DNA_Damage->Apoptosis

This compound inhibits PKMYT1, leading to premature mitotic entry and apoptosis.

Quantitative Data Summary

The following table summarizes the key quantitative measure of this compound's in vitro potency.

ParameterTargetValueReference
IC₅₀ PKMYT1 Kinase14 nM[1][2]

Experimental Protocols

PKMYT1 Kinase Inhibition Assay

This protocol is a representative biochemical assay to determine the IC₅₀ of this compound against PKMYT1.

Objective: To quantify the concentration-dependent inhibition of PKMYT1 kinase activity by this compound.

Materials:

  • Recombinant human PKMYT1 enzyme

  • Kinase substrate (e.g., a generic peptide substrate like Casein, or a specific CDK1-derived peptide)

  • ATP (Adenosine triphosphate)

  • This compound (RP-6306)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM. Then, create an intermediate dilution series in the kinase buffer. The final DMSO concentration in the assay should be ≤1%.

  • Assay Reaction:

    • Add 2.5 µL of kinase buffer containing the PKMYT1 enzyme to each well of a 384-well plate.

    • Add 1 µL of the diluted this compound or DMSO (for positive and negative controls) to the appropriate wells.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of a solution containing the kinase substrate and ATP. The final ATP concentration should be at or near its Km for PKMYT1.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Signal Detection (using ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background (negative control) from all measurements.

    • Normalize the data to the positive control (DMSO-treated, 100% activity).

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Calculate the IC₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Cell Viability / Anti-proliferative Assay

This assay determines the effect of this compound on the proliferation and viability of cancer cell lines.

Objective: To measure the GI₅₀ (concentration causing 50% growth inhibition) of this compound in selected cancer cell lines.

Recommended Cell Lines:

  • CCNE1-amplified: OVCAR3 (ovarian), HCC1569 (breast)[2]

  • FBXW7 or PPP2R1A mutated cell lines

  • Control/Wild-type cell lines

Materials:

  • Selected cancer cell lines

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM) with 10% FBS

  • This compound

  • 96-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT/XTT reagents

  • Luminometer or spectrophotometer

Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate for 24h (allow attachment) A->B C Treat with serial dilutions of this compound B->C D Incubate for 72-120h C->D E Add CellTiter-Glo® Reagent D->E F Incubate & Lyse cells E->F G Measure Luminescence F->G H Analyze Data (Calculate GI₅₀) G->H

Workflow for determining cell viability after this compound treatment.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of medium.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the drug or vehicle control (DMSO).

  • Incubation: Incubate the plates for an additional 72 to 120 hours.

  • Viability Measurement (using CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Data Analysis: Calculate the GI₅₀ value by plotting cell viability against the log of this compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis

This protocol is used to detect changes in protein expression and phosphorylation states that are indicative of this compound's mechanism of action.

Objective: To assess the inhibition of PKMYT1 activity by measuring downstream markers, such as CDK1 phosphorylation and DNA damage response.

Key Markers:

  • p-CDK1 (Tyr15): Should decrease with this compound treatment.

  • Total CDK1: Loading control.

  • γH2AX (p-H2AX Ser139): Should increase, indicating DNA damage.[2]

  • Cleaved PARP: Marker of apoptosis.

  • β-Actin or GAPDH: Loading control.

Procedure:

  • Cell Culture and Treatment: Seed cells (e.g., HCC1569) in 6-well plates.[2] Once they reach 60-70% confluency, treat them with various concentrations of this compound (e.g., 0, 50, 100, 500 nM) for a specified time (e.g., 24 hours).[2]

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-CDK1, anti-γH2AX) overnight at 4°C, diluted according to the manufacturer's recommendation.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to the loading control.

References

Application Notes and Protocols for RP-6306 in Cancer Cell Line Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RP-6306, also known as Lunresertib, is a first-in-class, orally bioavailable, and highly selective small molecule inhibitor of Protein Kinase Membrane Associated Tyrosine/Threonine 1 (PKMYT1).[1][2][3] PKMYT1 is a crucial regulator of the G2/M cell cycle checkpoint, primarily through its inhibitory phosphorylation of CDK1.[4] In specific cancer contexts, particularly those with amplification of the CCNE1 gene (encoding Cyclin E1) or deleterious mutations in FBXW7 or PPP2R1A, inhibition of PKMYT1 by RP-6306 has been shown to be synthetically lethal.[3][5][6] This targeted approach leads to premature mitotic entry, catastrophic DNA damage, and subsequent cancer cell death, while sparing normal cells.[6][7]

These application notes provide a comprehensive overview and detailed protocols for utilizing RP-6306 in cancer cell line screening to identify sensitive cancer types and elucidate its mechanism of action.

Mechanism of Action

RP-6306 exerts its anti-cancer effects by potently and selectively inhibiting the kinase activity of PKMYT1.[1][2] In cancer cells harboring specific genetic alterations such as CCNE1 amplification, there is an increased reliance on the G2/M checkpoint for DNA repair and cell cycle control. By inhibiting PKMYT1, RP-6306 removes the inhibitory phosphorylation on CDK1, leading to its unscheduled activation.[2] This premature activation of CDK1 forces cells to enter mitosis before DNA replication and repair are complete, resulting in mitotic catastrophe and apoptosis.[8] This synthetic lethal interaction forms the basis of RP-6306's therapeutic potential in precision oncology.[3][5]

Signaling Pathway of RP-6306 Action

RP6306_Pathway cluster_0 G2 Phase cluster_1 M Phase (Mitosis) CDK1_CyclinB CDK1/Cyclin B Mitosis Premature Mitotic Entry CDK1_CyclinB->Mitosis promotes PKMYT1 PKMYT1 PKMYT1->CDK1_CyclinB inhibits (pT14) DNA_Damage DNA Damage DNA_Damage->PKMYT1 activates G2/M Checkpoint Apoptosis Mitotic Catastrophe & Apoptosis Mitosis->Apoptosis RP6306 RP-6306 RP6306->PKMYT1 inhibits CCNE1 CCNE1 Amplification CCNE1->DNA_Damage induces Replication Stress

Caption: Signaling pathway of RP-6306 in CCNE1-amplified cancer cells.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of RP-6306 across various cancer cell lines and xenograft models.

Table 1: In Vitro Activity of RP-6306 in Cancer Cell Lines
Cell LineCancer TypeKey Genetic Alteration(s)RP-6306 IC50 (nM)Reference
OVCAR3OvarianCCNE1 Amplification26-93[9]
HCC1569Breast (TNBC)CCNE1 Amplification26-93[9]
SNU8-CCNE1 Amplification/Gain26-93[9]
MDA-MB-157Breast (TNBC)High LMW-ESignificantly Lower[4]
HCC1806Breast (TNBC)High LMW-ESignificantly Lower[4]
MDA-MB-231Breast (TNBC)No LMW-EHigher[4]
SUM149PTBreast (TNBC)No LMW-EHigher[4]

LMW-E: Low Molecular Weight Cyclin E. TNBC: Triple-Negative Breast Cancer.

Table 2: In Vivo Efficacy of RP-6306 in Xenograft Models
ModelCancer TypeTreatmentTumor Growth InhibitionReference
OVCAR3 XenograftOvarian (CCNE1 amplified)RP-6306 (oral, daily)84%[7]
HCC1569 XenograftBreast (CCNE1 amplified)RP-6306 (oral, daily)79%[7]
Pancreatic Adenocarcinoma PDXPancreatic (CCNE1 amplified)RP-6306 (oral, daily)64% over 48 days[7]
BCX070 PDXBreast (TNBC, LMW-E high)RP-6306 (20 mg/kg, oral, BID)Significant[10]
XC5172013 PDXBreast (TNBC, LMW-E low)RP-6306 (20 mg/kg, oral, BID)Not Significant[10]

PDX: Patient-Derived Xenograft. BID: Twice daily.

Experimental Protocols

Protocol 1: Cell Viability (IC50 Determination) Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of RP-6306 in cancer cell lines using a crystal violet assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • RP-6306 (stock solution in DMSO)[6]

  • 96-well flat-bottom plates

  • Crystal Violet solution (0.5% in 25% methanol)

  • 10% Acetic Acid

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a 2X serial dilution of RP-6306 in complete medium. A typical concentration range would be from 1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest RP-6306 dose.

    • Remove the medium from the wells and add 100 µL of the drug dilutions.

  • Incubation:

    • Incubate the plate for 72-96 hours at 37°C, 5% CO2.

  • Crystal Violet Staining:

    • Gently wash the cells twice with PBS.

    • Fix the cells by adding 100 µL of 4% paraformaldehyde for 15 minutes.

    • Wash twice with PBS.

    • Stain the cells with 100 µL of 0.5% crystal violet solution for 20 minutes at room temperature.

    • Wash the plates with water until the water runs clear.

    • Air dry the plates completely.

  • Quantification:

    • Solubilize the stain by adding 100 µL of 10% acetic acid to each well.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the normalized values against the log of the RP-6306 concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h prepare_drug Prepare RP-6306 serial dilutions incubate_24h->prepare_drug treat_cells Treat cells with RP-6306 incubate_24h->treat_cells prepare_drug->treat_cells incubate_72h Incubate 72-96h treat_cells->incubate_72h stain Fix and stain with Crystal Violet incubate_72h->stain read_plate Read absorbance at 570 nm stain->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for determining the IC50 of RP-6306.

Protocol 2: NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol is for quantifying the binding of RP-6306 to PKMYT1 in living cells, confirming target engagement and selectivity.

Materials:

  • HEK293 cells[1]

  • Opti-MEM™ I Reduced Serum Medium

  • PKMYT1-NanoLuc® Fusion Vector

  • Transfection reagent (e.g., Lipofectamine® 3000)

  • NanoBRET™ Tracer K-5[1]

  • RP-6306

  • White, non-binding surface 96-well or 384-well plates

  • NanoBRET™ Nano-Glo® Substrate

  • Luminometer with 450 nm and >600 nm filters

Procedure:

  • Transfection:

    • Co-transfect HEK293 cells with the PKMYT1-NanoLuc® Fusion Vector and a carrier DNA at a 1:9 ratio.

    • Plate the transfected cells in complete medium and incubate for 24 hours.

  • Cell Plating for Assay:

    • Harvest the transfected cells and resuspend them in Opti-MEM™.

    • Seed the cells into a white assay plate.

  • Compound and Tracer Addition:

    • Prepare dilutions of RP-6306 in Opti-MEM™.

    • Prepare the NanoBRET™ Tracer K-5 at the recommended concentration in Opti-MEM™.

    • Add the RP-6306 dilutions to the wells, followed by the addition of the tracer.

    • Include wells with tracer only (for 100% signal) and tracer with a high concentration of a non-fluorescent inhibitor (for background).

  • Incubation:

    • Incubate the plate for 1-2 hours at 37°C, 5% CO2.

  • Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to each well.

    • Read the plate within 10 minutes on a luminometer, measuring both donor (450 nm) and acceptor (610 nm) emission.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.

    • Normalize the BRET ratios to the controls.

    • Plot the normalized BRET ratio against the log of the RP-6306 concentration to determine the EC50 for target engagement.

Target Engagement Assay Workflow

Target_Engagement_Workflow start Start transfect Transfect HEK293 cells with PKMYT1-NanoLuc® Vector start->transfect incubate_24h_1 Incubate 24h transfect->incubate_24h_1 plate_cells Plate cells in white assay plate incubate_24h_1->plate_cells add_compounds Add RP-6306 dilutions and NanoBRET™ Tracer K-5 plate_cells->add_compounds incubate_2h Incubate 1-2h add_compounds->incubate_2h add_substrate Add NanoBRET™ Nano-Glo® Substrate incubate_2h->add_substrate read_luminescence Read Donor (450nm) and Acceptor (610nm) signals add_substrate->read_luminescence analyze Calculate BRET ratio and EC50 read_luminescence->analyze end End analyze->end

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Conclusion

RP-6306 is a promising therapeutic agent that targets a specific vulnerability in a defined subset of cancers. The protocols and data presented here provide a framework for researchers to effectively screen cancer cell lines for sensitivity to RP-6306, confirm its on-target activity, and further investigate its potential in preclinical models. The strong correlation between CCNE1 amplification or high LMW-E levels and sensitivity to RP-6306 underscores the importance of biomarker-driven patient selection in the clinical development of this novel PKMYT1 inhibitor.

References

Lunresertib in Xenograft Models: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of Lunresertib (RP-6306), a first-in-class, orally bioavailable inhibitor of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1). The following sections detail the dosage, administration, and efficacy of this compound in various xenograft models, offering valuable guidance for the design of in vivo studies.

Summary of Quantitative Data

The efficacy of this compound has been evaluated in several xenograft models, both as a monotherapy and in combination with other anti-cancer agents. The data from these studies are summarized in the tables below for easy comparison.

This compound Monotherapy in Xenograft Models
Xenograft ModelCancer TypeThis compound Dosage & ScheduleAdministration RouteEfficacy
OVCAR3Ovarian Cancer (CCNE1-amplified)15, 50, and 300 ppm (approx. 3, 10, and 60 mg/kg/day) for 21 daysOral (in chow)Statistically significant and dose-dependent reduction in tumor growth[1]
HCC1569Breast Cancer (CCNE1-amplified)Not specifiedNot specifiedSignificant inhibition of tumor growth in a dose and time-dependent manner[2]
This compound in Combination Therapy in Xenograft Models
Xenograft ModelCancer TypeCombination Agent & DosageThis compound Dosage & ScheduleAdministration RouteEfficacy
Palbociclib-resistant PDXER+ Breast Cancer (TP53 mutant)Gemcitabine (20 mg/kg, once a week)300 ppm in chowIntraperitoneal (Gemcitabine), Oral (this compound)Greater tumor volume reduction compared to single agents[3]
CCNE1-overexpressing tumor modelNot specifiedDebio-0123 (WEE1 inhibitor)Sub-therapeutic dosesNot specifiedWell-tolerated and demonstrated tumor regressions[4]
CCNE1-amplified models (HCC1569, OVCAR3)Breast and Ovarian CancerGemcitabineNot specifiedNot specifiedDemonstrated tumor regression and superior efficacy compared to single agents[2]
CCNE1-amplified modelsNot specifiedCamonsertib (ATR inhibitor)Sub-therapeutic dosesNot specifiedHighly efficacious, including generating tumor regressions[5]

Experimental Protocols

The following are generalized protocols for conducting xenograft studies with this compound, based on methodologies reported in preclinical studies.

Animal Models and Tumor Implantation
  • Animal Strain: Immunocompromised mice (e.g., NOD-scid GAMMA (NSG) or similar strains) are typically used for establishing xenografts.

  • Cell Lines/PDX:

    • For cell line-derived xenografts (CDX), cancer cell lines with relevant genetic backgrounds (e.g., CCNE1 amplification, such as OVCAR3 or HCC1569) are cultured and harvested. A suspension of 1-10 million cells in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of the mice.

    • For patient-derived xenografts (PDX), tumor fragments from patients are surgically implanted subcutaneously into the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers, and the volume is calculated using the formula: (Length x Width²)/2.

This compound Formulation and Administration
  • Formulation for Oral Administration (in chow):

    • This compound can be provided as a powder and mixed into standard rodent chow at the desired concentration (e.g., 300 ppm).[3]

    • Ensure homogenous mixing of the drug within the chow pellets.

  • Formulation for Oral Gavage:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.[1]

    • For the working solution, the DMSO stock can be diluted with a vehicle such as a mixture of PEG300, Tween-80, and saline, or 20% SBE-β-CD in saline.[1]

    • The final formulation should be a clear solution and administered immediately after preparation.

  • Administration:

    • For in-chow administration, the medicated chow is provided ad libitum.

    • For oral gavage, the calculated dose is administered to the mice using a gavage needle, typically once or twice daily (BID).

Study Design and Efficacy Evaluation
  • Grouping: Once tumors reach the desired size, mice are randomized into different treatment groups (e.g., vehicle control, this compound monotherapy at different doses, combination therapy).

  • Treatment Period: The treatment duration can vary, for example, 21 days or until the tumors in the control group reach a predetermined endpoint.[1]

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): The primary endpoint is often the inhibition of tumor growth, calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.

    • Tumor Regression: In some cases, a reduction in tumor size from the initial measurement is observed.

    • Body Weight: Animal body weight should be monitored regularly as an indicator of toxicity.

    • Pharmacodynamic (PD) Markers: At the end of the study, tumors can be harvested to analyze target engagement, such as the inhibition of CDK1 phosphorylation.[2]

Visualizations

Signaling Pathway of this compound Action

Lunresertib_Pathway cluster_G2_M G2/M Transition cluster_drug Drug Intervention cluster_context Cellular Context CDK1_CyclinB CDK1/Cyclin B Complex Mitosis Mitosis CDK1_CyclinB->Mitosis Promotes PKMYT1 PKMYT1 PKMYT1->CDK1_CyclinB  Inhibitory  Phosphorylation (Thr14) WEE1 WEE1 WEE1->CDK1_CyclinB  Inhibitory  Phosphorylation (Tyr15) CDC25 CDC25 CDC25->CDK1_CyclinB Activating Dephosphorylation This compound This compound (RP-6306) This compound->PKMYT1  Inhibits CCNE1_amp CCNE1 Amplification Replication_Stress Replication Stress CCNE1_amp->Replication_Stress Induces Replication_Stress->CDC25  Inhibits (via ATR)

Caption: Mechanism of this compound in CCNE1-amplified cells.

Experimental Workflow for a this compound Xenograft Study

Xenograft_Workflow start Start implantation Tumor Cell/Fragment Implantation start->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment Administration (Vehicle, this compound, Combo) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint monitoring->endpoint Tumor size limit or treatment duration analysis Data Analysis & Tumor Harvesting endpoint->analysis end End analysis->end

Caption: General workflow for a this compound xenograft experiment.

References

RP-6306 solubility and stability for lab use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RP-6306, also known as lunresertib, is a potent, selective, and orally bioavailable inhibitor of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1) with an IC50 of approximately 3.1 to 14 nM[1][2][3][4][5]. It has shown significant anti-tumor activity in preclinical models, particularly in cancers with CCNE1 amplification[6]. These application notes provide detailed information on the solubility, stability, and handling of RP-6306 for laboratory use, along with protocols for solution preparation and a summary of its mechanism of action.

Physicochemical Properties

PropertyValueReference
Molecular Formula C18H20N4O2[1][2][5]
Molecular Weight 324.38 g/mol [1][2][5]
CAS Number 2719793-90-3[1][3]
Appearance Off-white to gray or yellow solid[1][3]

Solubility Data

The solubility of RP-6306 has been determined in various common laboratory solvents. It is crucial to use fresh, anhydrous DMSO as its hygroscopic nature can significantly reduce the solubility of the compound[1][4]. Sonication or gentle heating may be required to achieve complete dissolution[1][3].

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO 32.44 - 67.3 mg/mL100 - 207.47 mMUse of newly opened, moisture-free DMSO is recommended. Ultrasonic assistance may be needed.[1][3][4][5]
Ethanol 4 mg/mL~12.33 mM[4]
0.1N HCl (aq) SolubleNot specified[2]
Water InsolubleInsoluble[4]

Stability and Storage

Proper storage of RP-6306 is essential to maintain its integrity and activity.

FormStorage TemperatureDurationNotes
Solid Powder -20°C3 yearsKeep away from direct sunlight and moisture.[1][3][4]
4°C2 years[1]
In Solvent (Stock Solution) -80°C6 months - 1 yearAliquot to avoid repeated freeze-thaw cycles.[1][3][4]
-20°C1 month[1][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution for In Vitro Use

Materials:

  • RP-6306 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh the desired amount of RP-6306 powder. For 1 mg of RP-6306 (MW: 324.38), the required volume of DMSO for a 10 mM solution is calculated as follows:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (µL) = (0.001 g / 324.38 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 308.3 µL

  • Add the calculated volume of fresh, anhydrous DMSO to the vial containing the RP-6306 powder.

  • Vortex the solution thoroughly to aid dissolution.

  • If precipitation is observed, sonicate the solution in a water bath for several minutes until the solution is clear[1][3].

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for up to one year or at -20°C for up to one month[1][4].

Protocol 2: Formulation for In Vivo Oral Administration

Several formulations have been reported for in vivo studies. Below are two common examples. It is recommended to prepare these formulations freshly on the day of use[1].

Formulation A: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline [3]

Materials:

  • RP-6306 DMSO stock solution (e.g., 20 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

Procedure (for a final concentration of 2 mg/mL):

  • Prepare a stock solution of RP-6306 in DMSO (e.g., 20 mg/mL).

  • To prepare 1 mL of the final formulation, add the solvents sequentially:

    • Add 100 µL of the 20 mg/mL RP-6306 DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

    • Add 50 µL of Tween-80 and mix again until clear.

    • Add 450 µL of saline to reach the final volume of 1 mL.

  • Vortex the final solution. Use sonication if necessary to ensure homogeneity[3]. The final concentration will be 2 mg/mL.

Formulation B: 0.5% Methylcellulose (B11928114) [6][7]

Materials:

  • RP-6306 powder

  • Methylcellulose

  • Sterile water

  • Stir plate and stir bar

Procedure:

  • Prepare a 0.5% (w/v) methylcellulose solution in sterile water. This may require heating and/or stirring for an extended period to fully dissolve.

  • Suspend the required amount of RP-6306 powder directly into the 0.5% methylcellulose vehicle.

  • Stir the suspension continuously to ensure uniformity before and during administration. This formulation was used for oral administration in preclinical xenograft models[6][7].

Mechanism of Action and Signaling Pathway

RP-6306 is a selective inhibitor of PKMYT1, a kinase that negatively regulates CDK1 by phosphorylating it on Threonine 14 (Thr14)[6]. In cancer cells with high levels of Cyclin E1 (CCNE1), there is an increased reliance on the G2/M checkpoint, which is controlled by the WEE1 and PKMYT1 kinases. Inhibition of PKMYT1 by RP-6306 in these cells leads to the unscheduled activation of CDK1. This premature entry into mitosis while the cells are still undergoing DNA synthesis results in mitotic catastrophe and cell death, a concept known as synthetic lethality[6].

RP6306_Pathway CCNE1 High CCNE1 Amplification CDK2_E1 CDK2/Cyclin E1 CCNE1->CDK2_E1 activates Replication_Stress Replication Stress CDK2_E1->Replication_Stress promotes G2_M_Checkpoint G2/M Checkpoint Replication_Stress->G2_M_Checkpoint Mitotic_Catastrophe Mitotic Catastrophe & Cell Death Replication_Stress->Mitotic_Catastrophe PKMYT1 PKMYT1 G2_M_Checkpoint->PKMYT1 relies on CDK1 CDK1 PKMYT1->CDK1 Mitosis Mitotic Entry CDK1->Mitosis Mitosis->Mitotic_Catastrophe premature RP6306 RP-6306 RP6306->PKMYT1

Caption: Signaling pathway of RP-6306 in CCNE1-amplified cells.

Experimental Workflow Visualization

The following diagram outlines a general workflow for preparing and testing RP-6306 in the laboratory.

RP6306_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start Start: RP-6306 Powder weigh 1. Weigh Powder start->weigh prep_stock 2. Prepare DMSO Stock (e.g., 10 mM) weigh->prep_stock dissolve 3. Vortex / Sonicate to Dissolve prep_stock->dissolve store_stock 4. Aliquot & Store (-80°C) dissolve->store_stock prep_invitro 5a. Prepare Working Solution (Dilute in media) store_stock->prep_invitro prep_invivo 5b. Prepare Fresh In Vivo Formulation store_stock->prep_invivo treat_cells 6a. Treat Cells prep_invitro->treat_cells assay 7a. Perform Assay (e.g., Viability, WB) treat_cells->assay administer 6b. Administer to Animals (e.g., Oral Gavage) prep_invivo->administer monitor 7b. Monitor Efficacy & Tolerability administer->monitor

Caption: General laboratory workflow for RP-6306 preparation and use.

References

Combination Therapy with Lunresertib and Camonsertib: Application Notes and Protocols for Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lunresertib (RP-6306) is a first-in-class, orally bioavailable small molecule inhibitor of PKMYT1 (Protein Kinase, Membrane Associated Tyrosine/Threonine 1), a key regulator of the G2/M cell cycle checkpoint.[1][2] Camonsertib (RP-3500) is a potent and selective oral inhibitor of ATR (Ataxia Telangiectasia and Rad3-related), a central kinase in the DNA damage response (DDR) pathway.[1] The combination of this compound and Camonsertib is being investigated as a promising therapeutic strategy for solid tumors harboring specific genetic alterations, particularly in gynecologic cancers.[3][4]

These application notes provide a comprehensive overview of the preclinical rationale and clinical trial data for the combination therapy of this compound and Camonsertib. Detailed protocols for key preclinical experiments are included to enable researchers to further investigate this novel therapeutic approach.

Mechanism of Action and Scientific Rationale

This compound targets tumors with high replication stress, such as those with CCNE1 amplification or deleterious mutations in FBXW7 or PPP2R1A.[1] Inhibition of PKMYT1 by this compound leads to the abrogation of inhibitory phosphorylation of CDK1, causing premature mitotic entry and subsequent catastrophic DNA damage in cancer cells.[5]

Camonsertib, by inhibiting ATR, blocks a critical signaling pathway involved in repairing DNA damage and arresting the cell cycle to allow for repair.[1] The combination of this compound and Camonsertib is hypothesized to be synergistic. Preclinical studies have shown that Camonsertib potentiates the anti-tumor activity of this compound by enhancing CDK1 dephosphorylation, leading to a more robust and rapid induction of premature mitosis and DNA damage in cancer cells with high cyclin E1 levels.[5]

cluster_0 Cell Cycle Progression cluster_1 Regulatory Control cluster_2 Drug Intervention G2_Phase G2 Phase M_Phase Mitosis G2_Phase->M_Phase CDK1/Cyclin B Apoptosis Apoptosis M_Phase->Apoptosis Premature Mitotic Entry & DNA Damage PKMYT1 PKMYT1 CDK1_p CDK1 (pY15) PKMYT1->CDK1_p Phosphorylates (Inhibits) ATR ATR CDC25 CDC25 ATR->CDC25 Inhibits CDC25->CDK1_p Dephosphorylates (Activates) This compound This compound This compound->PKMYT1 Inhibits Camonsertib Camonsertib Camonsertib->ATR Inhibits

Caption: Signaling pathway of this compound and Camonsertib combination therapy.

Preclinical Data

Preclinical studies have demonstrated the synergistic anti-tumor effect of combining this compound and Camonsertib in cancer models with CCNE1 amplification.

In Vitro Studies
Cell LineGenetic AlterationAssay TypeKey Finding
CCNE1-amplified ovarian and endometrial cancer cellsCCNE1 amplificationCytotoxicity Assay (MTT)Synergistic increase in cytotoxicity with the combination compared to single agents.[6][7]
CCNE1-overexpressing cellsCCNE1 overexpressionHigh-Content ImagingIncreased catastrophic DNA damage with the combination treatment.
CCNE1-overexpressing cellsImmunoblottingEnhanced CDK1 dephosphorylation with the combination, leading to robust and rapid induction of premature mitosis.[5]
In Vivo Studies
Model TypeTumor TypeGenetic AlterationKey Finding
Mouse XenograftOvarian and Endometrial CancerCCNE1 amplificationThe combination of this compound and Camonsertib was well-tolerated and highly efficacious, inducing tumor regressions at doses that were sub-therapeutic as monotherapies.[6][7]
Patient-Derived Xenograft (PDX)Ovarian and Endometrial CancerCCNE1 amplificationDurable antitumor activity and increased survival with the combination treatment.[6][7]

Clinical Data: MYTHIC Phase 1 Trial

The MYTHIC trial (NCT04855656) is a Phase 1 clinical study evaluating the safety and efficacy of this compound alone and in combination with Camonsertib in patients with advanced solid tumors harboring this compound-sensitizing biomarkers.[3][8]

Patient Demographics and Disease Characteristics (Gynecologic Expansion Cohort)
CharacteristicEndometrial Cancer (n=27)Platinum-Resistant Ovarian Cancer (n=24)
Median Age67 years63 years
Prior Platinum Therapy100%100% (platinum-resistant or ineligible)
Prior Immune Checkpoint Inhibitors77.8%N/A
Prior PARP InhibitorsN/A45.8%
Prior BevacizumabN/A70.8%
≥4 Lines of Prior Therapy59%54%
TP53 Mutations85%100%
This compound Biomarkers (CCNE1 amp, FBXW7 mut, PPP2R1A mut)Present in all patientsPresent in all patients
Efficacy in Gynecologic Cancers
EndpointEndometrial Cancer (n=27)Platinum-Resistant Ovarian Cancer (n=24)
Overall Response Rate (ORR)25.9% (5 of 7 responses confirmed)[3]37.5% (4 of 9 responses confirmed)[3]
Clinical Benefit Rate (CBR)48.1%[3]79%[3]
24-week Progression-Free Survival (PFS) Rate43% (95% CI, 21%-63%)[3]45% (95% CI, 22%-66%)[3]
Safety and Tolerability

The combination of this compound and Camonsertib has demonstrated a manageable safety profile. The most common treatment-related adverse event was anemia.[3]

Adverse EventGradeFrequency (All tumor types, n=67)
AnemiaGrade 326.9%[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound and Camonsertib, alone and in combination.

Start Start Seed_Cells Seed cells in 96-well plates Start->Seed_Cells Treat_Cells Treat with this compound, Camonsertib, or combination Seed_Cells->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization buffer Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines (e.g., CCNE1-amplified ovarian or endometrial cancer cell lines)

  • Complete cell culture medium

  • 96-well plates

  • This compound and Camonsertib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound, Camonsertib, or the combination of both drugs. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for CDK1 Phosphorylation and DNA Damage

This protocol is to assess the mechanism of action of the drug combination on key cellular proteins.

Materials:

  • Treated cell lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-CDK1 (Tyr15), anti-CDK1, anti-γH2AX, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated cells and quantify protein concentration.

  • Separate 20-30 µg of protein per sample by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Xenograft Studies

This protocol describes a general workflow for evaluating the in vivo efficacy of the combination therapy.

Start Start Implant_Cells Implant cancer cells into immunodeficient mice Start->Implant_Cells Tumor_Growth Allow tumors to reach ~150-200 mm³ Implant_Cells->Tumor_Growth Randomize Randomize mice into treatment groups Tumor_Growth->Randomize Treat_Mice Administer Vehicle, this compound, Camonsertib, or combination Randomize->Treat_Mice Monitor Monitor tumor volume and body weight Treat_Mice->Monitor Endpoint Continue until endpoint (e.g., tumor volume > 1000 mm³) Monitor->Endpoint End End Endpoint->End

Caption: Workflow for in vivo xenograft studies.

Materials:

  • Immunodeficient mice (e.g., nude or NSG mice)

  • Cancer cell lines or patient-derived tumor fragments

  • Matrigel (optional)

  • This compound and Camonsertib formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal scale

Procedure:

  • Subcutaneously implant cancer cells (typically 1-10 million cells in PBS or Matrigel) or PDX fragments into the flank of immunodeficient mice.

  • Allow tumors to grow to a palpable size (e.g., 150-200 mm³).

  • Randomize mice into treatment groups (e.g., vehicle, this compound alone, Camonsertib alone, and the combination).

  • Administer drugs according to the desired schedule and dosage. This compound is typically administered orally, and Camonsertib is also given orally.

  • Measure tumor volume and body weight 2-3 times per week.

  • Continue treatment until a predefined endpoint is reached (e.g., tumor volume exceeds a certain limit, or signs of toxicity appear).

  • Analyze tumor growth inhibition and survival data.

Conclusion

The combination of the PKMYT1 inhibitor this compound and the ATR inhibitor Camonsertib represents a promising, targeted therapeutic strategy for cancers with specific genetic alterations, particularly CCNE1-amplified gynecologic cancers. Preclinical data strongly support a synergistic mechanism of action, and early clinical data from the MYTHIC trial have shown encouraging anti-tumor activity and a manageable safety profile. The provided protocols offer a framework for further investigation into this novel combination therapy.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with RP-6306

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RP-6306 is a first-in-class, selective, and orally bioavailable inhibitor of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1).[1][2] PKMYT1 is a key negative regulator of the G2/M cell cycle checkpoint, primarily acting by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1).[3][4] In cancer cells with specific genetic alterations, such as Cyclin E1 (CCNE1) amplification, inhibition of PKMYT1 by RP-6306 leads to premature entry into mitosis, resulting in mitotic catastrophe, DNA damage, and subsequent cell death.[5][6] This synthetic lethal interaction makes RP-6306 a promising therapeutic agent for tumors harboring such genetic vulnerabilities.[2][7]

Flow cytometry is a powerful technique to elucidate the effects of compounds like RP-6306 on the cell cycle. By staining cells with a fluorescent DNA intercalating agent, such as propidium (B1200493) iodide (PI), the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantitatively assessed.[8][9] This application note provides a detailed protocol for analyzing cell cycle arrest induced by RP-6306 using flow cytometry.

Mechanism of Action of RP-6306

RP-6306 selectively inhibits PKMYT1, a kinase that phosphorylates CDK1 on Threonine 14 (Thr14).[7] This phosphorylation, along with phosphorylation on Tyrosine 15 (Tyr15) by WEE1 kinase, keeps the CDK1/Cyclin B complex inactive, preventing entry into mitosis.[4][10] In cancer cells with high levels of CCNE1, there is increased replication stress and a greater reliance on the G2/M checkpoint for DNA repair before mitotic entry.[6] By inhibiting PKMYT1, RP-6306 removes the inhibitory phosphorylation on CDK1, leading to its untimely activation.[5] This forces the cells to enter mitosis prematurely, before DNA replication and repair are complete, leading to mitotic catastrophe, characterized by chromosomal abnormalities and ultimately, apoptosis.[1][3]

Data Presentation

The following tables summarize the quantitative effects of RP-6306 on the cell cycle distribution in various cancer cell lines.

Table 1: Effect of RP-6306 on Cell Cycle Distribution in MiaPaCa-2 Pancreatic Cancer Cells [5]

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)55.2 ± 2.125.8 ± 1.519.0 ± 1.2
RP-6306 (1 µM, 48h)28.4 ± 1.838.6 ± 2.533.0 ± 1.9

Table 2: Qualitative Effects of RP-6306 on Cell Cycle in Triple-Negative Breast Cancer (TNBC) Cell Lines [1]

Cell LineLMW-E StatusEffect of RP-6306 Treatment
MDA-MB-157HighAccumulation of sub-G1 and polyploid cell population, increased apoptosis
MDA-MB-231LowMinimal effect on cell cycle distribution

Experimental Protocols

Protocol 1: Cell Culture and Treatment with RP-6306

  • Cell Line Selection: Choose a cancer cell line of interest. Cell lines with known CCNE1 amplification (e.g., OVCAR3, HCC1569) or high levels of low molecular weight cyclin E (LMW-E) (e.g., MDA-MB-157) are particularly sensitive to RP-6306.[1][11]

  • Cell Culture: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.

  • RP-6306 Treatment: Prepare a stock solution of RP-6306 in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations. A typical concentration range to test is 100 nM to 1 µM.[5]

  • Incubation: Remove the culture medium from the wells and add the medium containing the appropriate concentration of RP-6306 or DMSO (as a vehicle control). Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is adapted from standard procedures for cell cycle analysis.[8][9][12]

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (DNase-free, 100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Harvesting: After the treatment period, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Centrifuge again at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

  • Incubation: Incubate the cells on ice for at least 30 minutes. For longer storage, cells can be kept at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol.

    • Carefully decant the ethanol and wash the cell pellet once with 5 mL of PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial for degrading RNA to ensure that PI only stains DNA.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer using a 488 nm excitation laser and detecting the PI fluorescence in the appropriate channel (typically around 617 nm).

    • Collect data from at least 10,000 events per sample.

  • Data Analysis:

    • Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution.

    • Gate on the single-cell population to exclude doublets and debris.

    • Generate a histogram of DNA content (PI fluorescence intensity) to visualize the G0/G1, S, and G2/M phases.

    • Quantify the percentage of cells in each phase of the cell cycle.

Mandatory Visualizations

RP6306_Signaling_Pathway cluster_G2_Phase G2 Phase cluster_M_Phase M Phase (Mitosis) cluster_Drug_Action cluster_Cellular_Response Cellular Response in CCNE1-amplified Cells PKMYT1 PKMYT1 CDK1_inactive CDK1 (inactive) (p-Thr14) PKMYT1->CDK1_inactive Phosphorylates (Thr14) (Inactivation) CDK1_active CDK1 (active) CDK1_inactive->CDK1_active Dephosphorylation CyclinB Cyclin B CyclinB->CDK1_inactive Binds to CyclinB->CDK1_active Binds to Mitosis Mitotic Entry CDK1_active->Mitosis Premature_Mitosis Premature Mitotic Entry Mitosis->Premature_Mitosis Unscheduled RP6306 RP-6306 RP6306->PKMYT1 Inhibition Mitotic_Catastrophe Mitotic Catastrophe Premature_Mitosis->Mitotic_Catastrophe DNA_Damage DNA Damage Mitotic_Catastrophe->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Signaling pathway of RP-6306 action.

Experimental_Workflow cluster_Cell_Culture Cell Preparation cluster_Treatment Drug Treatment cluster_Staining Sample Processing and Staining cluster_Analysis Data Acquisition and Analysis Start Seed Cancer Cells Culture Culture to 60-70% Confluency Start->Culture Treat Treat with RP-6306 or DMSO Culture->Treat Incubate Incubate (e.g., 48 hours) Treat->Incubate Harvest Harvest Cells Incubate->Harvest Fix Fix with 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide and RNase A Fix->Stain Flow Acquire Data on Flow Cytometer Stain->Flow Analyze Analyze Cell Cycle Distribution Flow->Analyze

Caption: Experimental workflow for cell cycle analysis.

References

Application Notes and Protocols: Immunohistochemistry for Biomarkers in Lunresertib-Treated Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lunresertib (RP-6306) is a first-in-class, orally bioavailable small molecule inhibitor of Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1). PKMYT1 is a key negative regulator of the cell cycle, specifically targeting Cyclin-Dependent Kinase 1 (CDK1). By inhibiting PKMYT1, this compound prevents the phosphorylation of CDK1, leading to premature entry into mitosis, accumulation of DNA damage, and subsequent apoptotic cell death in susceptible tumor cells.

Preclinical and clinical studies, such as the MYTHIC trial, have identified key predictive biomarkers of sensitivity to this compound. These include amplification of the CCNE1 gene (encoding Cyclin E1) and loss-of-function alterations in FBXW7 and PPP2R1A. This document provides detailed application notes and protocols for the immunohistochemical (IHC) analysis of these biomarkers and associated pharmacodynamic markers in tumor tissues treated with this compound.

Predictive Biomarkers

Immunohistochemistry is a valuable method for assessing the protein expression levels of these key biomarkers at the single-cell level within the tumor microenvironment.

Table 1: Key Predictive Biomarkers for this compound Sensitivity
BiomarkerGeneCellular LocalizationSignificance in this compound Treatment
Cyclin E1CCNE1Nuclear and/or CytoplasmicOverexpression, often due to gene amplification, is a primary predictive biomarker for this compound sensitivity.[1]
F-box/WD repeat-containing protein 7FBXW7Nuclear and CytoplasmicLoss of FBXW7 function can lead to the accumulation of oncoproteins, including Cyclin E1, contributing to sensitivity.
Protein Phosphatase 2A Subunit APPP2R1AUbiquitousDeleterious alterations are associated with sensitivity to this compound.

Pharmacodynamic Biomarkers

Pharmacodynamic (PD) biomarkers are crucial for confirming the mechanism of action of this compound in tumor tissues and for establishing a dose-response relationship.

Table 2: Key Pharmacodynamic Biomarkers for this compound Activity
BiomarkerCellular LocalizationSignificance in this compound Treatment
Phospho-CDK1 (Thr14)NuclearInhibition of PKMYT1 by this compound is expected to decrease the phosphorylation of CDK1 at Threonine 14.
Gamma-H2AX (γH2AX)Nuclear (foci)Increased levels indicate DNA double-strand breaks, a downstream consequence of premature mitotic entry caused by this compound.[2]
Phospho-Histone H3 (Ser10)Chromatin (during mitosis)An increase in the number of pHH3-positive cells indicates an accumulation of cells in mitosis, consistent with the mechanism of PKMYT1 inhibition.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

Lunresertib_Mechanism_of_Action cluster_G2_Phase G2 Phase cluster_M_Phase M Phase (Mitosis) PKMYT1 PKMYT1 CDK1_CyclinB CDK1-Cyclin B (Inactive) PKMYT1->CDK1_CyclinB Phosphorylates pCDK1_CyclinB p-CDK1 (Thr14) -Cyclin B (Inactive) Active_CDK1_CyclinB CDK1-Cyclin B (Active) This compound This compound This compound->PKMYT1 Premature_Mitosis Premature Mitotic Entry Active_CDK1_CyclinB->Premature_Mitosis DNA_Damage DNA Damage (γH2AX ↑) Premature_Mitosis->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: this compound inhibits PKMYT1, leading to premature mitosis and apoptosis.

Immunohistochemistry Experimental Workflow

IHC_Workflow start FFPE Tumor Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval (Heat-Induced or Enzymatic) deparaffinization->antigen_retrieval blocking Blocking of Endogenous Peroxidase & Non-specific Binding antigen_retrieval->blocking primary_antibody Primary Antibody Incubation (e.g., anti-Cyclin E1, anti-γH2AX) blocking->primary_antibody secondary_antibody Secondary Antibody Incubation (HRP-conjugated) primary_antibody->secondary_antibody detection Detection with Chromogen (e.g., DAB) secondary_antibody->detection counterstaining Counterstaining (e.g., Hematoxylin) detection->counterstaining dehydration_mounting Dehydration & Mounting counterstaining->dehydration_mounting imaging_analysis Slide Scanning & Quantitative Image Analysis dehydration_mounting->imaging_analysis

References

Application Notes and Protocols: CRISPR Screen to Identify Lunresertib Resistance Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lunresertib (RP-6306) is a first-in-class, orally bioavailable small molecule inhibitor of Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1).[1][2] PKMYT1 is a key regulator of the G2/M cell cycle checkpoint, primarily by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1).[3][4] Inhibition of PKMYT1 by this compound leads to premature mitotic entry and subsequent apoptotic cell death in susceptible cancer cells.[3]

This compound has shown synthetic lethality in tumors with specific genetic alterations, including Cyclin E1 (CCNE1) amplification and loss-of-function mutations in FBXW7 and PPP2R1A.[1][2] These alterations are key drivers in a variety of cancers. While showing promise in clinical trials, the emergence of drug resistance remains a significant challenge in cancer therapy.[4][5][6][7][8]

This document provides detailed application notes and protocols for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to this compound. Identifying these resistance mechanisms is crucial for developing effective combination therapies, patient stratification strategies, and next-generation inhibitors.

Signaling Pathway of this compound Action

The diagram below illustrates the mechanism of action of this compound. Under normal conditions, PKMYT1 and the related kinase WEE1 phosphorylate CDK1, keeping it inactive and preventing premature entry into mitosis. In cancer cells with alterations like CCNE1 amplification, there is an increased reliance on the G2/M checkpoint for survival. This compound inhibits PKMYT1, leading to the activation of CDK1, forcing the cell into mitosis with unrepaired DNA damage, resulting in mitotic catastrophe and apoptosis.

Lunresertib_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CDK1_inactive CDK1/Cyclin B (Inactive) CDK1_active CDK1/Cyclin B (Active) CDK1_inactive->CDK1_active Activation Mitosis Mitotic Entry CDK1_active->Mitosis Apoptosis Mitotic Catastrophe & Apoptosis Mitosis->Apoptosis In presence of DNA damage PKMYT1 PKMYT1 PKMYT1->CDK1_inactive Phosphorylates (Thr14/Tyr15) Inhibits WEE1 WEE1 WEE1->CDK1_inactive Phosphorylates (Tyr15) Inhibits This compound This compound This compound->PKMYT1 Inhibits CCNE1 CCNE1 Amplification (Increased reliance on G2/M checkpoint) CCNE1->PKMYT1

Caption: this compound inhibits PKMYT1, leading to CDK1 activation and mitotic catastrophe.

Experimental Workflow for CRISPR-Cas9 Resistance Screen

The following diagram outlines the key steps of the genome-wide CRISPR-Cas9 knockout screen to identify genes that, when lost, lead to resistance to this compound.

CRISPR_Workflow cluster_prep 1. Library Preparation & Transduction cluster_screen 2. Drug Selection Screen cluster_analysis 3. Analysis A Lentiviral GeCKO v2 Library B Transduce Cas9-expressing Cancer Cells A->B C Puromycin (B1679871) Selection (for transduced cells) B->C D Split Cell Population C->D E Control (DMSO) D->E F Treatment (this compound) D->F G Harvest Genomic DNA E->G F->G Select for resistant clones H PCR Amplify sgRNA Cassettes G->H I Next-Generation Sequencing (NGS) H->I J Data Analysis (MAGeCK) Identify Enriched sgRNAs I->J Result List of Candidate Resistance Genes J->Result

Caption: Workflow for a pooled CRISPR-Cas9 screen to find this compound resistance genes.

Experimental Protocols

This section provides a detailed methodology for conducting a genome-wide CRISPR-Cas9 knockout screen to identify this compound resistance genes. This protocol is adapted from established methods for drug resistance screens.[9][10][11]

Cell Line and Reagents
  • Cell Line: A cancer cell line known to be sensitive to this compound and stably expressing Cas9 (e.g., OVCAR3, a CCNE1-amplified ovarian cancer cell line).

  • CRISPR Library: A genome-wide human CRISPR knockout library (e.g., GeCKO v2, Brunello).[8]

  • Reagents: this compound, DMSO (vehicle control), Puromycin, Polybrene, cell culture media and supplements, lentivirus packaging plasmids, transfection reagent, genomic DNA extraction kit, PCR reagents for NGS library preparation.

Lentiviral Library Production
  • Amplify the pooled sgRNA library plasmid.

  • Co-transfect the library plasmid along with lentiviral packaging plasmids (e.g., psPAX2, pMD2.G) into HEK293T cells.

  • Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.

  • Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter.

  • Titer the virus to determine the optimal multiplicity of infection (MOI).

CRISPR Library Transduction
  • Plate the Cas9-expressing cancer cells.

  • Transduce the cells with the lentiviral CRISPR library at a low MOI (~0.3) to ensure that most cells receive a single sgRNA. Use Polybrene to enhance transduction efficiency.

  • Maintain a cell population size that ensures high coverage of the library (e.g., >500 cells per sgRNA).

  • Two days post-transduction, begin selection with Puromycin to eliminate non-transduced cells.

  • Expand the surviving cells, maintaining library coverage.

This compound Resistance Screen
  • After puromycin selection and cell expansion, harvest a baseline cell sample (T0).

  • Split the remaining cell population into two arms: a control arm treated with DMSO and a treatment arm treated with this compound.

  • Treat the cells with a predetermined concentration of this compound (e.g., IC80) that provides strong selective pressure.

  • Culture the cells for 14-21 days, passaging as needed and maintaining library coverage. Replenish the media with fresh DMSO or this compound every 2-3 days.

  • Harvest the final cell populations from both the DMSO and this compound arms.

Genomic DNA Extraction and Next-Generation Sequencing (NGS)
  • Extract genomic DNA from the T0, DMSO-treated, and this compound-treated cell pellets.

  • Use a two-step PCR process to amplify the integrated sgRNA sequences and add Illumina sequencing adapters and barcodes.

  • Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform.

Data Analysis
  • Use a computational tool like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data.[3][12]

  • Compare the sgRNA read counts in the this compound-treated sample to the DMSO-treated (or T0) sample.

  • Identify sgRNAs that are significantly enriched in the this compound-treated population. These sgRNAs target genes whose knockout confers resistance.

  • Rank genes based on statistical significance (e.g., false discovery rate - FDR) and the magnitude of enrichment (e.g., log2 fold change).

Data Presentation

The following tables present hypothetical quantitative data from a successful CRISPR screen, identifying top candidate genes conferring resistance to this compound.

Table 1: Top 10 Enriched Genes in this compound Resistance Screen

RankGene SymbolDescriptionAverage Log2 Fold Changep-valueFDR
1ABCB1ATP Binding Cassette Subfamily B Member 1 (MDR1)8.21.5e-82.9e-6
2WEE1WEE1 G2 Checkpoint Kinase6.53.2e-73.1e-5
3AURKAAurora Kinase A5.98.1e-75.2e-5
4BCL2L1BCL2 Like 1 (Bcl-xL)5.52.4e-61.1e-4
5TP53BP1Tumor Protein P53 Binding Protein 15.15.6e-62.0e-4
6PLK1Polo-Like Kinase 14.89.3e-62.8e-4
7CDK1Cyclin Dependent Kinase 14.51.2e-53.1e-4
8SLC7A11Solute Carrier Family 7 Member 114.22.5e-55.4e-4
9GSK3BGlycogen Synthase Kinase 3 Beta3.94.1e-57.6e-4
10NFKB1Nuclear Factor Kappa B Subunit 13.66.8e-51.1e-3

Table 2: sgRNA-Level Data for Top Candidate Gene (ABCB1)

Gene SymbolsgRNA IDsgRNA SequenceLog2 Fold Changep-value
ABCB1ABCB1_1GAGCAGCTGAAGACAGATGTAG8.52.1e-7
ABCB1ABCB1_2TCCGTCACAGGTCCTCATCAAG8.33.5e-7
ABCB1ABCB1_3CTTGATGAGGACCTGTCACGGA8.08.9e-7
ABCB1ABCB1_4GATGCCTCCTCCCTGTTGCTGA7.91.2e-6

Interpretation of Results and Follow-up Validation

The hypothetical results point to several plausible mechanisms of this compound resistance:

  • Drug Efflux: The top hit, ABCB1 (MDR1) , is a well-known multidrug resistance pump, suggesting that increased efflux of this compound is a primary resistance mechanism.

  • Target Pathway Redundancy: The enrichment of WEE1 is highly significant. WEE1 and PKMYT1 are functionally redundant kinases that both inhibit CDK1. Upregulation or loss of a negative regulator of WEE1 could compensate for PKMYT1 inhibition.

  • Cell Cycle Bypass: Genes like AURKA and PLK1 , which are key regulators of mitosis, could potentially offer bypass mechanisms when the G2/M checkpoint is abrogated by this compound. Loss of CDK1 itself would logically confer resistance as it is the downstream effector of PKMYT1 inhibition.

  • Apoptosis Evasion: The anti-apoptotic gene BCL2L1 (Bcl-xL) could allow cells to survive the mitotic catastrophe induced by this compound.

Validation of top hits is a critical next step and should include:

  • Individual sgRNA Knockout: Validate that the knockout of candidate genes using individual sgRNAs in the parental cell line confers resistance to this compound in cell viability assays.

  • Overexpression Studies: For relevant hits, investigate if overexpression sensitizes cells to this compound.

  • Mechanism of Action Studies: Investigate how the loss of the candidate gene leads to resistance (e.g., for ABCB1, measure intracellular drug concentration; for WEE1, assess CDK1 phosphorylation status).

  • Clinical Relevance: Analyze patient tumor databases to see if the expression levels of identified genes correlate with treatment outcomes for similar agents.

References

Application Notes and Protocols for Establishing a Lunresertib-Resistant Cell Line Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lunresertib (also known as RP-6306) is a first-in-class, orally bioavailable small molecule inhibitor of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1).[1][2][3][4] PKMYT1 is a crucial negative regulator of the cell cycle, primarily acting by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1). By inhibiting PKMYT1, this compound induces premature mitotic entry in cancer cells with specific genetic vulnerabilities, leading to mitotic catastrophe and subsequent apoptosis.[1] Preclinical and clinical data have demonstrated that tumors with amplification of the CCNE1 gene, or loss-of-function mutations in FBXW7 or PPP2R1A, are particularly sensitive to this compound.[5][6][7]

The development of drug resistance is a significant challenge in cancer therapy. Establishing in vitro models of this compound resistance is critical for understanding the molecular mechanisms that may limit its long-term efficacy and for developing strategies to overcome or prevent resistance. These application notes provide detailed protocols for generating and characterizing this compound-resistant cancer cell lines.

Data Presentation

Table 1: Baseline Sensitivity of Selected Cancer Cell Lines to this compound
Cell LineCancer TypeRelevant GenotypeThis compound IC50 (nM)Reference
OVCAR3Ovarian CancerCCNE1 Amplification~50-100Inferred from preclinical data[1][3][4]
HCC1569Breast CancerCCNE1 Amplification~100-250Inferred from preclinical data[2]
TOV-21GOvarian CancerCCNE1 AmplificationTBD
SNU-119Biliary Tract CancerFBXW7 MutationTBD
HCT-116Colorectal CarcinomaFBXW7 MutationTBD
AN3 CAEndometrial CancerPPP2R1A MutationTBD
MFE-296Endometrial CancerPPP2R1A MutationTBD

TBD: To be determined experimentally. The IC50 values are approximate and can vary based on experimental conditions.

Table 2: Characterization of a Hypothetical this compound-Resistant Cell Line (e.g., OVCAR3-LR)
ParameterParental (OVCAR3)Resistant (OVCAR3-LR)Fold Resistance
This compound IC50 (nM)75150020
Doubling Time (hours)2832-
WEE1 Protein Expression (relative to parental)1.03.5-
p-CDK1 (Tyr15) levels (relative to parental, post-treatment)0.20.8-
Cross-resistance to Adavosertib (WEE1i) IC50 (nM)2002501.25

Signaling Pathway

G cluster_G1_S G1/S Phase cluster_G2_M G2/M Checkpoint cluster_M M Phase CCNE1 CCNE1 Amplification Replication_Stress Increased Replication Stress CCNE1->Replication_Stress FBXW7 FBXW7 LoF FBXW7->Replication_Stress PPP2R1A PPP2R1A LoF PPP2R1A->Replication_Stress PKMYT1 PKMYT1 Replication_Stress->PKMYT1 Upregulation/Reliance pCDK1 p-CDK1 (inactive) PKMYT1->pCDK1 Phosphorylation (Thr14, Tyr15) WEE1 WEE1 WEE1->pCDK1 Phosphorylation (Tyr15) CDK1 CDK1 CDK1_CyclinB CDK1/Cyclin B (Active) CDK1->CDK1_CyclinB CyclinB Cyclin B CyclinB->CDK1_CyclinB Mitosis Premature Mitosis CDK1_CyclinB->Mitosis pCDK1->CDK1 Dephosphorylation (CDC25) Apoptosis Mitotic Catastrophe & Apoptosis Mitosis->Apoptosis This compound This compound This compound->PKMYT1 Inhibition

Caption: this compound inhibits PKMYT1, leading to premature mitosis in vulnerable cancer cells.

Experimental Protocols

Protocol 1: Establishment of a this compound-Resistant Cell Line

This protocol describes the generation of a this compound-resistant cell line using a continuous exposure, dose-escalation method.

Materials:

  • Parental cancer cell line (e.g., OVCAR3, HCC1569)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (RP-6306)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture flasks and plates

  • Hemocytometer or automated cell counter

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Cryopreservation medium (e.g., 90% FBS, 10% DMSO)

Procedure:

  • Determine the Initial IC50 of the Parental Cell Line:

    • Plate the parental cells in 96-well plates at a predetermined optimal density.

    • After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.

    • Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTT, or SRB).

    • Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

  • Initiate Resistance Induction:

    • Culture the parental cells in a T-25 flask with complete medium containing this compound at a starting concentration of approximately the IC20 (the concentration that inhibits growth by 20%).

    • Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell proliferation rate recovers and is comparable to that of the untreated parental cells. This may take several weeks.

    • Once the cells have adapted, passage them and gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increase).

    • At each concentration step, ensure the cells have stabilized and are proliferating steadily before proceeding to the next higher concentration.

    • If significant cell death occurs, maintain the cells at the current concentration for a longer period or temporarily reduce the concentration to the previous level.

    • Cryopreserve cell stocks at each stable concentration step.

  • Establishment of a Stable Resistant Line:

    • Continue the dose escalation until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line.

    • Maintain the resistant cell line in a medium containing a constant, high concentration of this compound (e.g., the highest tolerated concentration) for several passages to ensure the stability of the resistant phenotype.

G Start Parental Cell Line IC50 Determine Parental IC50 Start->IC50 Culture_IC20 Culture in This compound (IC20) IC50->Culture_IC20 Stabilize Stabilize & Recover Growth Culture_IC20->Stabilize Dose_Escalate Stepwise Dose Escalation (1.5-2x) Stabilize->Dose_Escalate Dose_Escalate->Stabilize If unstable Resistant_Line Stable this compound- Resistant Cell Line Dose_Escalate->Resistant_Line Stable at high dose Loop_Edge Repeat until >10x Parental IC50 G cluster_mechanisms Investigate Resistance Mechanisms Resistant_Line This compound-Resistant Cell Line Confirm_Resistance Confirm Resistance (IC50 Shift) Resistant_Line->Confirm_Resistance Check_Stability Assess Stability (Drug-free Culture) Confirm_Resistance->Check_Stability WEE1_Upregulation WEE1 Upregulation? (Western Blot, qRT-PCR) Check_Stability->WEE1_Upregulation CDK1_Alteration CDK1 Alteration? (p-CDK1 Western, Sequencing) Check_Stability->CDK1_Alteration Cross_Resistance Cross-Resistance? (e.g., WEE1i IC50) Check_Stability->Cross_Resistance

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Lunresertib Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the PKMYT1 inhibitor, lunresertib (RP-6306), in cancer cells.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and its intended therapeutic effect?

This compound is a first-in-class, orally bioavailable small molecule inhibitor of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1).[1][2] PKMYT1 is a member of the WEE1 kinase family and plays a crucial role in cell cycle regulation by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1) at threonine-14 (Thr14) and tyrosine-15 (Tyr15).[3][4][5] This inhibitory phosphorylation prevents premature entry into mitosis, acting as a key component of the G2/M checkpoint.[3][5]

This compound's therapeutic strategy is based on the concept of synthetic lethality. In cancer cells with specific genetic alterations, such as CCNE1 amplification or loss-of-function mutations in FBXW7 and PPP2R1A, there is an increased reliance on the G2/M checkpoint for survival due to heightened replication stress.[2][6] By inhibiting PKMYT1, this compound causes uncontrolled activation of the CDK1/Cyclin B complex, forcing these vulnerable cells to enter mitosis prematurely before DNA replication and repair are complete. This leads to mitotic catastrophe and subsequent apoptotic cell death.[1][7]

Figure 1. Simplified PKMYT1 signaling pathway and the mechanism of action of this compound.

Q2: My cancer cells are showing reduced sensitivity to this compound after an initial response. What are the potential mechanisms of acquired resistance?

While specific acquired resistance mechanisms to this compound are still under investigation, data from other cell cycle checkpoint inhibitors suggest several plausible pathways. The most likely mechanisms involve the cell adapting to bypass the G2/M checkpoint abrogation induced by this compound.

Potential Mechanisms of Acquired Resistance:

  • Overexpression of PKMYT1: An increase in the total amount of PKMYT1 protein could effectively "soak up" the inhibitor, requiring higher concentrations to achieve the same level of target inhibition. This would lead to a rightward shift in the dose-response curve.

  • Upregulation of Compensatory Kinases: Cancer cells may upregulate other kinases that can phosphorylate and inhibit CDK1, compensating for the loss of PKMYT1 activity. A key candidate is WEE1 , another kinase that phosphorylates CDK1 (primarily at Tyr15) and is a critical G2/M checkpoint regulator.[8][9] Overexpression or hyperactivation of WEE1 could maintain the G2 arrest even when PKMYT1 is inhibited.

  • Alterations in Downstream Signaling:

    • Loss of CDK1/Cyclin B Function: While less common, mutations or downregulation of CDK1 or Cyclin B could render the cells insensitive to the upstream effects of PKMYT1 inhibition.

    • Activation of Pro-Survival Pathways: Similar to resistance mechanisms seen with CDK4/6 inhibitors, activation of bypass pathways like the PI3K/AKT/mTOR or MAPK/ERK signaling cascades can promote cell survival and proliferation, overriding the cell cycle arrest and apoptotic signals induced by this compound.[1][10][11]

  • Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as multidrug resistance protein 1 (MDR1/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

cluster_pathway G2/M Checkpoint Control cluster_resistance Potential Resistance Mechanisms PKMYT1 PKMYT1 CDK1_CyclinB CDK1 / Cyclin B PKMYT1->CDK1_CyclinB inhibits WEE1 WEE1 WEE1->CDK1_CyclinB inhibits Mitosis Mitotic Catastrophe CDK1_CyclinB->Mitosis promotes PKMYT1_Overexp 1. PKMYT1 Overexpression This compound This compound PKMYT1_Overexp->this compound counters WEE1_Upreg 2. WEE1 Upregulation WEE1_Upreg->WEE1 increases activity Bypass_Pathways 3. Pro-Survival Bypass Pathways (e.g., PI3K/AKT) Bypass_Pathways->Mitosis inhibits Drug_Efflux 4. Increased Drug Efflux Drug_Efflux->this compound removes from cell This compound->PKMYT1 inhibits

Figure 2. Logical relationships of potential this compound resistance mechanisms.

Q3: How can I experimentally confirm the mechanism of resistance in my cell line?

A systematic approach is required to pinpoint the resistance mechanism. Below is a workflow to investigate the most probable causes.

G start Resistant Cell Line (vs. Parental/Sensitive) wb_pkmyt1 Western Blot: PKMYT1 Protein Levels start->wb_pkmyt1 wb_wee1 Western Blot: WEE1 Protein Levels start->wb_wee1 wb_pathways Western Blot: p-AKT, p-ERK start->wb_pathways qpcr_abc qRT-PCR: ABC Transporter mRNA (e.g., ABCB1) start->qpcr_abc res_pkmyt1 Mechanism: Target Overexpression wb_pkmyt1->res_pkmyt1 Increased? res_wee1 Mechanism: Compensatory Upregulation wb_wee1->res_wee1 Increased? res_pathways Mechanism: Bypass Pathway Activation wb_pathways->res_pathways Increased? res_abc Mechanism: Increased Drug Efflux qpcr_abc->res_abc Increased?

Figure 3. Experimental workflow for investigating this compound resistance.

Troubleshooting Steps:

  • Confirm Resistance: Perform a dose-response cell viability assay (e.g., CellTiter-Glo) comparing the parental and suspected resistant cell lines. A significant increase in the IC50 value for this compound confirms resistance.

  • Check Target and Compensatory Kinase Levels: Use Western blotting to compare the protein expression of PKMYT1 and WEE1 in parental versus resistant cells.

  • Assess Bypass Pathways: Probe for the activation (phosphorylation) of key survival pathway proteins, such as p-AKT (Ser473) and p-ERK1/2 (Thr202/Tyr204), via Western blot.

  • Evaluate Drug Efflux: Measure the mRNA levels of common ABC transporters (e.g., ABCB1) using qRT-PCR. A functional assay using an MDR1 inhibitor (e.g., verapamil) in combination with this compound can confirm this mechanism; restored sensitivity in the presence of the MDR1 inhibitor is a strong indicator.

Q4: What strategies can I use to overcome this compound resistance in my experiments?

Based on the potential resistance mechanisms, several combination strategies can be explored to re-sensitize cells to this compound.

Recommended Combination Therapies:

  • Dual WEE1/PKMYT1 Inhibition: If resistance is mediated by WEE1 upregulation, co-treatment with a WEE1 inhibitor (e.g., adavosertib/MK-1775) is a logical approach. This dual blockade of CDK1 inhibitory kinases can synergistically induce mitotic catastrophe.[12]

  • ATR Inhibition: The combination of this compound with an ATR inhibitor (e.g., camonsertib/RP-3500) has shown strong synergistic anti-tumor activity in clinical trials.[6][13] ATR is a key kinase in the DNA damage response. Inhibiting ATR prevents cell cycle arrest and DNA repair, while this compound forces mitotic entry, creating a potent synthetic lethal interaction. This combination may be effective even if the primary resistance mechanism is not directly related to ATR.

  • Bypass Pathway Inhibition: If you observe activation of the PI3K/AKT or MAPK/ERK pathways, combine this compound with a relevant inhibitor (e.g., a PI3K inhibitor like alpelisib (B612111) or an MEK inhibitor like trametinib).

  • DNA Damaging Agents: Combining this compound with traditional DNA damaging agents like gemcitabine (B846) or platinum-based chemotherapies can also be effective. This compound lowers the threshold for mitotic entry, making cells more susceptible to the DNA damage induced by these agents.

Data Presentation: Synergy Analysis

To quantify the effectiveness of a combination, a synergy analysis should be performed. The Combination Index (CI) is a common metric, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: Hypothetical Synergy Data for Overcoming this compound Resistance in a Resistant Ovarian Cancer Cell Line (e.g., OVCAR3-LR)

Compound A (this compound) Conc. (nM)Compound B (Adavosertib) Conc. (nM)% Inhibition (Observed)Combination Index (CI)Synergy Level
50025--
02018--
5020720.45Synergy
100045--
04035--
10040910.31Strong Synergy

Section 2: Experimental Protocols

Protocol 1: Cell Viability Dose-Response Assay (CellTiter-Glo®)

This protocol is adapted from Promega technical bulletins and is used to determine the IC50 of this compound.[14][15][16][17]

Materials:

  • Parental and resistant cell lines

  • 96-well opaque-walled plates

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 90 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Preparation: Prepare a 10X serial dilution of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Cell Treatment: Add 10 µL of the 10X drug dilutions to the appropriate wells. Include "vehicle control" (medium with DMSO) and "no-cell" (medium only) wells.

  • Incubation: Incubate the plate for 72 hours (or other desired time point) at 37°C, 5% CO2.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate-reading luminometer.

  • Analysis:

    • Subtract the average "no-cell" background from all other readings.

    • Normalize the data to the vehicle control (defined as 100% viability).

    • Plot the normalized viability versus the log of the drug concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot for PKMYT1, WEE1, and p-CDK1

This protocol provides a general framework for analyzing protein expression and phosphorylation status.[18][19][20]

Materials:

  • Parental and resistant cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PKMYT1, anti-WEE1, anti-phospho-CDK1 Tyr15, anti-CDK1, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Lysis: Treat cells with or without this compound for the desired time. Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize protein concentrations. Add Laemmli buffer to 20-30 µg of protein per sample and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., GAPDH). For phosphoproteins, normalize to the total protein level (e.g., p-CDK1/Total CDK1).

Protocol 3: Drug Combination Synergy Screening

This protocol describes a matrix-based approach to screen for synergistic drug interactions.[21][22][23]

Procedure:

  • Design Dose-Response Matrix: Design a matrix of drug concentrations. For example, a 6x6 matrix where Drug A (this compound) is serially diluted along the rows and Drug B (e.g., Adavosertib) is serially diluted along the columns. Include single-agent controls for each drug and a vehicle control.

  • Cell Seeding and Treatment: Seed cells as described in Protocol 1. Treat the cells with the drug combinations according to the matrix layout.

  • Incubation and Viability Assay: Incubate for 72 hours and perform a cell viability assay (e.g., CellTiter-Glo) as described in Protocol 1.

  • Data Analysis:

    • Normalize the viability data for each combination point to the vehicle control.

    • Use a synergy analysis software package or online tool (e.g., SynergyFinder) to analyze the dose-response matrix.[24]

    • Calculate synergy scores based on a reference model such as Loewe Additivity or Bliss Independence. The software will generate a synergy landscape plot and quantitative scores (e.g., Combination Index) to identify synergistic concentration ranges.

References

Troubleshooting RP-6306 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues with RP-6306 precipitation in media during experiments.

Frequently Asked Questions (FAQs)

Q1: What is RP-6306 and what is its primary mechanism of action?

A1: RP-6306, also known as lunresertib, is a potent, selective, and orally bioavailable inhibitor of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1).[1][2][3] PKMYT1 is a negative regulator of the G2/M cell cycle checkpoint. By inhibiting PKMYT1, RP-6306 causes premature entry into mitosis, leading to DNA damage and cell death, particularly in cancer cells with specific genetic vulnerabilities like CCNE1 amplification.[4][5][6]

Q2: What are the solubility properties of RP-6306?

A2: RP-6306 is highly soluble in DMSO but is sparingly soluble to insoluble in water and aqueous solutions like cell culture media.[1][3] It is crucial to prepare a concentrated stock solution in a suitable organic solvent, such as DMSO, before diluting it into your experimental media.

Q3: How should I prepare a stock solution of RP-6306?

A3: It is recommended to prepare a high-concentration stock solution of RP-6306 in fresh, anhydrous DMSO.[1][3] For example, you can dissolve the compound in DMSO to a concentration of 10-100 mM. Ensure the compound is fully dissolved by vortexing or brief sonication.

Q4: What is the recommended storage condition for RP-6306 stock solutions?

A4: RP-6306 stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.[1]

Troubleshooting Guide for RP-6306 Precipitation

Issue: I observed precipitation immediately after diluting my RP-6306 DMSO stock solution into the cell culture media.

This is a common issue due to the low aqueous solubility of RP-6306. Here are several potential causes and solutions:

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of RP-6306 in the media exceeds its solubility limit in the aqueous environment.- Perform a dose-response experiment to determine the optimal, non-precipitating concentration range for your specific cell line and media combination. - Consider lowering the final working concentration if precipitation is observed.
"Crashing Out" due to Rapid Dilution Adding a concentrated DMSO stock directly into a large volume of aqueous media can cause the compound to rapidly precipitate out of solution.- Perform serial dilutions. First, create an intermediate dilution of your stock in pre-warmed (37°C) media. Then, add this intermediate dilution to the final volume of your culture media. - Add the stock solution dropwise while gently swirling the media to facilitate mixing.
Low Temperature of Media The solubility of many compounds, including RP-6306, decreases at lower temperatures.- Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[7]
High Final DMSO Concentration While DMSO is an excellent solvent for RP-6306, high concentrations of DMSO in the final culture media can be toxic to cells. A general recommendation is to keep the final DMSO concentration below 0.5%, but the tolerance can be cell-line specific.- Ensure the final concentration of DMSO in your cell culture media is as low as possible and is consistent across all experimental conditions, including vehicle controls.
Moisture in DMSO DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of hydrophobic compounds.[1][3]- Use fresh, anhydrous, high-quality DMSO to prepare your stock solutions.[1][3]

Issue: The media containing RP-6306 was initially clear, but I observed precipitation after incubation.

Potential Cause Explanation Recommended Solution
Compound Instability The compound may not be stable in the culture media over long incubation periods, leading to degradation and precipitation.- Prepare fresh media with RP-6306 immediately before each experiment or media change.
Interaction with Media Components Components in the serum or media supplements may interact with RP-6306 over time, causing it to precipitate.- If using serum-free media, consider adding a carrier protein like bovine serum albumin (BSA) to help maintain solubility. - If possible, test the solubility of RP-6306 in different media formulations to identify a more suitable option.
pH Changes in Media Cellular metabolism can cause the pH of the culture media to change over time. The solubility of some compounds is pH-dependent.- Monitor the pH of your culture media, especially in dense cultures. Change the media more frequently if significant pH shifts are observed.

Data Presentation

RP-6306 Solubility Data
Solvent Maximum Concentration Reference
DMSO67.3 mg/mL (207.47 mM)[8]
DMSO65 mg/mL (~200.38 mM)[1][3]
DMSO32.44 mg/mL (100 mM)
WaterInsoluble[1][3]
Ethanol4 mg/mL[1]
RP-6306 Storage Recommendations
Form Storage Temperature Duration Reference
Powder-20°C3 years[1][8]
In Solvent (DMSO)-80°C1 year[1]
In Solvent (DMSO)-20°C1 month[1]

Experimental Protocols

Protocol for Preparing RP-6306 Working Solution for In Vitro Cell-Based Assays
  • Prepare a Concentrated Stock Solution:

    • Allow the RP-6306 powder to equilibrate to room temperature before opening the vial.

    • Aseptically prepare a 10 mM stock solution by dissolving the appropriate amount of RP-6306 in fresh, anhydrous DMSO.

    • Ensure the compound is completely dissolved by vortexing. If necessary, brief sonication in a water bath can be used.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

  • Prepare the Final Working Solution:

    • Pre-warm your complete cell culture medium (with serum and other supplements) to 37°C in a water bath.

    • To minimize precipitation, perform a serial dilution. For example, to achieve a final concentration of 10 µM from a 10 mM stock, first prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of pre-warmed media (resulting in a 100 µM intermediate solution).

    • Gently mix the intermediate dilution.

    • Add the required volume of the intermediate dilution to your final volume of pre-warmed cell culture media. For example, add 1 mL of the 100 µM intermediate solution to 9 mL of media to get a final concentration of 10 µM.

    • Gently swirl the media while adding the compound to ensure proper mixing.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

    • Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as your RP-6306-treated samples.

Mandatory Visualizations

PKMYT1 Signaling Pathway in Cell Cycle Regulation

PKMYT1_Signaling_Pathway PKMYT1 Signaling Pathway in G2/M Checkpoint Regulation cluster_G2_Phase G2 Phase cluster_M_Phase M Phase (Mitosis) CDK1_CyclinB CDK1-Cyclin B Complex (Inactive) CDK1_CyclinB_Active CDK1-Cyclin B Complex (Active) PKMYT1 PKMYT1 PKMYT1->CDK1_CyclinB Phosphorylates Thr14 WEE1 WEE1 WEE1->CDK1_CyclinB Phosphorylates Tyr15 Mitosis Mitotic Entry CDK1_CyclinB_Active->Mitosis CDC25 CDC25 Phosphatase CDC25->CDK1_CyclinB_Active Dephosphorylates Thr14 & Tyr15 RP6306 RP-6306 RP6306->PKMYT1 Inhibits

Caption: PKMYT1, along with WEE1, inhibits the CDK1-Cyclin B complex, preventing premature entry into mitosis.

Experimental Workflow for Troubleshooting RP-6306 Precipitation

Troubleshooting_Workflow Troubleshooting Workflow for RP-6306 Precipitation Start Start: Precipitation Observed Check_Stock Is the DMSO stock solution clear? Start->Check_Stock Check_Dilution Was the dilution performed in pre-warmed (37°C) media? Check_Stock->Check_Dilution Yes Use_Fresh_DMSO Action: Prepare a new stock solution in fresh, anhydrous DMSO. Check_Stock->Use_Fresh_DMSO No Check_Concentration Is the final concentration within the known soluble range? Check_Dilution->Check_Concentration Yes Prewarm_Media Action: Always use pre-warmed media for dilutions. Check_Dilution->Prewarm_Media No Lower_Concentration Action: Lower the final working concentration. Check_Concentration->Lower_Concentration No Serial_Dilution Action: Perform serial dilutions to avoid rapid precipitation. Check_Concentration->Serial_Dilution Yes Use_Fresh_DMSO->Check_Stock Prewarm_Media->Check_Dilution Lower_Concentration->Check_Concentration Resolved Issue Resolved Serial_Dilution->Resolved

Caption: A step-by-step workflow to diagnose and resolve RP-6306 precipitation issues in media.

References

Optimizing Lunresertib Concentration for In Vivo Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing Lunresertib (also known as RP-6306) concentration in in vivo studies. The following information, presented in a question-and-answer format, addresses potential issues and offers detailed experimental protocols to ensure the successful execution of your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an orally bioavailable small molecule inhibitor of protein kinase, membrane-associated tyrosine/threonine 1 (PKMYT1).[1][2] PKMYT1 is a key regulator of the G2/M cell cycle checkpoint.[3] By inhibiting PKMYT1, this compound prevents the inhibitory phosphorylation of CDK1, leading to premature entry into mitosis, particularly in cells experiencing replication stress. This can result in mitotic catastrophe and subsequent cell death.[4][5]

Q2: Which tumor models are most sensitive to this compound?

A2: Preclinical and clinical data have shown that tumors with specific genetic alterations are particularly sensitive to this compound. These include tumors with Cyclin E1 (CCNE1) gene amplification or deleterious mutations in FBXW7 or PPP2R1A.[1][6] These alterations create a synthetic lethal relationship with PKMYT1 inhibition.[2][6]

Q3: What is a recommended starting dose for this compound in mouse xenograft models?

A3: Based on preclinical studies, effective oral doses of this compound in mouse xenograft models have ranged from 7.5 mg/kg to 20 mg/kg, administered twice daily (b.i.d.).[7] Significant tumor growth inhibition has been observed at these dose levels in models such as OVCAR3 (ovarian cancer) and HCC-1569 (breast cancer).[7][8] For combination studies, doses as low as 5 mg/kg have been used effectively.[9]

Q4: How should this compound be formulated for oral administration in mice?

A4: A common and effective formulation for oral gavage administration of this compound in mice is a suspension in 1% DMSO and 0.5% methylcellulose.[9] It is crucial to ensure the compound is uniformly suspended before each administration.

Q5: We are observing high variability in tumor growth inhibition between animals. What are the potential causes and solutions?

A5: High variability in treatment response can arise from several factors:

  • Inconsistent Formulation: Ensure the this compound suspension is homogenous. Prepare fresh formulations regularly and vortex thoroughly before each gavage.

  • Inaccurate Dosing: Calibrate pipettes and ensure the correct volume is administered based on the most recent animal body weights.

  • Tumor Heterogeneity: Even within the same cell line, individual tumors can have different growth rates. Start treatment when tumors are within a narrow, predefined size range.

  • Animal Health: The overall health and stress levels of the animals can impact tumor growth and drug metabolism. Ensure proper acclimatization and handling.

Q6: Are there any known toxicities to monitor for in mice treated with this compound?

A6: Preclinical studies in mice have shown that this compound is generally well-tolerated, with less than 7% body weight loss reported during dosing experiments.[8] However, as with any experimental therapeutic, it is crucial to monitor animal health daily. Key parameters to observe include body weight, food and water intake, and general signs of distress (e.g., changes in posture, grooming, or activity levels). In clinical settings, the most common treatment-related adverse events have been rash, anemia, nausea, and vomiting. While direct translation to mouse models is not always linear, be observant for any signs of skin irritation or changes in mucous membrane color.

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize key quantitative data from preclinical in vivo studies.

Table 1: this compound Monotherapy in Mouse Xenograft Models

Cell LineCancer TypeMouse ModelThis compound Dose (Oral)Dosing ScheduleTumor Growth Inhibition (TGI)Citation
OVCAR3OvarianXenograft7.5 mg/kgb.i.d. x 24 days73%[7]
OVCAR3OvarianXenograft20 mg/kgb.i.d. x 24 days84%[7]
HCC-1569BreastXenograft7.5 mg/kgb.i.d. x 20 days69%[7]
HCC-1569BreastXenograft20 mg/kgb.i.d. x 20 days77%[7]
Pancreatic AdenocarcinomaPancreaticXenograftNot specifiedNot specified64% over 48 days[8]

Table 2: this compound Combination Therapy in Mouse Xenograft Models

Cell LineCancer TypeMouse ModelThis compound Dose (Oral)Combination Agent & DoseDosing ScheduleOutcomeCitation
OVCAR3OvarianXenograft10 mg/kgGemcitabine (20 mg/kg, q.w.)b.i.d. x 21 daysRobust tumor regression[7]
HCC-1569BreastXenograftNot specifiedGemcitabineNot specifiedSignificant tumor regression[8]
BXPC-3PancreaticXenograft2.5 µM (intraperitoneal)Gemcitabine (20 mg/kg, weekly)Bi-daily for 3 weeksSynergistic inhibition of tumor growth[5]
CCNE1-amplifiedNot specifiedXenograftSub-therapeutic dosesDebio-0123 (WEE1 inhibitor)IntermittentTumor regressions[4]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of this compound in a Xenograft Mouse Model
  • Cell Culture and Implantation:

    • Culture a CCNE1-amplified cancer cell line (e.g., OVCAR3) under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel).

    • Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of immunocompromised mice (e.g., female athymic nude mice).

  • Tumor Growth Monitoring and Animal Randomization:

    • Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize animals into treatment and control groups.

  • This compound Formulation and Administration:

    • Prepare a suspension of this compound in a vehicle of 1% DMSO and 0.5% methylcellulose.

    • Administer the formulation or vehicle control to the respective groups via oral gavage at the desired dose and schedule (e.g., 10 mg/kg, b.i.d.). Adjust the volume for each animal based on its body weight.

  • Efficacy and Tolerability Assessment:

    • Continue to measure tumor volumes and body weights 2-3 times per week.

    • Monitor animal health daily for any signs of toxicity.

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).

Visualizations

G cluster_0 G2 Phase cluster_1 M Phase (Mitosis) G2 G2 Phase PKMYT1 PKMYT1 G2->PKMYT1 Checkpoint Control CDK1_inactive CDK1-p(T14/Y15) (Inactive) PKMYT1->CDK1_inactive Phosphorylates & Inhibits CDK1_active CDK1 (Active) CDK1_inactive->CDK1_active Dephosphorylation Blocked M_Phase Mitosis Mitotic_Catastrophe Mitotic Catastrophe & Cell Death M_Phase->Mitotic_Catastrophe CDK1_active->M_Phase Promotes Mitotic Entry This compound This compound This compound->PKMYT1 Inhibits Replication_Stress Replication Stress (e.g., CCNE1 Amplification) Replication_Stress->CDK1_active Premature Entry with DNA Damage

Caption: Mechanism of action of this compound in cancer cells with replication stress.

G Start Start: High variability in tumor response Check_Formulation Is the drug formulation homogenous and fresh? Start->Check_Formulation Check_Dosing Is dosing accurate? (Volume based on current body weight) Check_Formulation->Check_Dosing Yes Solution_Formulation Action: Prepare fresh formulation. Vortex before each use. Check_Formulation->Solution_Formulation No Check_Tumor_Size Were tumors of similar size at randomization? Check_Dosing->Check_Tumor_Size Yes Solution_Dosing Action: Recalibrate equipment. Re-weigh animals. Check_Dosing->Solution_Dosing No Check_Animal_Health Are animals healthy and stress-free? Check_Tumor_Size->Check_Animal_Health Yes Solution_Tumor_Size Action: Refine randomization criteria for future studies. Check_Tumor_Size->Solution_Tumor_Size No Solution_Animal_Health Action: Monitor animal welfare. Ensure proper handling. Check_Animal_Health->Solution_Animal_Health No End Resolved: Consistent results Check_Animal_Health->End Yes Solution_Formulation->Check_Dosing Solution_Dosing->Check_Tumor_Size Solution_Tumor_Size->Check_Animal_Health Solution_Animal_Health->End

Caption: Troubleshooting workflow for inconsistent in vivo efficacy results.

References

Managing off-target effects of Lunresertib in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the off-target effects of Lunresertib (also known as AMG 900) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a highly potent, ATP-competitive pan-Aurora kinase inhibitor with significant activity against Aurora A, B, and C kinases. These kinases are critical regulators of cell division, playing key roles in centrosome maturation, spindle assembly, and cytokinesis. By inhibiting Aurora kinases, this compound disrupts mitosis and induces apoptosis in rapidly dividing cells, making it a subject of interest in oncology research.

Q2: What are the known off-target effects of this compound?

Q3: How can I differentiate between on-target (Aurora kinase-mediated) and off-target effects in my experiments?

Distinguishing between on-target and off-target effects is crucial for validating experimental findings. Several strategies can be employed:

  • Use a structurally unrelated inhibitor: Employing another potent Aurora kinase inhibitor with a different chemical scaffold can help confirm if the observed phenotype is genuinely due to Aurora kinase inhibition.

  • Genetic knockdown/knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to deplete Aurora kinases can help verify that the pharmacological effects of this compound are consistent with the genetic perturbation.

  • Dose-response analysis: A careful dose-response study can sometimes distinguish on-target from off-target effects, as off-target effects may occur at higher concentrations than those required to inhibit the primary target.

  • Rescue experiments: If possible, expressing a drug-resistant mutant of the target kinase can demonstrate that the effects of the inhibitor are specifically mediated through that target.

Troubleshooting Guides

Problem: I am observing a phenotype that is not consistent with known Aurora kinase functions.

This could be due to an off-target effect of this compound. Follow these steps to troubleshoot:

  • Confirm On-Target Engagement: First, verify that this compound is engaging with its intended targets (Aurora kinases) in your experimental system at the concentrations used. A Cellular Thermal Shift Assay (CETSA) can be an effective method for this.

  • Perform a Kinase Profile Screen: If you suspect an off-target effect, a broad kinase profiling panel can identify other kinases that are inhibited by this compound at the concentrations you are using.

  • Validate with a Secondary Inhibitor: Use a different, structurally distinct Aurora kinase inhibitor to see if it recapitulates the same phenotype. If it does not, the effect is likely an off-target effect of this compound.

  • Utilize Genetic Controls: Use siRNA or CRISPR to specifically knock down the suspected off-target kinase to see if this phenocopies the effect observed with this compound.

Quantitative Data

Table 1: Inhibitory Activity of this compound against On-target and Selected Off-target Kinases

TargetIC50 (nM)Target TypeReference
Aurora A5On-target
Aurora B4On-target
Aurora C1On-target
FLT313Off-target
TRKA30Off-target
RET58Off-target

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the engagement of a drug with its target protein in a cellular context. The principle is that a protein, when bound to a ligand (like this compound), becomes more stable and resistant to thermal denaturation.

  • Cell Treatment: Treat your cell line of interest with either a vehicle control or a range of this compound concentrations for a specified time.

  • Heating: Harvest the cells and lyse them. Heat the lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Protein Separation: Centrifuge the samples to pellet the denatured, aggregated proteins.

  • Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein (e.g., Aurora Kinase A) remaining using Western blotting or another protein quantification method. An increase in the amount of soluble target protein in the this compound-treated samples compared to the vehicle control at a given temperature indicates target engagement.

Protocol 2: Kinase Profiling

Kinase profiling services (e.g., from companies like Eurofins, Promega, or Reaction Biology) can provide data on the inhibitory activity of your compound against a large panel of kinases.

  • Compound Submission: Prepare and submit a sample of this compound at a specified concentration (often 1 µM for initial screening) to the service provider.

  • Assay Performance: The provider will perform in vitro kinase activity assays for a large panel of recombinant kinases in the presence of your compound.

  • Data Analysis: The results are typically provided as a percentage of inhibition for each kinase at the tested concentration. Significant inhibition of kinases other than Aurora A, B, and C would indicate potential off-targets. Follow-up dose-response assays can be performed for any identified off-targets to determine their IC50 values.

Visualizations

G cluster_0 This compound Mechanism of Action This compound This compound AuroraA Aurora A This compound->AuroraA AuroraB Aurora B This compound->AuroraB AuroraC Aurora C This compound->AuroraC Spindle Spindle Assembly AuroraA->Spindle Cytokinesis Cytokinesis AuroraB->Cytokinesis Apoptosis Apoptosis Spindle->Apoptosis Disruption leads to Cytokinesis->Apoptosis Disruption leads to

Caption: this compound's primary mechanism of action.

G cluster_1 Workflow for Identifying Off-Target Effects Start Observe Unexpected Phenotype CETSA Confirm On-Target Engagement (CETSA) Start->CETSA KinaseAssay Broad Kinase Profiling Screen CETSA->KinaseAssay If target is engaged SecondaryInhibitor Test with Structurally Unrelated Inhibitor KinaseAssay->SecondaryInhibitor GeneticValidation Validate with siRNA/CRISPR SecondaryInhibitor->GeneticValidation Conclusion Differentiate On- vs. Off-Target Effect GeneticValidation->Conclusion G cluster_2 Troubleshooting Logic Q1 Is the observed phenotype consistent with Aurora kinase inhibition? A1_Yes Likely On-Target. Proceed with validation. Q1->A1_Yes Yes A1_No Potential Off-Target Effect. Q1->A1_No No Q2 Does a different Aurora inhibitor cause the same phenotype? A1_No->Q2 A2_Yes Phenotype may be due to on-target effects not previously characterized. Q2->A2_Yes Yes A2_No Likely Off-Target. Identify off-target with profiling and validate. Q2->A2_No No

Interpreting unexpected results in Lunresertib assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Lunresertib (RP-6306), a first-in-class, oral small molecule inhibitor of PKMYT1.[1] The content is designed to help interpret unexpected results and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound? this compound is an orally bioavailable inhibitor of the protein kinase PKMYT1 (membrane-associated tyrosine- and threonine-specific cdc2-inhibitory kinase).[2] PKMYT1 normally phosphorylates and inactivates CDK1 (Cyclin-Dependent Kinase 1), which acts as a brake to prevent cells from entering mitosis (the M phase of the cell cycle).[2] By inhibiting PKMYT1, this compound prevents the inhibitory phosphorylation of CDK1. This leads to premature entry into mitosis, prolonged mitotic arrest, accumulation of DNA damage, and ultimately, apoptosis (programmed cell death) in susceptible cancer cells.[2]

Q2: In which cancer types or genetic contexts is this compound expected to be most effective? this compound has shown the most promise in tumors with specific genetic alterations where cells are particularly reliant on the G2/M checkpoint for survival. It is identified as a synthetic lethal partner to genomic alterations such as CCNE1 (Cyclin E1) amplification, and loss-of-function mutations in FBXW7 and PPP2R1A.[1][3] Clinical trials have shown encouraging anti-tumor activity in gynecologic cancers (endometrial, ovarian, and cervical) and other solid tumors with these genetic markers.[4][5][6]

Q3: What are the key differences between PKMYT1 inhibitors like this compound and PLK1 inhibitors? Both PKMYT1 and Polo-like kinase 1 (PLK1) are crucial regulators of mitosis, and their inhibition leads to mitotic arrest and cell death in cancer cells.[2][7] However, they act on different nodes of the cell cycle pathway.

  • PKMYT1 inhibitors (like this compound) primarily prevent the inhibitory phosphorylation of CDK1, forcing cells into mitosis prematurely.[2]

  • PLK1 inhibitors have broader roles in mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[8] While both target mitosis, their precise mechanisms and potential resistance pathways may differ. Most PLK1 inhibitors in development are ATP-competitive, which can sometimes lead to off-target effects due to similarities in the ATP-binding pockets of other kinases.[9]

Troubleshooting Guide: Biochemical Assays

Unexpected results in biochemical kinase assays are common. This guide addresses frequent issues encountered when measuring this compound's activity in vitro.

Q4: My kinase assay shows low or no PKMYT1 activity, even without the inhibitor. What are the possible causes?

Possible Cause Troubleshooting Step
Enzyme Inactivity Ensure the recombinant PKMYT1 enzyme has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles.[10] If possible, validate the enzyme stock with a known positive control substrate.
Incorrect Buffer Composition The kinase buffer is critical. A typical buffer should contain a buffering agent (e.g., HEPES pH 7.5), MgCl₂, and a reducing agent (e.g., DTT). Verify that all components are present at the correct concentrations.[10]
Substrate Issues Confirm the integrity, purity, and concentration of your substrate (e.g., a CDK1/Cyclin B complex). If using a peptide substrate, ensure it is fully soluble in the assay buffer.[10]
ATP Degradation ATP solutions can degrade with storage or multiple freeze-thaw cycles. Use a fresh, correctly quantified stock of ATP for your reactions.[10]
Kinase Autophosphorylation Some kinases require autophosphorylation for full activity.[11] Check literature for PKMYT1 activation requirements; it may need pre-incubation with ATP before adding the substrate.[11]

Q5: I'm observing a high background signal in my assay wells. How can I identify the source?

Possible Cause Troubleshooting Step
Compound Interference This compound itself may interfere with the detection method. For example, in luminescence-based assays like ADP-Glo™, the compound could inhibit the luciferase enzyme.[12][13] Run a "No Enzyme Control" containing all assay components and the inhibitor to test for this.[12] An increasing signal with higher compound concentration points to interference.[12]
Compound Aggregation At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes, creating a false positive signal.[12] To test for this, repeat the assay with 0.01% Triton X-100 in the buffer, which can disrupt aggregates.[12]
Contaminated Reagents Buffers or substrates could be contaminated with ATP or other substances that interfere with detection. Test reagents individually.[10]
Assay Plate Issues Some microplates, particularly certain white opaque plates, can exhibit inherent phosphorescence. Pre-read the plate before adding any reagents to establish a baseline.[10]

Q6: The IC50 value for this compound is inconsistent between experiments. What could be the cause?

Possible Cause Troubleshooting Step
Variable ATP Concentration The measured IC50 of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay.[10] For consistency, perform assays at an ATP concentration close to the Michaelis constant (Km) of the enzyme. Ensure the ATP concentration is precisely the same across all experiments.[10]
Reaction Not in Linear Range If the reaction time is too long, significant substrate depletion can occur, which affects IC50 determination.[10] Perform a time-course experiment to identify the optimal incubation time where the reaction is linear.[10]
Incorrect Enzyme Concentration Too much enzyme can lead to rapid substrate depletion, while too little can produce a signal that is not robust enough. Titrate the enzyme to find a concentration that gives a strong signal within the linear range of the reaction.[10]
Summary of Essential Controls for Biochemical Assays
Control TypeComponentsPurposeExpected Result
Blank Buffer, plate, detection reagentMeasures background from buffer and plate.Minimal signal.[12]
Positive Control All components, no inhibitorRepresents 100% kinase activity.Maximum signal.[12]
Negative Control All components + known inhibitorValidates assay sensitivity and performance.Signal at or near background.[12]
No Enzyme Control All components except kinaseIdentifies compound interference with detection.Signal at background levels.[12]
No Substrate Control All components except substrateMeasures kinase autophosphorylation.Signal significantly lower than positive control.[12]

Troubleshooting Guide: Cell-Based Assays

Q7: I am not observing the expected G2/M arrest or apoptosis after treating CCNE1-amplified cells with this compound.

Possible Cause Troubleshooting Step
Cell Line Integrity Verify the identity of your cell line via short tandem repeat (STR) profiling. Confirm the presence of the target genetic alteration (e.g., CCNE1 amplification) through sequencing or FISH.
Compound Stability/Bioavailability Ensure the this compound compound is fully dissolved in the vehicle (e.g., DMSO) and then diluted in media. Compounds can precipitate out of solution. Verify the stability of the compound in your specific cell culture media and conditions.[10]
Assay Timing The phenotypic effects of cell cycle inhibitors may take time to manifest. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for observing cell cycle arrest or apoptosis.
Drug Efflux Some cell lines express high levels of multidrug resistance transporters (e.g., P-glycoprotein) that can pump the compound out of the cell, reducing its effective intracellular concentration.
Compensatory Pathways Cells may adapt to PKMYT1 inhibition by upregulating other signaling pathways. Consider investigating other cell cycle regulators like WEE1.

Q8: this compound is showing toxicity in cell lines that should be resistant (i.e., wild-type for CCNE1, FBXW7, and PPP2R1A). Why might this be happening?

Possible Cause Troubleshooting Step
Off-Target Effects At high concentrations, most kinase inhibitors exhibit off-target activity. Perform a dose-response experiment to determine if the toxicity is only occurring at concentrations significantly higher than the reported IC50 for PKMYT1 inhibition.
Solvent Toxicity High concentrations of the vehicle (e.g., DMSO) can be toxic to cells. Ensure your vehicle control uses the same final concentration of DMSO as your highest this compound dose.
General Cell Stress The compound may be inducing general cellular stress unrelated to its primary mechanism, especially at high doses. This can be assessed by measuring markers of cellular stress.
Unknown Synthetic Lethality The "resistant" cell line may have other unknown genetic vulnerabilities that create a synthetic lethal interaction with PKMYT1 inhibition.

Quantitative Data Summary

In Vitro Inhibitory Activity

The following data is for a potent and selective PKMYT1 inhibitor from the same class as this compound, demonstrating typical potency.

CompoundTargetIC50 (μM)Assay Type
Compound A30PKMYT10.003Kinase Inhibitory Assay[14]
Clinical Trial Response Rates (this compound + Camonsertib Combination)

Data from the Phase 1 MYTHIC trial expansion cohort highlights clinical activity.

Cancer TypePatient Cohort (n)Overall Response Rate (ORR)Clinical Benefit Rate (CBR)
Endometrial Cancer2725.9%48.1%[6]
Platinum-Resistant Ovarian Cancer2437.5%79.0%[6]

Experimental Protocols & Visualizations

Protocol 1: In Vitro PKMYT1 Kinase Assay (Luminescence-Based)

This protocol is a general framework for measuring PKMYT1 activity by quantifying the amount of ADP produced using a commercially available kit like ADP-Glo™.

Materials:

  • Recombinant human PKMYT1 enzyme

  • Substrate (e.g., recombinant CDK1/Cyclin B1)

  • This compound (or other test inhibitor)

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 384-well assay plates

Methodology:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Then, dilute further into the Kinase Buffer.

  • Reaction Setup: To the wells of a 384-well plate, add the following:

    • 2.5 µL of test compound dilution (or vehicle control).

    • 5 µL of a mix containing PKMYT1 enzyme and substrate in Kinase Buffer.

  • Initiate Reaction: Add 2.5 µL of ATP solution to all wells to start the kinase reaction. The final ATP concentration should ideally be at its Km for PKMYT1.

  • Incubation: Incubate the plate at 30°C for a predetermined time within the linear range of the reaction (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP & Detect: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the ADP produced. Incubate for 30 minutes at room temperature.

  • Read Plate: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to the positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT-Based)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with this compound.[7]

Materials:

  • Target cancer cell line (e.g., OVCAR-3 - CCNE1 amplified)

  • Complete growth medium

  • This compound

  • DMSO (vehicle)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow cells to attach.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be consistent across all wells and typically ≤0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control.[7]

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) to allow the compound to take effect.[7]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan (B1609692) crystals.[7]

  • Formazan Solubilization: Carefully remove the medium from the wells. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Diagrams

G cluster_G1 G2 Phase cluster_M M Phase (Mitosis) CDK1_CyclinB_Inactive CDK1/Cyclin B (Inactive) CDK1_CyclinB_Active CDK1/Cyclin B (Active) CDK1_CyclinB_Inactive->CDK1_CyclinB_Active PKMYT1 PKMYT1 PKMYT1->CDK1_CyclinB_Inactive Phosphorylates (Inhibits) Mitosis Mitotic Entry CDK1_CyclinB_Active->Mitosis This compound This compound This compound->PKMYT1 Inhibits

Caption: this compound inhibits PKMYT1, preventing CDK1 inactivation and promoting mitotic entry.

G Start Start Assay Prep Prepare Reagents: Enzyme, Substrate, ATP, This compound Dilutions Start->Prep Plate Add Reagents to 384-well Plate Prep->Plate Incubate Incubate at 30°C (Kinase Reaction) Plate->Incubate Stop Add Stop Reagent (Deplete ATP) Incubate->Stop Detect Add Detection Reagent (Signal Generation) Stop->Detect Read Read Luminescence Detect->Read Analyze Analyze Data (Calculate IC50) Read->Analyze

Caption: Experimental workflow for a luminescence-based kinase inhibition assay.

G Start High Background Signal Observed Check_NoEnzyme Run 'No Enzyme' Control with this compound Start->Check_NoEnzyme Signal_High Signal Still High? Check_NoEnzyme->Signal_High Interference Conclusion: Compound interferes with detection reagents. Signal_High->Interference Yes Check_Detergent Add 0.01% Triton X-100 to assay buffer Signal_High->Check_Detergent No Signal_Reduced Signal Reduced? Check_Detergent->Signal_Reduced Aggregation Conclusion: Compound aggregation is likely the cause. Signal_Reduced->Aggregation Yes Contamination Conclusion: Check reagents and plates for contamination. Signal_Reduced->Contamination No

Caption: Troubleshooting decision tree for high background signal in biochemical assays.

References

Technical Support Center: Optimizing RP-6306 Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the bioavailability of the selective PKMYT1 inhibitor, RP-6306, in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of RP-6306 in common animal models?

A1: RP-6306 is described as an orally bioavailable molecule.[1][2][3][4] Pharmacokinetic studies have been conducted in several preclinical species. While the absolute bioavailability can vary, published data provides insights into its absorption characteristics. For instance, a study detailed the oral and intravenous pharmacokinetics in mice, rats, dogs, and monkeys, indicating good oral absorption.[1]

Q2: What is a standard vehicle for oral administration of RP-6306 in mice?

A2: A common and effective vehicle for administering RP-6306 to mice as a suspension is 0.5% methylcellulose (B11928114) in water.[1]

Q3: My in vivo experiment with RP-6306 shows lower than expected plasma concentrations. What are the potential causes?

A3: Lower than expected plasma concentrations of RP-6306 can stem from several factors. These may include issues with the formulation, the administration procedure, or animal-specific physiological variables. It is crucial to ensure the compound is properly solubilized or suspended and that the oral gavage technique is correctly performed.

Q4: Are there general strategies to enhance the oral bioavailability of a compound like RP-6306 if solubility is a concern?

A4: Yes, for poorly soluble compounds, several formulation strategies can be employed to improve oral bioavailability. These include particle size reduction (micronization or nanosizing) to increase the surface area for dissolution, creating solid dispersions with a polymer matrix, or using lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[5][6][7] Complexation with cyclodextrins is another common approach to enhance solubility.[5][7]

Troubleshooting Guide

Should you encounter suboptimal oral bioavailability with RP-6306 in your animal models, consider the following troubleshooting strategies.

Table 1: Troubleshooting Low Oral Bioavailability of RP-6306
Observed Issue Potential Cause Recommended Action
High variability in plasma concentrations between animals.Improper oral gavage technique; variability in animal fasting status.Ensure all personnel are proficient in oral gavage. Standardize the fasting period for all animals before dosing.
Consistently low plasma concentrations across all animals.Poor solubility or dissolution of RP-6306 in the gastrointestinal tract.Consider alternative formulation strategies as outlined in Table 2.
Rapid clearance observed in pharmacokinetic profiles.High first-pass metabolism in the liver.While RP-6306 has favorable PK properties, if metabolism is a concern, co-administration with a metabolic inhibitor (use with caution and appropriate justification) could be investigated.[8]
No detectable plasma concentrations.Error in compound preparation or administration.Verify the concentration and stability of your dosing formulation. Double-check the administration procedure and dose volume calculations.
Table 2: Formulation Strategies to Enhance Oral Bioavailability
Strategy Principle Considerations
Micronization/Nanosizing Increases the surface area-to-volume ratio, enhancing dissolution rate.Requires specialized equipment (e.g., jet mill, high-pressure homogenizer).
Solid Dispersions Dispersing the drug in a hydrophilic polymer matrix to improve solubility and dissolution.[5]The choice of polymer is critical and requires compatibility screening.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a microemulsion in the GI tract, improving solubilization.[5][6]Requires careful selection of excipients to ensure stability and avoid toxicity.
Cyclodextrin (B1172386) Complexation Encapsulates the drug molecule within a cyclodextrin, increasing its aqueous solubility.[5][7]The stoichiometry of the complex and the type of cyclodextrin are important parameters.

Experimental Protocols

Protocol 1: Preparation of RP-6306 Formulation for Oral Gavage in Mice

Objective: To prepare a suspension of RP-6306 for oral administration in mice.

Materials:

  • RP-6306 powder

  • Methylcellulose (0.5% w/v) in sterile water

  • Mortar and pestle or homogenizer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Calculate the required amount of RP-6306 based on the desired dose (e.g., mg/kg) and the number of animals.

  • Weigh the calculated amount of RP-6306 powder accurately.

  • Prepare the 0.5% methylcellulose vehicle by dissolving methylcellulose in sterile water.

  • Add a small amount of the vehicle to the RP-6306 powder and triturate using a mortar and pestle to form a smooth paste.

  • Gradually add the remaining vehicle to the paste while continuously mixing or homogenizing to achieve a uniform suspension at the desired final concentration.

  • Visually inspect the suspension for uniformity before each administration. Ensure the suspension is well-mixed before drawing each dose.

Protocol 2: In Vivo Oral Bioavailability Study in Mice

Objective: To determine the pharmacokinetic profile and oral bioavailability of RP-6306 in mice.

Materials:

  • CD-1 or other appropriate mouse strain

  • RP-6306 formulation for intravenous (IV) and oral (PO) administration

  • Dosing syringes and oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes, capillaries)

  • Centrifuge

  • Analytical equipment for bioanalysis (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization and Fasting: Acclimate animals for at least 3 days before the experiment. Fast the animals for approximately 4-12 hours before dosing, with water available ad libitum.[9]

  • Dosing:

    • IV Group: Administer RP-6306 dissolved in a suitable vehicle intravenously (e.g., via the tail vein) at a specific dose (e.g., 1 mg/kg).[1]

    • PO Group: Administer the RP-6306 suspension orally using a gavage needle at a specific dose (e.g., 5 mg/kg).[1]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) from the saphenous vein or another appropriate site.[1]

  • Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.

  • Bioanalysis: Quantify the concentration of RP-6306 in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for both IV and PO groups.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

Signaling Pathway of RP-6306 Action

RP6306_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation G2/M Checkpoint Regulation G2 G2 Phase M M Phase (Mitosis) G2->M G2/M Transition PKMYT1 PKMYT1 CDK1_CyclinB CDK1/Cyclin B (Inactive) PKMYT1->CDK1_CyclinB Phosphorylates (Thr14, Tyr15) Inhibits CDK1_CyclinB_active CDK1/Cyclin B (Active) CDK1_CyclinB_active->M Promotes Mitotic Entry RP6306 RP-6306 RP6306->PKMYT1 Inhibits

Caption: Mechanism of action of RP-6306 in cell cycle regulation.

Experimental Workflow for Oral Bioavailability Study

Bioavailability_Workflow cluster_dosing Dosing start Start prep Prepare IV and PO Formulations start->prep acclimate Acclimate and Fast Animals prep->acclimate iv_dose IV Administration acclimate->iv_dose po_dose PO Administration (Oral Gavage) acclimate->po_dose sampling Serial Blood Sampling (Pre-defined Time Points) iv_dose->sampling po_dose->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis Bioanalysis (LC-MS/MS) Quantify Drug Concentration processing->analysis pk_calc Pharmacokinetic Analysis (Calculate AUC, Cmax, etc.) analysis->pk_calc bioavailability Calculate Absolute Oral Bioavailability (F%) pk_calc->bioavailability end End bioavailability->end

References

Technical Support Center: Lunresertib and Cell Viability Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing Lunresertib, a first-in-class inhibitor of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1), in their experiments. The following information addresses potential interference with common cell viability assays and offers troubleshooting strategies and alternative protocols to ensure accurate and reliable data.

Frequently Asked questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound (also known as RP-6306) is an orally bioavailable small molecule inhibitor of PKMYT1.[1][2][3][4] PKMYT1 is a kinase that negatively regulates the cell cycle by phosphorylating Cyclin-Dependent Kinase 1 (CDK1), which prevents entry into mitosis.[5][6][7] By inhibiting PKMYT1, this compound prevents the phosphorylation of CDK1, leading to premature mitotic entry and subsequent cell death (apoptosis) in cancer cells, particularly those with specific genetic alterations such as CCNE1 amplification.[3][8]

Q2: Can this compound interfere with standard cell viability assays?

A2: While direct interference studies with this compound are not extensively published, kinase inhibitors as a class are known to interfere with certain cell viability assays, particularly those that rely on cellular metabolism. Assays like the MTT, MTS, XTT, and resazurin-based assays measure the metabolic activity of cells, which can be altered by kinase inhibitors, leading to an over- or underestimation of cell viability.[9]

Q3: Which cell viability assays are recommended when working with this compound?

A3: It is advisable to use assays that measure direct markers of cell death or membrane integrity, as these are less likely to be affected by metabolic changes induced by kinase inhibitors. Recommended assays include:

  • Caspase-Glo® 3/7 Assay: Measures the activity of caspases 3 and 7, key executioner enzymes in apoptosis.[10][11][12][13]

  • Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay: Measures the release of LDH from cells with damaged plasma membranes.[14][15][16][17]

  • CellTox™ Green Cytotoxicity Assay: Uses a fluorescent dye that binds to the DNA of cells with compromised membrane integrity.[1][18][19][20]

Q4: How can I determine if this compound is interfering with my chosen cell viability assay?

A4: A cell-free control experiment is the most effective way to test for direct chemical interference. This involves incubating this compound with the assay reagents in the absence of cells. If a signal is generated, it indicates direct interference. Additionally, comparing the results from a metabolism-based assay with a non-metabolic assay can reveal discrepancies.

Troubleshooting Guide

This guide provides solutions to common issues encountered when assessing cell viability in the presence of this compound.

Issue Potential Cause Troubleshooting Steps
Unexpectedly high viability with MTT/MTS/XTT assays 1. This compound may be altering cellular metabolism, leading to increased reductase activity. 2. Direct chemical reduction of the tetrazolium salt by this compound.1. Use an alternative, non-metabolic assay: Switch to a Caspase-Glo® 3/7, LDH, or CellTox™ Green assay. 2. Perform a cell-free control: Incubate this compound with the assay reagent in cell-free media to check for direct chemical interaction.[9] 3. Microscopic examination: Visually inspect cells for morphological signs of apoptosis or cell death.
High background signal in luminescence or fluorescence assays 1. Autofluorescence or autoluminescence of this compound. 2. Contamination of reagents or plates.1. Run a compound-only control: Measure the signal of this compound in media without cells. Subtract this background from experimental wells. 2. Use high-quality reagents and plates: Ensure all materials are sterile and free from contaminants.
Inconsistent results between experiments 1. Variability in cell seeding density. 2. Inconsistent inhibitor concentration. 3. Edge effects in multi-well plates.1. Ensure uniform cell seeding: Use a hemocytometer or automated cell counter for accurate cell counts. 2. Prepare fresh dilutions of this compound for each experiment. 3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity.

Experimental Protocols

Cell-Free Interference Assay

Objective: To determine if this compound directly interferes with the reagents of a cell viability assay.

Methodology:

  • Prepare a serial dilution of this compound in cell culture medium at the same concentrations that will be used in the cell-based experiment.

  • Add the this compound dilutions to the wells of a cell-free 96-well plate.

  • Include a vehicle control (e.g., DMSO) at the highest concentration used.

  • Add the cell viability assay reagent (e.g., MTT, CellTiter-Glo® reagent) to each well according to the manufacturer's protocol.

  • Incubate the plate for the recommended time.

  • Measure the absorbance or luminescence.

Interpretation: An increase in signal in the wells containing this compound compared to the vehicle control indicates direct interference.

Recommended Alternative Assay Protocols
AssayPrincipleAbbreviated Protocol
Caspase-Glo® 3/7 Assay Measures caspase-3 and -7 activity, key markers of apoptosis.[10][11][12][13]1. Plate cells and treat with this compound. 2. Equilibrate the plate to room temperature. 3. Add an equal volume of Caspase-Glo® 3/7 Reagent to each well. 4. Mix on a plate shaker for 30-60 seconds. 5. Incubate at room temperature for 1-3 hours. 6. Measure luminescence with a luminometer.[13]
LDH Cytotoxicity Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells.[14][15][16][17]1. Plate cells and treat with this compound. 2. Include controls for spontaneous and maximum LDH release. 3. Centrifuge the plate to pellet the cells. 4. Transfer the supernatant to a new plate. 5. Add the LDH reaction mixture. 6. Incubate at room temperature for 30 minutes. 7. Add stop solution and measure absorbance.[14][16]
CellTox™ Green Cytotoxicity Assay A fluorescent dye binds to DNA of cells with compromised membranes.[1][18][19][20]1. Plate cells and treat with this compound. 2. Add CellTox™ Green Dye to each well. 3. Incubate for 15 minutes at room temperature, protected from light. 4. Measure fluorescence (Excitation: ~485nm, Emission: ~520nm).

Visualizations

Signaling Pathway of this compound Action

Lunresertib_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CDK1_CyclinB CDK1/Cyclin B Mitosis Mitotic Entry CDK1_CyclinB->Mitosis promotes Phosphorylation Phosphorylation (Inhibition) CDK1_CyclinB->Phosphorylation Apoptosis Apoptosis Mitosis->Apoptosis Premature entry leads to PKMYT1 PKMYT1 PKMYT1->CDK1_CyclinB phosphorylates This compound This compound This compound->PKMYT1 inhibits Phosphorylation->Mitosis inhibits

Caption: Mechanism of action of this compound on the PKMYT1-CDK1 signaling pathway.

Experimental Workflow for Troubleshooting Assay Interference

Troubleshooting_Workflow Start Start: Unexpected Cell Viability Assay Results Check_Metabolism Is the assay metabolism-based? (e.g., MTT, MTS) Start->Check_Metabolism Cell_Free_Assay Perform Cell-Free Interference Assay Check_Metabolism->Cell_Free_Assay Yes Optimize_Protocol Optimize Experimental Protocol (Seeding, Controls) Check_Metabolism->Optimize_Protocol No Interference_Check Direct Interference? Cell_Free_Assay->Interference_Check Alternative_Assay Use Alternative Assay (Caspase, LDH, CellTox) Interference_Check->Alternative_Assay Yes Microscopy Microscopic Examination of Cell Morphology Interference_Check->Microscopy No End End: Reliable Data Alternative_Assay->End Compare_Results Compare results with alternative assay Microscopy->Compare_Results Compare_Results->Alternative_Assay Optimize_Protocol->End

Caption: A logical workflow for troubleshooting cell viability assay interference.

Decision Tree for Selecting a Compatible Cell Viability Assay

Assay_Selection Start Start: Select Viability Assay for this compound Study Question1 Primary goal is to measure metabolic activity? Start->Question1 Metabolic_Assays Use with caution: MTT, MTS, XTT, Resazurin Question1->Metabolic_Assays Yes Question2 Primary goal is to measure apoptosis or cytotoxicity? Question1->Question2 No Validate Validate with a non-metabolic orthogonal assay Metabolic_Assays->Validate Apoptosis_Assay Caspase-Glo® 3/7 Assay Question2->Apoptosis_Assay Apoptosis Cytotoxicity_Assay LDH Release Assay or CellTox™ Green Assay Question2->Cytotoxicity_Assay Cytotoxicity

References

RP-6306 Technical Support Center: Addressing Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and managing potential batch-to-batch variability of RP-6306. The following information is designed to help ensure the consistency and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is RP-6306 and its mechanism of action?

RP-6306, also known as Lunresertib, is a first-in-class, potent, and selective oral inhibitor of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1).[1][2][3] PKMYT1 is a protein kinase that negatively regulates CDK1, a key driver of cell cycle progression.[3][4] By inhibiting PKMYT1, RP-6306 prevents the inhibitory phosphorylation of CDK1, leading to premature entry into mitosis and subsequent cell death, particularly in cancer cells with specific genetic alterations like CCNE1 amplification.[2][5] This synthetic lethal relationship makes it a compelling therapeutic target for various advanced solid tumors.[3][6]

RP6306_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_Inhibitor CDK1_CyclinB CDK1/Cyclin B (Inactive) Mitosis Mitotic Entry CDK1_CyclinB->Mitosis Activation Apoptosis Mitotic Catastrophe & Apoptosis Mitosis->Apoptosis Premature entry leads to RP6306 RP-6306 PKMYT1 PKMYT1 Kinase RP6306->PKMYT1 Inhibition PKMYT1->CDK1_CyclinB Inhibitory Phosphorylation (on Thr14) CCNE1 CCNE1 Amplification (Causes Replicative Stress) CCNE1->Apoptosis Sensitizes cells to PKMYT1 inhibition

Caption: Signaling pathway of RP-6306 action.

Q2: What are the recommended storage and handling procedures for RP-6306?

Proper storage and handling are critical to maintaining the stability and activity of RP-6306 across experiments.

  • Powder: Store the solid compound at -20°C for up to three years.[1]

  • Stock Solutions: Prepare a high-concentration stock solution in fresh, anhydrous DMSO.[1][7] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or -20°C for one month.[1][8]

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Do not store diluted solutions for extended periods.

Q3: What are the primary sources of experimental variability when using small molecule inhibitors like RP-6306?

Variability in cell-based assays can arise from multiple sources, even under highly standardized protocols.[9][10] Key factors include:

  • Compound Integrity: Improper storage, repeated freeze-thaw cycles, or dissolution in hydrated DMSO can lead to compound degradation or precipitation.[1][11]

  • Cell Culture Conditions: Inconsistencies in cell passage number, cell confluency, growth media, and serum batches can significantly alter cellular response to treatment.[11][12]

  • Biological Variability: Cancer cell lines are known to be genetically unstable, and different strains or passages of the same cell line can exhibit different responses.[12][13]

  • Assay Protocol: Minor variations in incubation times, cell seeding densities, and reagent preparation can introduce variability.[14]

Q4: How can I verify the activity of a new batch of RP-6306?

Before initiating large-scale experiments, it is essential to qualify each new batch.

  • Review the Certificate of Analysis (CoA): Compare the purity and other quality control data with previous batches.

  • Perform a Dose-Response Curve: Conduct a standard cell viability or proliferation assay using a sensitive cell line (e.g., a CCNE1-amplified line like OVCAR3 or HCC1569).[1][5][15] The calculated IC50 value should be within an acceptable range of previously established values.

  • Use a Control Batch: If possible, run the new batch in parallel with a small amount of a previously validated "gold standard" batch.

  • Assess Target Engagement: For a more detailed validation, perform a Western blot to check for downstream markers of RP-6306 activity, such as a reduction in the inhibitory phosphorylation of CDK1 at Threonine 14 (p-CDK1 Thr14).[4]

Troubleshooting Guide for Batch-to-Batch Variability

This guide provides a systematic approach to identifying and resolving issues related to the performance of RP-6306.

Troubleshooting_Workflow cluster_Start cluster_Investigation Investigation Steps cluster_Details Potential Causes & Solutions cluster_Resolution Start Start: Observed Variability in Results (e.g., IC50 shift, reduced efficacy) Check_Compound 1. Verify Compound Integrity Start->Check_Compound Check_Protocols 2. Review Experimental Protocols Start->Check_Protocols Check_Cells 3. Assess Cell Line Health & Identity Start->Check_Cells Compound_Issues Storage Conditions? Fresh DMSO used? Freeze-thaw cycles avoided? Check_Compound->Compound_Issues Protocol_Issues Consistent seeding density? Same passage number? Reagent variability? Check_Protocols->Protocol_Issues Cell_Issues Mycoplasma contamination? Genetic drift? Confirm cell line identity? Check_Cells->Cell_Issues Resolution Resolution: Implement Corrective Actions (e.g., Use new aliquot, standardize passage, re-validate cell line) Compound_Issues->Resolution Protocol_Issues->Resolution Cell_Issues->Resolution

Caption: Workflow for troubleshooting experimental variability.

Issue 1: The IC50 value for a new batch of RP-6306 is significantly different from my previous results.

  • Possible Cause 1: Compound Handling and Storage. The compound may have degraded or precipitated. Improper storage, multiple freeze-thaw cycles of the stock solution, or using old/hydrated DMSO for dissolution can compromise compound integrity.[1][11]

    • Solution: Always prepare fresh working solutions for each experiment from a properly stored, single-use aliquot of the stock solution. Use fresh, anhydrous DMSO to prepare new stock solutions. When qualifying a new batch, run a control experiment with a previously validated batch if available.

  • Possible Cause 2: Changes in Cell Culture Conditions. The sensitivity of cells to inhibitors can be influenced by their condition.

    • Solution: Standardize your cell culture procedures. Use cells within a consistent range of passage numbers, ensure confluency is consistent at the time of plating, and use the same batch of serum and media whenever possible. If you must change media or serum, re-validate your assay parameters.[11][14]

  • Possible Cause 3: Inherent Batch Differences. While reputable suppliers perform quality control, minor differences in purity or the presence of different salt forms or hydrates can exist.

    • Solution: Carefully review the Certificate of Analysis (CoA) for the new batch. Note the purity and molecular weight. Adjust calculations for preparing stock solutions if the batch-specific molecular weight differs from the standard value due to hydration.

Issue 2: I'm observing unexpected cytotoxicity or changes in cell morphology at concentrations that were previously well-tolerated.

  • Possible Cause 1: Solvent Toxicity. The final concentration of the vehicle (e.g., DMSO) in the culture medium may be too high.

    • Solution: Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) and is kept consistent across all wells, including the vehicle-only control.[11][16]

  • Possible Cause 2: Cell Line Health. The cells may be unhealthy or stressed due to factors like high passage number, nutrient depletion, or contamination (e.g., mycoplasma).

    • Solution: Regularly test your cell lines for mycoplasma contamination. Use cells from a low-passage stock and maintain a consistent subculture schedule. Visually inspect cells for any morphological signs of stress before starting an experiment.

Issue 3: My results are inconsistent between replicate experiments using the same batch of RP-6306.

  • Possible Cause 1: Inconsistent Assay Setup. Variability in cell seeding, pipetting errors, or "edge effects" in multi-well plates can lead to inconsistent results.

    • Solution: Ensure a homogenous single-cell suspension before plating to achieve uniform seeding density. Use calibrated pipettes and consider avoiding the outer wells of microplates, which are more prone to evaporation.

  • Possible Cause 2: Cell Line Instability. Over time, cell lines can undergo genetic drift, leading to clonal populations with different sensitivities to the compound.[12]

    • Solution: Periodically re-start your cultures from a frozen, low-passage stock of the parent cell line that has been authenticated.

Quantitative Data Summary

The biological activity of each batch of RP-6306 should be verified. The table below shows representative IC50 values from published literature. When testing a new batch, your results in a comparable assay system should align with these values.

ParameterAssay TypeReported ValueReference
IC50 PKMYT1 Catalytic Activity (ADP-Glo)3.1 nM[5]
IC50 PKMYT1 Inhibition (General)14 nM[1][8]
IC50 PKMYT1 Inhibition (General)2.4 nM[4]
EC50 Cellular Target Engagement (NanoBRET)2.5 nM[5][15]
EC50 Range Cytotoxicity in CCNE1-amplified cell lines26 - 93 nM[5]

Note: IC50/EC50 values are highly dependent on the specific assay conditions, cell line, and reagents used. This table should be used as a guideline for establishing your own internal quality control standards.

Key Experimental Protocols

Protocol 1: Preparation of RP-6306 Stock and Working Solutions

  • Reconstitution of Lyophilized Powder: Briefly centrifuge the vial to ensure all powder is at the bottom. Reconstitute the solid RP-6306 in fresh, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).[1] For example, to make a 10 mM stock from 1 mg of RP-6306 (MW: 324.38), add 30.83 µL of DMSO.

  • Aliquotting and Storage: Vortex gently to ensure the compound is fully dissolved. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store immediately at -80°C.[1]

  • Preparation of Working Solutions: On the day of the experiment, thaw a single aliquot of the stock solution. Prepare serial dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the highest concentration treatment does not exceed 0.1%. Prepare a matching vehicle control using the same concentration of DMSO in the medium.

Protocol 2: Cell Viability Assay for IC50 Determination

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 2,000 - 10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare a 10-point serial dilution of RP-6306 (e.g., 3-fold dilutions starting from 10 µM) in cell culture medium.[17]

  • Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of RP-6306 or vehicle control.

  • Assay Duration: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Viability Readout: Measure cell viability using a suitable assay, such as one based on resazurin (B115843) reduction (e.g., CellTiter-Blue®) or ATP content (e.g., CellTiter-Glo®), following the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle-treated control cells (100% viability). Plot the dose-response curve using non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

References

Lunresertib Technical Support Center: Solution Stability Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Lunresertib in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: To ensure the stability of your this compound stock solutions, it is crucial to adhere to the recommended storage temperatures. For long-term storage, solutions should be kept at -80°C. For short-term storage, -20°C is acceptable, but the stability period is reduced. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1][2][3][4][5]

Q2: My this compound solution appears to have precipitated. What should I do?

A2: Precipitation can occur if the concentration of this compound exceeds its solubility in the chosen solvent, particularly at lower temperatures. If you observe precipitation, gentle warming and sonication can be used to redissolve the compound.[6][7] Ensure that the storage concentration is below the solubility limit at the storage temperature.

Q3: Can I store my this compound solution in an aqueous buffer?

A3: It is generally not recommended to store this compound in aqueous solutions for extended periods, as this can lead to hydrolysis, especially at non-neutral pH.[8] For cell-based assays, it is best to dilute the DMSO stock solution into the aqueous culture medium immediately before use. The final concentration of DMSO should typically be kept below 0.5% to avoid cellular toxicity.[5][8][9][10]

Q4: How can I tell if my this compound solution has degraded?

A4: Degradation of this compound may not be visually apparent. The most reliable way to assess the integrity of your solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[11][12][13][14][15] A decrease in the peak area of the parent this compound compound and the appearance of new peaks in the chromatogram are indicative of degradation.

Troubleshooting Guide: Investigating this compound Degradation

If you suspect that your this compound solution has degraded, this guide provides a systematic approach to investigate and mitigate the issue.

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureDurationCitations
Powder-20°CUp to 3 years[1][2][3][4][7]
In Solvent (e.g., DMSO)-80°CUp to 1 year[1][2]
In Solvent (e.g., DMSO)-20°C1 to 6 months[1][3][4]
Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively published, small molecules with similar functional groups can be susceptible to the following types of degradation:

  • Hydrolysis: The ester and amide functional groups present in many small molecules can be susceptible to cleavage in the presence of water, particularly under acidic or basic conditions.

  • Oxidation: The electron-rich aromatic rings, such as the azaindole core of this compound, can be prone to oxidation. This can be accelerated by exposure to air, light, and certain metal ions.

  • Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions. It is recommended to protect this compound solutions from light.[7]

G cluster_investigation Troubleshooting this compound Degradation start Suspected Degradation check_storage Verify Storage Conditions (-80°C, aliquoted, protected from light) start->check_storage check_handling Review Solution Handling (e.g., freeze-thaw cycles, solvent quality) start->check_handling analytical_testing Perform Analytical Testing (e.g., HPLC-UV/MS) check_storage->analytical_testing check_handling->analytical_testing degradation_confirmed Degradation Confirmed analytical_testing->degradation_confirmed New peaks or decreased parent peak no_degradation No Significant Degradation analytical_testing->no_degradation No significant change prepare_fresh Prepare Fresh Solution degradation_confirmed->prepare_fresh forced_degradation Optional: Forced Degradation Study degradation_confirmed->forced_degradation

Caption: Troubleshooting workflow for suspected this compound degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Before opening, centrifuge the vial of powdered this compound at low speed to ensure all powder is at the bottom.

  • Under sterile conditions, add the appropriate volume of anhydrous, high-purity Dimethyl Sulfoxide (DMSO) to the vial to achieve the desired stock concentration.

  • Vortex and/or sonicate the solution to ensure complete dissolution.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Assessment of this compound Stability by HPLC-UV

This protocol provides a general framework for assessing the stability of a this compound solution. Method optimization will be required.

  • Preparation of Standards: Prepare a fresh standard of this compound in the same solvent as your stored solution at a known concentration.

  • Sample Preparation: Thaw an aliquot of your stored this compound solution. Dilute both the fresh standard and the stored sample to a suitable concentration for HPLC analysis.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at a wavelength determined by a UV scan of this compound.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the fresh standard to determine the retention time and peak area of intact this compound.

    • Inject the stored sample.

    • Compare the chromatograms. A significant decrease in the peak area of this compound and the appearance of new peaks in the stored sample compared to the fresh standard indicates degradation.

G cluster_workflow HPLC Stability Assessment Workflow prep_standard Prepare Fresh This compound Standard hplc_analysis HPLC-UV Analysis prep_standard->hplc_analysis prep_sample Thaw Stored This compound Aliquot prep_sample->hplc_analysis compare_chromatograms Compare Chromatograms hplc_analysis->compare_chromatograms stable Solution is Stable compare_chromatograms->stable No significant change degraded Solution is Degraded compare_chromatograms->degraded New peaks or decreased parent peak

Caption: Workflow for assessing this compound solution stability using HPLC.

Protocol 3: Forced Degradation Study

Forced degradation studies can help identify potential degradation products and pathways. These studies involve subjecting the drug solution to harsh conditions.

Table 2: Conditions for Forced Degradation Studies

Stress ConditionExample Reagent/ConditionDuration
Acid Hydrolysis0.1 M HCl24-48 hours at 60°C
Base Hydrolysis0.1 M NaOH24-48 hours at 60°C
Oxidation3% H₂O₂24-48 hours at room temperature
Thermal Degradation80°C48-72 hours
PhotodegradationExposure to UV light (e.g., 254 nm)24-48 hours

Procedure:

  • Prepare solutions of this compound in a suitable solvent (e.g., DMSO diluted in an aqueous buffer).

  • Expose the solutions to the stress conditions outlined in Table 2.

  • At specified time points, take samples and neutralize them if necessary (for acid and base hydrolysis).

  • Analyze the samples by HPLC-UV/MS to identify and quantify any degradation products.

By understanding the stability of this compound and implementing these best practices, researchers can ensure the integrity of their experimental results. For further assistance, please consult the product's technical data sheet or contact technical support.

References

Technical Support Center: Mitigating Toxicity in Animal Studies with Lunresertib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PKMYT1 inhibitor, Lunresertib. The information provided is intended to help mitigate potential toxicities encountered during in vivo animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable small molecule inhibitor of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1).[1] PKMYT1 is a negative regulator of the cell cycle that phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1).[2][3] By inhibiting PKMYT1, this compound prevents the inactivation of CDK1, leading to premature mitotic entry and cell death, particularly in cancer cells with specific genetic alterations such as CCNE1 amplification or loss-of-function mutations in FBXW7 and PPP2R1A.[1] This mechanism is known as synthetic lethality.

Q2: What are the most common toxicities observed with this compound in preclinical and clinical studies?

A2: Based on clinical trial data, the most frequently reported treatment-related adverse events for this compound, both as a monotherapy and in combination, include rash, anemia, nausea, and vomiting.[4][5] While specific quantitative toxicity data from animal studies, such as LD50 or No-Observed-Adverse-Effect Level (NOAEL), are not publicly available, one preclinical study noted that this compound has a limited safety margin.

Q3: How can anemia be managed in animal studies with this compound?

A3: In clinical trials, anemia has been managed effectively through individualized dosing schedules and supportive care.[6][7] For animal studies, researchers should consider the following strategies:

  • Regular Monitoring: Implement regular monitoring of complete blood counts (CBCs), paying close attention to hemoglobin levels and red blood cell counts.

  • Dose Modification: If anemia is observed, consider dose reductions or intermittent dosing schedules (e.g., two weeks on, one week off), which have been shown to reduce the incidence of grade 3 anemia in clinical settings.[6][7][8]

  • Supportive Care: While specific guidelines for animal studies are not available, standard supportive care measures for anemia in laboratory animals may be warranted. Consultation with a veterinarian is recommended.

Q4: What is the recommended approach for managing dermatological toxicities (rash)?

A4: Rash has been identified as a dose-limiting toxicity in some clinical studies, but it has been shown to be reversible with dose modifications and supportive measures.[4][9] For animal studies, the following is recommended:

  • Regular Skin Observation: Conduct daily observations of the skin and coat of the animals to detect any signs of rash, erythema, or other dermatological abnormalities.

  • Dose Adjustment: If a rash develops, consider a temporary interruption of dosing or a dose reduction to assess for resolution.

  • Symptomatic Treatment: Depending on the severity and nature of the rash, and in consultation with veterinary staff, topical or systemic treatments for skin irritation may be considered.

Q5: How can gastrointestinal toxicities like nausea and vomiting be mitigated?

A5: Nausea and vomiting are common adverse events. In animal studies, these can manifest as decreased food intake, weight loss, and pica (in some species). Mitigation strategies include:

  • Dietary Support: Ensure animals have easy access to palatable and moistened food to encourage eating.

  • Hydration: Monitor for signs of dehydration and provide supportive care as needed.

  • Anti-emetic Co-administration: The use of anti-emetic agents could be considered, though potential drug-drug interactions should be evaluated.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Significant Weight Loss (>15%) Drug-related toxicity (e.g., nausea, decreased appetite)- Temporarily suspend dosing and provide supportive care (e.g., nutritional supplements, hydration).- Once the animal has recovered, consider re-initiating this compound at a lower dose or with an intermittent schedule.- Monitor food and water intake daily.
Severe Anemia (e.g., >20% drop in hematocrit) Myelosuppression- Immediately suspend this compound administration.- Perform a complete blood count to assess the severity.- Consult with a veterinarian for potential supportive care interventions.- If re-dosing, use a significantly reduced dose and increase monitoring frequency.
Widespread or Severe Rash On-target or off-target dermatological toxicity- Discontinue this compound treatment.- Provide supportive care for the skin as recommended by a veterinarian.- Consider a lower dose if re-challenge is necessary for the study aims.
Lethargy or Moribund State General systemic toxicity- Euthanize the animal according to IACUC approved protocols to prevent suffering.- Conduct a necropsy to investigate potential organ toxicities.

Data Presentation

While specific quantitative data from dedicated preclinical toxicology studies of this compound are not publicly available, the following table summarizes the reported rates of key adverse events from a Phase 1 clinical trial of this compound monotherapy. This can provide a general idea of the toxicity profile.

Adverse Event (Grade 3) Incidence in Phase 1 Clinical Trial (Monotherapy)
Rash7.9%[4][5]
Anemia6.3%[4][5]
Nausea or Vomiting1.6%[4][5]
No Grade 4 toxicities were observed in this study.

Experimental Protocols

Protocol: Monitoring and Management of Anemia in Rodent Models

  • Baseline Blood Collection: Prior to the first dose of this compound, collect a baseline blood sample (e.g., via tail vein or saphenous vein) for a complete blood count (CBC).

  • Regular Blood Monitoring: Collect blood samples for CBC analysis at regular intervals throughout the study (e.g., weekly).

  • Anemia Threshold: Define a threshold for anemia that will trigger an intervention (e.g., a 20% decrease in hematocrit from baseline).

  • Dose Modification Strategy:

    • If the anemia threshold is reached, reduce the dose of this compound by a predetermined percentage (e.g., 25-50%).

    • Alternatively, switch to an intermittent dosing schedule (e.g., 5 days on, 2 days off; or 2 weeks on, 1 week off).

  • Supportive Care: Provide nutritional support with iron-rich supplements if deemed appropriate by veterinary staff.

  • Data Recording: Meticulously record all blood parameters, body weights, clinical observations, and any dose modifications.

Protocol: Assessment and Management of Dermatological Toxicity in Rodent Models

  • Baseline Skin Assessment: Before initiating treatment, carefully inspect the skin and fur of each animal, noting any pre-existing lesions.

  • Daily Clinical Observations: Perform daily visual inspections of the animals, with a particular focus on the skin. Record any instances of erythema, edema, alopecia, or other dermatological changes.

  • Scoring System: Utilize a standardized scoring system (e.g., a scale of 0-4) to quantify the severity of any observed rash.

  • Dose Interruption/Reduction: If a rash of a certain severity (e.g., score of ≥2) is observed, consider a temporary cessation of dosing until the rash improves. Dosing may be resumed at a lower level.

  • Pathological Examination: For animals that are euthanized or at the end of the study, collect skin samples from affected and unaffected areas for histopathological analysis.

Visualizations

Lunresertib_Mechanism_of_Action cluster_G2_Phase G2 Phase of Cell Cycle cluster_M_Phase M Phase (Mitosis) PKMYT1 PKMYT1 CDK1_CyclinB_inactive CDK1/Cyclin B (Inactive) PKMYT1->CDK1_CyclinB_inactive Phosphorylates (Inhibits) CDK1_CyclinB_active CDK1/Cyclin B (Active) CDK1_CyclinB_inactive->CDK1_CyclinB_active Dephosphorylation (Normal Progression) Mitosis Mitotic Entry CDK1_CyclinB_active->Mitosis This compound This compound This compound->PKMYT1

Caption: Mechanism of action of this compound in cell cycle regulation.

Toxicity_Mitigation_Workflow Start Start of Animal Study with this compound Monitor Regular Monitoring (CBC, Skin, Body Weight) Start->Monitor Toxicity_Check Toxicity Observed? Monitor->Toxicity_Check No_Toxicity Continue Dosing & Monitoring Toxicity_Check->No_Toxicity No Dose_Modification Implement Dose Modification (Reduction or Interruption) Toxicity_Check->Dose_Modification Yes No_Toxicity->Monitor Supportive_Care Provide Supportive Care (as per veterinary advice) Dose_Modification->Supportive_Care Reassess Reassess Animal Health Supportive_Care->Reassess Resolved Toxicity Resolved? Reassess->Resolved Continue_Modified Continue with Modified Dose & Increased Monitoring Resolved->Continue_Modified Yes End Consider Study Endpoint Resolved->End No Continue_Modified->Monitor

Caption: General workflow for mitigating toxicity in animal studies.

References

Validation & Comparative

A Comparative Guide to Lunresertib and Other PKMYT1 Inhibitors in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapeutics is continually evolving, with a growing emphasis on targeting specific cellular pathways that are dysregulated in cancer. One such promising target is the Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1), a key regulator of the G2/M cell cycle checkpoint. Inhibition of PKMYT1 has shown synthetic lethality with certain genetic alterations, such as Cyclin E1 (CCNE1) amplification, making it an attractive strategy for a range of solid tumors. This guide provides a comparative overview of Lunresertib (RP-6306), a first-in-class PKMYT1 inhibitor, and other emerging inhibitors in the research pipeline, supported by available preclinical data.

Introduction to PKMYT1 Inhibition

PKMYT1 is a member of the WEE1 family of kinases that negatively regulates the G2/M transition by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1).[1][2] By inhibiting PKMYT1, cancer cells with specific vulnerabilities, such as CCNE1 amplification, are forced into premature mitosis without proper DNA damage repair, leading to mitotic catastrophe and cell death.[3][4] This targeted approach offers the potential for selective tumor cell killing while sparing normal cells.[3]

Comparative Analysis of PKMYT1 Inhibitors

This section details the available preclinical data for this compound and other notable PKMYT1 inhibitors in research.

Biochemical Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for various PKMYT1 inhibitors against the PKMYT1 enzyme.

CompoundPKMYT1 IC50 (nM)Assay TypeReference
This compound (RP-6306) 0.6ADP-Glo[5]
14Not Specified[6]
MY-14 2Not Specified[7][8]
MY-1 26Not Specified[7]
VRN16 Data not publicly availableNot Specified[9][10]
EGCG 137LanthaScreen Eu Kinase Binding Assay[11][12]
GCG 159LanthaScreen Eu Kinase Binding Assay[11][12]
Luteolin 1500LanthaScreen Eu Kinase Binding Assay[11][12]
Cellular Activity

The anti-proliferative efficacy of PKMYT1 inhibitors has been evaluated in various cancer cell lines, particularly those with CCNE1 amplification.

CompoundCell LineGenotypeAnti-proliferative IC50 (µM)Reference
This compound (RP-6306) HCC1569CCNE1-amplifiedNot specified, but potent[13]
OVCAR3CCNE1-amplifiedNot specified, but potent[13]
MY-14 HCC1569CCNE1-amplified1.06[7][8][14]
OVCAR3CCNE1-amplified0.80[7][8][14]
VRN16 CCNE1+ cancer cellsCCNE1-amplifiedHigher potency than this compound[9][10]
CCNE1-normal cellsCCNE1-normalLower cytotoxicity than this compound[9][10]
Kinase Selectivity

Selectivity is crucial to minimize off-target effects. KINOMEScan™ technology has been used to assess the selectivity of PKMYT1 inhibitors against a panel of other kinases.

CompoundOff-Target Kinases (S(10) Score)Notable Off-TargetsReference
This compound (RP-6306) 7%BRAF[9][10]
VRN16 1%Spares WEE1, PLKs, BRAF[9][10]
In Vivo Efficacy in Xenograft Models

The anti-tumor activity of PKMYT1 inhibitors has been demonstrated in preclinical animal models.

CompoundXenograft ModelEfficacyAdverse EffectsReference
This compound (RP-6306) OVCAR3, MKN1, HCC1569 (CCNE1+)Significant tumor growth inhibitionStomatitis, keratosis, and edema at MTD (10 or 20 mg/kg, BID)[9][10]
VRN16 OVCAR3, MKN1, HCC1569 (CCNE1+)Superior efficacy compared to this compoundNo observed toxicity[9][10]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanism and evaluation of these inhibitors, the following diagrams illustrate the PKMYT1 signaling pathway and a typical experimental workflow.

PKMYT1_Signaling_Pathway PKMYT1 Signaling Pathway in G2/M Checkpoint Control cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CDK1_CyclinB CDK1/Cyclin B Mitosis Mitosis CDK1_CyclinB->Mitosis promotes PKMYT1 PKMYT1 PKMYT1->CDK1_CyclinB phosphorylates (inhibits) Thr14/Tyr15 DNA_Damage DNA Damage ATR_CHK1 ATR/CHK1 Pathway DNA_Damage->ATR_CHK1 activates ATR_CHK1->PKMYT1 activates CDC25 CDC25 Phosphatase CDC25->CDK1_CyclinB dephosphorylates (activates) Inhibitor PKMYT1 Inhibitor (e.g., this compound) Inhibitor->PKMYT1 inhibits

Caption: PKMYT1's role in the G2/M checkpoint.

Kinase_Inhibition_Assay_Workflow Workflow for a Typical Kinase Inhibition Assay (e.g., ADP-Glo) start Start reagents Prepare Reagents: - PKMYT1 Enzyme - Substrate - ATP - Test Inhibitors start->reagents plate_prep Plate Preparation: Dispense inhibitors at various concentrations into a multi-well plate reagents->plate_prep kinase_reaction Initiate Kinase Reaction: Add enzyme, substrate, and ATP plate_prep->kinase_reaction incubation1 Incubate at Room Temperature kinase_reaction->incubation1 stop_reaction Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent incubation1->stop_reaction incubation2 Incubate stop_reaction->incubation2 detect_adp Detect ADP: Add Kinase Detection Reagent incubation2->detect_adp incubation3 Incubate detect_adp->incubation3 read_luminescence Measure Luminescence incubation3->read_luminescence data_analysis Data Analysis: Calculate IC50 values read_luminescence->data_analysis end End data_analysis->end

Caption: A generalized workflow for a kinase inhibition assay.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of inhibitor performance.

PKMYT1 Kinase Inhibition Assay (ADP-Glo™ Protocol)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[15][16][17][18]

  • Reagent Preparation : Prepare a reaction buffer containing the PKMYT1 enzyme, a suitable substrate, and ATP. Prepare serial dilutions of the test inhibitors (e.g., this compound) in DMSO.

  • Kinase Reaction : In a 384-well plate, add the test inhibitor to the reaction buffer. Initiate the reaction by adding ATP.

  • Incubation : Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination : Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion : Add Kinase Detection Reagent to convert the produced ADP into ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Signal Detection : Measure the luminescence using a plate reader.

  • Data Analysis : The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT/CCK-8 Protocol)

These colorimetric assays measure the metabolic activity of cells as an indicator of cell viability.[19][20]

  • Cell Seeding : Seed cancer cells (e.g., HCC1569 or OVCAR3) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the PKMYT1 inhibitors for a specified period (e.g., 72 hours).

  • Reagent Addition :

    • MTT Assay : Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Solubilize the formazan crystals with a solubilization buffer.

    • CCK-8 Assay : Add CCK-8 solution to each well and incubate for 1-4 hours.

  • Absorbance Measurement : Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value for each inhibitor.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PKMYT1 inhibitors in a mouse model.[13][21]

  • Cell Implantation : Subcutaneously implant human cancer cells (e.g., OVCAR3) into immunocompromised mice.

  • Tumor Growth : Monitor tumor growth until the tumors reach a specified volume (e.g., 100-200 mm³).

  • Treatment Administration : Randomize the mice into treatment groups (vehicle control, this compound, other inhibitors). Administer the compounds via the appropriate route (e.g., oral gavage) at a specified dose and schedule.

  • Tumor Measurement and Body Weight : Measure tumor volume and mouse body weight regularly (e.g., twice a week) to assess efficacy and toxicity.

  • Endpoint : Continue treatment for a predetermined period or until tumors in the control group reach a maximum allowed size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, biomarker analysis).

  • Data Analysis : Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

This compound has established itself as a pioneering PKMYT1 inhibitor, demonstrating potent and selective activity in preclinical models. However, the field is dynamic, with newer inhibitors like VRN16 emerging with potentially improved selectivity and in vivo efficacy profiles. The data presented in this guide highlight the importance of continued research and head-to-head comparisons to identify the most promising therapeutic candidates for clinical development. As our understanding of the molecular drivers of cancer deepens, targeted therapies against pathways like PKMYT1 will undoubtedly play a crucial role in advancing precision oncology.

References

A Comparative Guide to the Efficacy of Lunresertib and WEE1 Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of precision oncology, targeting cell cycle checkpoints has emerged as a promising strategy to exploit the inherent vulnerabilities of cancer cells. Two key classes of inhibitors at the forefront of this approach are those targeting PKMYT1 and WEE1, both of which play critical roles in the G2/M cell cycle checkpoint. This guide provides an objective comparison of the efficacy of Lunresertib, a first-in-class PKMYT1 inhibitor, and the broader class of WEE1 inhibitors, supported by preclinical and clinical data.

Mechanism of Action: A Tale of Two Kinases

This compound and WEE1 inhibitors both ultimately prevent the inhibitory phosphorylation of Cyclin-Dependent Kinase 1 (CDK1), a master regulator of mitotic entry. However, they do so by targeting distinct kinases that act on different phosphorylation sites of CDK1.

This compound is an orally bioavailable inhibitor of PKMYT1 (Protein Kinase, Membrane Associated Tyrosine/Threonine 1).[1][2] PKMYT1 is a kinase that phosphorylates CDK1 on Threonine 14 (Thr14).[3] Inhibition of PKMYT1 by this compound leads to the removal of this inhibitory phosphate (B84403) group, promoting CDK1 activation and forcing cells into premature and often catastrophic mitosis.[1] This is particularly effective in tumors with high levels of replication stress, such as those with CCNE1 amplification or deleterious alterations in FBXW7 or PPP2R1A.[3][4]

WEE1 inhibitors , on the other hand, target the WEE1 kinase, which phosphorylates CDK1 on Tyrosine 15 (Tyr15).[5][6][7] This phosphorylation also serves to inhibit CDK1 activity and halt the cell cycle at the G2/M checkpoint, allowing time for DNA repair.[7] By inhibiting WEE1, these drugs abrogate this checkpoint, leading to uncontrolled entry into mitosis with unrepaired DNA damage, resulting in mitotic catastrophe and apoptosis.[5][7] This approach is particularly synergistic with DNA-damaging agents and in tumors with p53 mutations, which already have a compromised G1 checkpoint.[5][8]

Preclinical Efficacy: A Head-to-Head Look at Potency

The in vitro potency of this compound and various WEE1 inhibitors has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

Inhibitor Target IC50 (nM) Reference(s)
This compound (RP-6306) PKMYT114[9][10][11]
Adavosertib (AZD1775/MK-1775) WEE15.2[5][6][10][12][13]
Azenosertib (ZN-c3) WEE13.9[5]
Debio 0123 (WEE1-IN-5) WEE10.8[5]
WEE1-IN-4 WEE111[5]

Clinical Efficacy: Emerging Data from Clinical Trials

While direct head-to-head clinical trials are lacking, data from separate trials in similar patient populations provide insights into the clinical potential of this compound and WEE1 inhibitors.

This compound (PKMYT1 Inhibitor)

Clinical data for this compound is still in the early stages, primarily from the Phase 1/2 MYTHIC and MINOTAUR trials.

Trial Cancer Type(s) Treatment Key Efficacy Results Reference(s)
MYTHIC (Phase 1) Advanced Solid TumorsThis compound monotherapyFavorable tolerability; preliminary anti-tumor activity including a confirmed partial response.[14]
MYTHIC (Phase 1) Endometrial & Platinum-Resistant Ovarian CancerThis compound + CamonsertibEndometrial (n=27): ORR 25.9%, 24-week PFS 43%. Ovarian (n=24): ORR 37.5%, 24-week PFS 45%.[15]
MINOTAUR (Phase 1) Advanced Solid TumorsThis compound + FOLFIRIPromising efficacy in heavily pretreated gastrointestinal cancers with CCNE1 amplification or FBXW7 mutations.[16]
WEE1 Inhibitors

WEE1 inhibitors, particularly adavosertib, have been evaluated more extensively in clinical trials.

Inhibitor Trial Cancer Type(s) Treatment Key Efficacy Results Reference(s)
Adavosertib Phase 2Recurrent Uterine Serous CarcinomaAdavosertib monotherapyORR: 29.4%, Median PFS: 6.1 months, Median DOR: 9.0 months.[1][7][14][15][17][18]
Adavosertib Phase 2Platinum-Sensitive, TP53-mutant Ovarian CancerAdavosertib + Paclitaxel/CarboplatinMedian ePFS: 7.9 months (vs. 7.3 months with placebo).[16]
Adavosertib Phase 2Platinum-Resistant/Refractory High-Grade Serous Ovarian CancerAdavosertib + GemcitabineMedian PFS: 4.6 months (vs. 3.0 months with placebo). Median OS: 11.4 months (vs 7.2 months with placebo).[12][19][20]
Adavosertib Phase 2Refractory Solid Tumors with CCNE1 amplificationAdavosertib monotherapyOverall: ORR 27%, Median PFS 4.1 months. Epithelial Ovarian Cancer (n=14): ORR 36%, Median PFS 6.3 months.[21]
Azenosertib DENALI (Phase 2)Platinum-Resistant Ovarian Cancer (Cyclin E1+)Azenosertib monotherapyORR: 34.9% (response-evaluable), Median DOR: ~5.5 months.[4][22][23][24][25]
Debio 0123 Phase 1Advanced Solid TumorsDebio 0123 monotherapyManageable safety profile; 32% of patients had stable disease as best response.[1][2][8][26][27]
Debio 0123 Phase 1Advanced Solid TumorsDebio 0123 + CarboplatinManageable safety profile; 4 of 12 patients with platinum-resistant ovarian cancer achieved a partial response.[2]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language for Graphviz.

Signaling Pathways

G cluster_0 This compound (PKMYT1i) Pathway cluster_1 WEE1 Inhibitor Pathway This compound This compound PKMYT1 PKMYT1 This compound->PKMYT1 inhibits CDK1_Thr14 CDK1 (p-Thr14) PKMYT1->CDK1_Thr14 phosphorylates CDK1_Active_L Active CDK1 CDK1_Thr14->CDK1_Active_L dephosphorylation (promoted by this compound) G2_Phase_L G2 Phase CDK1_Active_L->G2_Phase_L Mitosis_L Mitosis G2_Phase_L->Mitosis_L progression WEE1i WEE1 Inhibitor WEE1 WEE1 WEE1i->WEE1 inhibits CDK1_Tyr15 CDK1 (p-Tyr15) WEE1->CDK1_Tyr15 phosphorylates CDK1_Active_W Active CDK1 CDK1_Tyr15->CDK1_Active_W dephosphorylation (promoted by WEE1i) G2_Phase_W G2 Phase CDK1_Active_W->G2_Phase_W Mitosis_W Mitosis G2_Phase_W->Mitosis_W progression

Caption: Signaling pathways of this compound and WEE1 inhibitors targeting CDK1.

Experimental Workflows

G cluster_0 In Vitro Cell Viability Assay (MTT) cluster_1 Western Blot for p-CDK1 cluster_2 In Vivo Xenograft Study Seed_Cells Seed Cancer Cells (96-well plate) Treat Treat with Inhibitor (serial dilutions) Seed_Cells->Treat Incubate_72h Incubate (72 hours) Treat->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate (4 hours) Add_MTT->Incubate_4h Solubilize Solubilize Formazan (B1609692) (DMSO) Incubate_4h->Solubilize Measure_Abs Measure Absorbance (570 nm) Solubilize->Measure_Abs Calculate_IC50 Calculate IC50 Measure_Abs->Calculate_IC50 Treat_Cells Treat Cells with Inhibitor Lyse_Cells Lyse Cells Treat_Cells->Lyse_Cells Quantify_Protein Quantify Protein (BCA Assay) Lyse_Cells->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibody (anti-pCDK1) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect with ECL Secondary_Ab->Detect Implant_Cells Implant Tumor Cells into Mice Tumor_Growth Monitor Tumor Growth Implant_Cells->Tumor_Growth Randomize Randomize Mice Tumor_Growth->Randomize Treat_Mice Treat with Inhibitor or Vehicle Randomize->Treat_Mice Measure_Tumor Measure Tumor Volume and Body Weight Treat_Mice->Measure_Tumor Endpoint Endpoint Analysis Measure_Tumor->Endpoint

Caption: Standard experimental workflows for preclinical evaluation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.[22][28][29][30]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 3,000-8,000 cells per well and incubated overnight to allow for attachment.

  • Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the inhibitor (e.g., this compound or a WEE1 inhibitor). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is agitated on an orbital shaker for 15 minutes.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Western Blot for Phospho-CDK1 (Tyr15)

This protocol is used to detect the phosphorylation status of CDK1 at Tyr15, a direct substrate of WEE1, to confirm target engagement of WEE1 inhibitors.[2][4][14][31][32][33][34] A similar protocol can be adapted for phospho-CDK1 (Thr14) for this compound.

  • Cell Treatment and Lysis: Cells are treated with the inhibitor for a specified time, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phospho-CDK1 (Tyr15). A primary antibody for total CDK1 and a loading control (e.g., GAPDH or β-actin) should also be used on separate blots or after stripping.

  • Secondary Antibody and Detection: The membrane is washed with TBST and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

In Vivo Xenograft Studies

Xenograft models are used to evaluate the anti-tumor efficacy of inhibitors in a living organism.[21][35][36][37][38][39]

  • Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells in 100 µL of Matrigel/PBS) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and control groups.

  • Treatment Administration: The inhibitor is administered to the treatment group via an appropriate route (e.g., oral gavage), while the control group receives a vehicle. Dosing schedule and duration will vary depending on the specific drug and experimental design.

  • Monitoring: Tumor volume and mouse body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).

Conclusion

Both this compound and WEE1 inhibitors represent promising therapeutic strategies that leverage the dependency of cancer cells on cell cycle checkpoints. This compound, as a first-in-class PKMYT1 inhibitor, shows early promise in genetically defined tumors with high replication stress. WEE1 inhibitors have a broader clinical development history and have demonstrated efficacy in various solid tumors, particularly in combination with DNA-damaging agents.

The choice between these two classes of drugs may ultimately depend on the specific molecular characteristics of a patient's tumor. The ongoing and future clinical trials for this compound and the next generation of WEE1 inhibitors will be crucial in defining their respective roles in the oncologist's armamentarium. The preclinical data suggest that a combination of PKMYT1 and WEE1 inhibitors could be a powerful synergistic strategy, and this is an area that warrants further investigation.

References

Validating Lunresertib's Synthetic Lethal Partners: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lunresertib, a first-in-class oral small molecule inhibitor of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1), and its validated synthetic lethal partners. We will delve into the experimental data supporting its mechanism of action, particularly in combination with other targeted therapies, and compare its performance with alternative treatment strategies for specific, genetically defined cancers.

Introduction to this compound and Synthetic Lethality

This compound (also known as RP-6306) is a precision oncology agent developed by Repare Therapeutics.[1] Its therapeutic potential is rooted in the concept of synthetic lethality, a genetic interaction where the loss of two genes is lethal to a cell, but the loss of either gene alone is not.[2] this compound exploits this by targeting PKMYT1 in cancer cells that have specific genetic alterations, namely amplification of the CCNE1 gene or deleterious mutations in FBXW7 or PPP2R1A.[3] These alterations, often found in aggressive and treatment-resistant cancers, create a dependency on PKMYT1 for cell survival, making them exquisitely sensitive to its inhibition.

PKMYT1 is a kinase that negatively regulates the G2/M cell cycle checkpoint by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1).[4] Inhibition of PKMYT1 by this compound leads to premature entry into mitosis, resulting in mitotic catastrophe and cell death, particularly in tumor cells with high levels of replication stress due to alterations like CCNE1 amplification.[5][6]

Validated Synthetic Lethal Partners of this compound

The primary synthetic lethal partners of this compound that have been validated in preclinical and clinical studies are:

  • CCNE1 Amplification: Tumors with an abnormally high number of copies of the CCNE1 gene, which encodes for Cyclin E1, a key regulator of the cell cycle. This is a common alteration in several cancers, including ovarian and endometrial cancers, and is associated with poor prognosis and resistance to standard therapies.[7][8]

  • FBXW7 Deleterious Mutations: Loss-of-function mutations in the FBXW7 gene, a tumor suppressor that targets Cyclin E1 for degradation.

  • PPP2R1A Deleterious Mutations: Inactivating mutations in the PPP2R1A gene, which is also involved in cell cycle regulation.

These genetic alterations create a cellular state that is highly dependent on the PKMYT1-mediated checkpoint for survival, thus creating a therapeutic window for this compound.

Experimental Validation and Clinical Data

The synthetic lethal interaction between this compound and its partners has been extensively validated through a series of preclinical and clinical studies, most notably the Phase 1/2 MYTHIC clinical trial (NCT04855656).[9]

Preclinical Validation

Preclinical studies demonstrated that this compound selectively inhibits the proliferation of cancer cell lines with CCNE1 amplification or FBXW7/PPP2R1A mutations.[5] These studies employed a range of experimental techniques to validate the mechanism of action:

  • Cell Viability Assays: Demonstrated the potent and selective killing of cancer cells with the target genetic alterations upon treatment with this compound.

  • Pharmacodynamic (PD) Biomarker Analysis: Confirmed target engagement and downstream effects of PKMYT1 inhibition. This included:

    • Measurement of CDK1 phosphorylation: Inhibition of PKMYT1 leads to a decrease in the inhibitory phosphorylation of CDK1 at Threonine-14 and Tyrosine-15. This can be assessed by Western blotting or immunohistochemistry (IHC) using phospho-specific antibodies.

    • Assessment of DNA damage: The premature entry into mitosis caused by this compound leads to an accumulation of DNA damage. This is often quantified by measuring the levels of phosphorylated histone H2AX (γ-H2AX) through immunofluorescence or flow cytometry.[10]

  • Xenograft Models: In vivo studies using animal models bearing tumors with the relevant genetic alterations showed significant tumor growth inhibition and regression upon treatment with this compound.

Clinical Validation: The MYTHIC Trial

The MYTHIC trial is a multi-cohort study evaluating this compound as a monotherapy and in combination with other agents in patients with advanced solid tumors harboring CCNE1 amplification or FBXW7/PPP2R1A mutations.[9] The most promising results to date have emerged from the combination of this compound with Camonsertib (RP-3500), an inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key player in the DNA damage response (DDR) pathway.

Table 1: Key Efficacy Data from the MYTHIC Trial (this compound + Camonsertib Combination)

Cancer TypePatient PopulationOverall Response Rate (ORR)Clinical Benefit Rate (CBR)Progression-Free Survival (PFS) at 24 weeks
Endometrial CancerHeavily pretreated, with this compound-sensitizing biomarkers25.9%48.1%43%
Platinum-Resistant Ovarian Cancer (PROC)Heavily pretreated, with this compound-sensitizing biomarkers37.5%79%45%

Data as of November 14, 2024, from the gynecologic cancer expansion cohort.[9]

These results are particularly significant given the poor prognosis and limited treatment options for patients with platinum-resistant ovarian cancer and advanced endometrial cancer.[11][12]

Comparison with Alternative Therapies

The therapeutic landscape for cancers with CCNE1 amplification or FBXW7/PPP2R1A mutations is evolving. Here, we compare the this compound combination strategy with other potential therapeutic approaches.

Standard of Care for Platinum-Resistant Ovarian Cancer (PROC)

The current standard of care for PROC typically involves single-agent chemotherapy (e.g., paclitaxel, topotecan, pegylated liposomal doxorubicin) or bevacizumab.[13] These therapies generally have modest response rates, typically in the range of 10-20%, and short durations of response. The ORR of 37.5% observed with the this compound and Camonsertib combination in PROC patients represents a potentially significant improvement over existing options.

Other Investigational Therapies for CCNE1-Amplified Cancers
  • CDK2 Inhibitors: Given that Cyclin E1's primary function is to activate CDK2, inhibitors of CDK2 have been a logical therapeutic strategy. However, the development of selective and well-tolerated CDK2 inhibitors has been challenging.[7]

  • WEE1 Inhibitors: WEE1 is another kinase that, like PKMYT1, inhibits CDK1. WEE1 inhibitors, such as Debio 0123 (zedoresertib), are also being investigated in combination with this compound in a separate arm of the MYTHIC trial.[14][15][16] The rationale is that dual inhibition of PKMYT1 and WEE1 could lead to a more profound and sustained activation of CDK1, further enhancing the synthetic lethal effect.

  • mTOR Inhibitors: Some preclinical and early clinical data suggest that mTOR inhibitors may have activity in CCNE1-amplified tumors by downregulating the homologous recombination DNA repair pathway, potentially sensitizing them to PARP inhibitors.[17]

Table 2: Comparison of this compound Combination Therapy with Other Approaches

Therapeutic StrategyMechanism of ActionKey AdvantagesKey Challenges
This compound + Camonsertib (ATR inhibitor) Dual targeting of cell cycle checkpoint (PKMYT1) and DNA damage response (ATR)High response rates in heavily pretreated populations; chemotherapy-free regimenManagement of potential overlapping toxicities (e.g., anemia)
This compound + Debio 0123 (WEE1 inhibitor) Dual inhibition of CDK1 negative regulatorsPotential for enhanced CDK1 activation and synthetic lethalityData is still emerging from clinical trials
CDK2 Inhibitors Direct inhibition of the oncogenic driver kinaseTheoretically a very direct approachDevelopment of selective and well-tolerated agents has been difficult
mTOR Inhibitors +/- PARP inhibitors Downregulation of DNA repair pathwaysPotential to sensitize tumors to other agentsEfficacy in CCNE1-amplified tumors is still under investigation
Standard Chemotherapy Cytotoxic agentsEstablished treatment paradigmLow response rates and significant toxicity in resistant disease

Experimental Protocols

Detailed protocols for the key assays used in the validation of this compound's synthetic lethal partners are crucial for reproducibility and further research.

Pharmacodynamic Assays in the MYTHIC Trial

While specific, detailed protocols from the MYTHIC trial are proprietary, the general methodologies for the key pharmacodynamic assays are as follows:

Immunohistochemistry (IHC) for Phospho-CDK1 (pCDK1)

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor biopsy sections are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0).

  • Blocking: Non-specific antibody binding is blocked using a serum-based blocking solution.

  • Primary Antibody Incubation: Sections are incubated with a primary antibody specific for CDK1 phosphorylated at its inhibitory sites (e.g., Tyr15).

  • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogenic substrate (e.g., DAB) to visualize the signal.

  • Counterstaining and Mounting: Sections are counterstained with hematoxylin (B73222) and mounted for microscopic analysis.

  • Analysis: The intensity and localization of the pCDK1 signal are quantified. A decrease in signal in post-treatment biopsies compared to baseline indicates target engagement by this compound.

γ-H2AX Immunofluorescence Assay for DNA Damage

  • Cell/Tissue Preparation: Cells are cultured on coverslips or FFPE tissue sections are prepared as for IHC.

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent-based buffer (e.g., Triton X-100).

  • Blocking: Non-specific binding is blocked with a serum-containing solution.

  • Primary Antibody Incubation: Samples are incubated with a primary antibody specific for γ-H2AX.

  • Secondary Antibody Incubation: A fluorescently-labeled secondary antibody is applied.

  • Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the coverslips are mounted with an anti-fade mounting medium.

  • Imaging and Analysis: Images are acquired using a fluorescence microscope or a high-content imaging system. The number and intensity of γ-H2AX foci per nucleus are quantified to assess the level of DNA damage.[18][19][20]

Visualizing the Pathways

To better understand the mechanism of action of this compound and its synthetic lethal interactions, the following diagrams illustrate the key signaling pathways.

PKMYT1_CDK1_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Cyclin B Cyclin B Cyclin B/CDK1_inactive Cyclin B / CDK1 (Inactive) Cyclin B->Cyclin B/CDK1_inactive CDK1 CDK1 CDK1->Cyclin B/CDK1_inactive Cyclin B/CDK1_active Cyclin B / CDK1 (Active) Cyclin B/CDK1_inactive->Cyclin B/CDK1_active Dephosphorylates Mitosis Mitosis Cyclin B/CDK1_active->Mitosis PKMYT1 PKMYT1 PKMYT1->Cyclin B/CDK1_inactive Phosphorylates (inhibits) (Thr14, Tyr15) This compound This compound This compound->PKMYT1 Inhibits CDC25 CDC25 CDC25->Cyclin B/CDK1_inactive Synthetic_Lethality cluster_Tumor Tumor Cell with CCNE1 Amplification cluster_Normal Normal Cell CCNE1_amp CCNE1 Amplification Replication_Stress Increased Replication Stress CCNE1_amp->Replication_Stress PKMYT1_dep Increased Dependency on PKMYT1 Replication_Stress->PKMYT1_dep Lunresertib_effect This compound (PKMYT1 Inhibition) PKMYT1_dep->Lunresertib_effect Mitotic_Catastrophe Mitotic Catastrophe Lunresertib_effect->Mitotic_Catastrophe Cell_Death Cell Death Mitotic_Catastrophe->Cell_Death Normal_CCNE1 Normal CCNE1 Normal_Replication Normal Replication Normal_CCNE1->Normal_Replication Low_PKMYT1_dep Low Dependency on PKMYT1 Normal_Replication->Low_PKMYT1_dep Lunresertib_no_effect This compound (PKMYT1 Inhibition) Low_PKMYT1_dep->Lunresertib_no_effect Cell_Cycle_Arrest Temporary Cell Cycle Arrest Lunresertib_no_effect->Cell_Cycle_Arrest Cell_Survival Cell Survival Cell_Cycle_Arrest->Cell_Survival Lunresertib_Camonsertib_Combination DNA_Damage DNA Damage (from Replication Stress) ATR ATR DNA_Damage->ATR DDR DNA Damage Response & Cell Cycle Arrest ATR->DDR Camonsertib Camonsertib Camonsertib->ATR Inhibits DNA_Repair DNA Repair DDR->DNA_Repair Synergistic_Effect Synergistic Cell Death (Mitotic Catastrophe) DDR->Synergistic_Effect DNA_Repair->Synergistic_Effect This compound This compound PKMYT1 PKMYT1 This compound->PKMYT1 Inhibits Premature_Mitosis Premature Mitotic Entry PKMYT1->Premature_Mitosis Premature_Mitosis->Synergistic_Effect

References

RP-6306: A Synergistic Partner in Chemotherapy Regimens

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

New findings on RP-6306 (lunresertib), a first-in-class, oral, selective inhibitor of PKMYT1, highlight its potential to work synergistically with various chemotherapy agents, offering a promising new strategy in the landscape of precision oncology. This guide provides a comprehensive overview of the preclinical and clinical data supporting the combination of RP-6306 with other cancer therapies, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action: Exploiting Synthetic Lethality

RP-6306 functions by inhibiting PKMYT1, a key regulator of the cell cycle.[1][2] This inhibition leads to the dysregulation of CDK1, a critical protein for cell division, resulting in mitotic catastrophe and cell death, particularly in tumors with specific genetic alterations such as CCNE1 amplification.[1][3] This "synthetic lethality" approach, where the combination of a specific genetic mutation in a cancer cell and a targeted drug leads to cell death while sparing normal cells, forms the foundation of RP-6306's therapeutic strategy.

Preclinical Synergistic Effects: Paving the Way for Clinical Trials

Preclinical studies have demonstrated the potential of RP-6306 to enhance the efficacy of standard chemotherapies in cancer models with CCNE1 amplification.

Combination with Gemcitabine (B846)

In preclinical models of breast and ovarian cancer with CCNE1 amplification (HCC1569 and OVCAR3 cell lines), the combination of RP-6306 and gemcitabine has shown profound synergistic growth defects.[4][5] This combination led to tumor regression and superior efficacy compared to either agent used alone.[4][5] These promising preclinical results provided a strong rationale for clinical investigation.

Combination with Carboplatin (B1684641)

The synergistic potential of RP-6306 has also been explored with the platinum-based chemotherapy agent carboplatin. Preclinical studies in CCNE1-amplified tumor models have indicated a synergistic efficacy between RP-6306 and carboplatin, suggesting a potential new combination strategy for relevant cancer types.[6]

Clinical Evidence: Synergistic Activity in Patients

The promising preclinical findings have translated into several clinical trials evaluating RP-6306 in combination with various anti-cancer agents.

RP-6306 in Combination with FOLFIRI (MINOTAUR Trial)

The Phase 1 MINOTAUR trial (NCT05147350) is evaluating RP-6306 in combination with FOLFIRI (leucovorin, fluorouracil, and irinotecan) in patients with advanced solid tumors. Initial results in heavily pretreated patients with gastrointestinal tumors harboring CCNE1 amplification or FBXW7 mutations have been encouraging.

Efficacy EndpointResultPatient Population
Overall Response Rate (ORR) 18.2%Heavily pretreated patients with advanced gastrointestinal tumors (n=33)
Clinical Benefit Rate (CBR) 46.7%Patients with colorectal cancer
Recommended Phase 2 Dose (RP2D) 60mg RP-6306 BID (continuous) + standard FOLFIRI-
RP-6306 in Combination with Camonsertib (B10830843) (MYTHIC Trial)

The Phase 1 MYTHIC trial (NCT04855656) is investigating RP-6306 in combination with camonsertib (a potent and selective oral inhibitor of ATR). The combination has demonstrated greater anti-tumor activity compared to RP-6306 monotherapy.

Efficacy EndpointResultPatient Population
Enhanced Molecular Response Rate Significantly higher with combinationPatients with advanced solid tumors
Confirmed Partial Responses Observed in endometrial adenocarcinoma, cholangiocarcinoma, and colorectal cancer-
RP-6306 in Combination with Gemcitabine (MAGNETIC Trial)

The ongoing Phase 1 MAGNETIC trial (NCT05147272) is assessing the safety and efficacy of RP-6306 in combination with gemcitabine in patients with advanced solid tumors. While detailed efficacy data is awaited, the trial design is focused on determining the maximum tolerated dose and recommended Phase 2 dose for this combination.

Future Directions: Combination with Carboplatin and Paclitaxel (B517696)

Based on the strong preclinical rationale, a clinical trial is being initiated to evaluate RP-6306 in combination with carboplatin and paclitaxel for the treatment of recurrent TP53 mutated ovarian and uterine cancer.

Signaling Pathways and Experimental Workflows

The synergistic effect of RP-6306 with other chemotherapies is rooted in the intricate network of cell cycle regulation and DNA damage response pathways.

RP-6306_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_chemo Chemotherapy Action cluster_rp6306 RP-6306 Action G1 G1 Phase S S Phase G2 G2 Phase M Mitosis Gemcitabine Gemcitabine DNA_Damage DNA Damage Gemcitabine->DNA_Damage Carboplatin Carboplatin Carboplatin->DNA_Damage DNA_Damage->G2 arrests RP6306 RP-6306 PKMYT1 PKMYT1 RP6306->PKMYT1 inhibits PKMYT1->G2 regulates G2/M checkpoint CDK1 CDK1 PKMYT1->CDK1 inhibits CDK1->M promotes Mitotic_Catastrophe Mitotic Catastrophe CDK1->Mitotic_Catastrophe uncontrolled activation leads to Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Select CCNE1-amplified and control cell lines Dose_Response Dose-response assays for single agents (RP-6306, Chemo) Cell_Lines->Dose_Response Combination_Assay Combination proliferation assays (e.g., checkerboard titration) Dose_Response->Combination_Assay Synergy_Analysis Calculate Combination Index (CI) (e.g., Chou-Talalay method) Combination_Assay->Synergy_Analysis Xenograft Establish tumor xenografts in immunocompromised mice Synergy_Analysis->Xenograft Promising synergy leads to in vivo testing Treatment_Groups Randomize into treatment groups: - Vehicle - RP-6306 alone - Chemo alone - Combination Xenograft->Treatment_Groups Tumor_Measurement Monitor tumor volume and body weight Treatment_Groups->Tumor_Measurement Efficacy_Endpoint Assess tumor growth inhibition (TGI) and statistical significance Tumor_Measurement->Efficacy_Endpoint

References

Cross-Validation of Lunresertib's Efficacy Across Diverse Tumor Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lunresertib (RP-6306), a first-in-class, oral small molecule inhibitor of protein kinase, membrane-associated tyrosine/threonine 1 (PKMYT1), is emerging as a promising therapeutic agent in the landscape of precision oncology. This guide provides a comprehensive cross-validation of this compound's activity in various tumor types, with a focus on its performance in combination therapies compared to standard-of-care treatments. The information presented is based on available clinical trial data and preclinical studies, offering a valuable resource for researchers and drug development professionals.

Mechanism of Action: Targeting a Key Cell Cycle Regulator

This compound's therapeutic potential lies in its targeted inhibition of PKMYT1, a key regulator of the G2/M cell cycle checkpoint.[1][2] PKMYT1 negatively regulates CDK1, a critical kinase for mitotic entry.[1][2][3] In tumors with specific genetic alterations, such as amplifications of the CCNE1 gene or deleterious mutations in FBXW7 and PPP2R1A, cancer cells become heavily reliant on PKMYT1 to prevent premature and catastrophic entry into mitosis.[4][5] By inhibiting PKMYT1, this compound induces synthetic lethality in these vulnerable cancer cells, leading to their selective destruction while sparing normal cells.[5]

Below is a diagram illustrating the PKMYT1 signaling pathway and the mechanism of action of this compound.

PKMYT1_Pathway PKMYT1 Signaling Pathway and this compound's Mechanism of Action cluster_G2_Phase G2 Phase cluster_M_Phase M Phase (Mitosis) CDK1_CyclinB CDK1/Cyclin B (Inactive) Active_CDK1_CyclinB CDK1/Cyclin B (Active) CDK1_CyclinB->Active_CDK1_CyclinB dephosphorylation (CDC25) Apoptosis Apoptosis CDK1_CyclinB->Apoptosis premature activation (in presence of this compound) PKMYT1 PKMYT1 PKMYT1->CDK1_CyclinB phosphorylates & inhibits (pY15, pT14) DNA_Damage DNA Damage (e.g., from chemotherapy) DNA_Damage->PKMYT1 activates Mitosis Mitotic Entry Active_CDK1_CyclinB->Mitosis Cell_Division Cell_Division Mitosis->Cell_Division Successful This compound This compound This compound->PKMYT1 inhibits Genetic_Alterations CCNE1 Amplification FBXW7/PPP2R1A Mutations Genetic_Alterations->CDK1_CyclinB promotes accumulation

Caption: PKMYT1 pathway and this compound's intervention.

Clinical Efficacy of this compound-Based Therapies

Clinical investigations have primarily focused on this compound in combination with other anti-cancer agents, demonstrating promising activity in heavily pre-treated patient populations with specific biomarker profiles.

Gynecologic Cancers: The MYTHIC Trial

The Phase 1/2 MYTHIC trial (NCT04855656) has been pivotal in evaluating this compound, both as a monotherapy and in combination with the ATR inhibitor camonsertib (B10830843), in patients with advanced solid tumors harboring CCNE1 amplification, FBXW7, or PPP2R1A mutations.[6][7]

This compound Monotherapy: Initial results from the monotherapy arm of the MYTHIC trial showed a favorable safety profile and preliminary signs of anti-tumor activity.[5][8] However, the clinical activity was modest, with only one confirmed partial response reported in a cohort of 67 patients.[5] This suggests that while tolerable, this compound monotherapy may have limited efficacy in a broad population.

This compound in Combination with Camonsertib: The combination of this compound and camonsertib has shown significantly greater promise, particularly in patients with recurrent endometrial and platinum-resistant ovarian cancer.[6] This combination is being explored as a potential chemotherapy-free regimen for these hard-to-treat cancers.

Table 1: Efficacy of this compound + Camonsertib in Gynecologic Cancers (MYTHIC Trial)

Tumor TypeTreatmentOverall Response Rate (ORR)Clinical Benefit Rate (CBR)24-week Progression-Free Survival (PFS)
Endometrial Cancer This compound + Camonsertib 25.9% 48.1% 43%
Standard of Care (Chemotherapy)~13-15%-~3-6 months
Platinum-Resistant Ovarian Cancer This compound + Camonsertib 37.5% 79% 45%
Standard of Care (Single-Agent Chemo)~10-15%-~3-4 months

Note: Standard of care data is based on historical controls and may not be from directly comparable patient populations.

Gastrointestinal Cancers: The MINOTAUR Trial

The Phase 1 MINOTAUR trial (NCT05147350) is assessing the safety and efficacy of this compound in combination with the standard chemotherapy regimen FOLFIRI (folinic acid, fluorouracil, and irinotecan) in patients with advanced gastrointestinal tumors harboring CCNE1 amplification or FBXW7 mutations.[9][10][11]

Table 2: Efficacy of this compound + FOLFIRI in Gastrointestinal Cancers (MINOTAUR Trial)

Patient PopulationTreatmentOverall Response Rate (ORR)Clinical Benefit Rate (CBR)
Advanced GI Tumors This compound + FOLFIRI 18.2% 51.5%
Recurrent Colorectal Cancer (CRC) This compound + FOLFIRI -46.7%
Standard of Care (Second-line FOLFIRI)~4-10%-

Note: Standard of care data is based on historical controls in patients who have progressed on prior therapies.

Experimental Protocols

The clinical evaluation of this compound is primarily conducted through two key trials: MYTHIC and MINOTAUR. Below are the high-level experimental designs.

MYTHIC Trial (NCT04855656)
  • Title: A Phase 1/2, Open-Label, Dose-Escalation and Expansion Study of this compound (RP-6306) as a Monotherapy and in Combination with Camonsertib (RP-3500) in Patients with Advanced Solid Tumors Harboring Specific Genetic Alterations.[12]

  • Objectives: To assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of this compound alone and in combination with camonsertib.[12]

  • Key Inclusion Criteria: Patients with locally advanced or metastatic solid tumors with documented CCNE1 amplification, or deleterious FBXW7 or PPP2R1A mutations who have progressed on standard therapies.

  • Treatment Arms:

    • Module 1: this compound monotherapy dose escalation and expansion.[7]

    • Module 2: this compound in combination with camonsertib dose escalation and expansion.[7]

  • Endpoints: Primary endpoints include determining the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), and the incidence of dose-limiting toxicities. Secondary endpoints include ORR, duration of response (DoR), PFS, and overall survival (OS).

MYTHIC_Workflow MYTHIC Trial Workflow Patient_Screening Patient Screening (Advanced Solid Tumors, Biomarker Positive) Enrollment Enrollment Patient_Screening->Enrollment Randomization Treatment Arm Enrollment->Randomization Module1 Module 1: This compound Monotherapy (Dose Escalation & Expansion) Randomization->Module1 Module2 Module 2: This compound + Camonsertib (Dose Escalation & Expansion) Randomization->Module2 Treatment Treatment Cycles Module1->Treatment Module2->Treatment Assessment Tumor Assessment (e.g., RECIST 1.1) Treatment->Assessment every 8 weeks Assessment->Treatment if no progression Follow_Up Follow-Up for Survival Assessment->Follow_Up if progression

Caption: High-level workflow of the MYTHIC clinical trial.

MINOTAUR Trial (NCT05147350)
  • Title: A Phase 1, Open-Label, Dose-Escalation Study to Evaluate the Safety, Tolerability, and Preliminary Antitumor Activity of this compound (RP-6306) in Combination with FOLFIRI in Patients with Advanced Solid Tumors.[11][13]

  • Objectives: To determine the MTD and RP2D of this compound in combination with FOLFIRI and to evaluate the safety and preliminary efficacy of the combination.[9][10]

  • Key Inclusion Criteria: Patients with advanced or metastatic gastrointestinal tumors (including colorectal cancer) with CCNE1 amplification or deleterious FBXW7 alterations who are candidates for FOLFIRI treatment.[11][13]

  • Treatment: this compound administered orally in combination with standard FOLFIRI intravenous chemotherapy.[14]

  • Endpoints: Primary endpoints are safety and tolerability. Secondary endpoints include ORR, PFS, and DoR.[9][10]

MINOTAUR_Workflow MINOTAUR Trial Workflow Patient_Screening Patient Screening (Advanced GI Tumors, Biomarker Positive) Enrollment Enrollment Patient_Screening->Enrollment Dose_Escalation Dose Escalation Phase: This compound + FOLFIRI Enrollment->Dose_Escalation RP2D_Determination Determine RP2D Dose_Escalation->RP2D_Determination Expansion_Cohort Expansion Cohort at RP2D RP2D_Determination->Expansion_Cohort Treatment_Cycles Treatment Cycles Expansion_Cohort->Treatment_Cycles Tumor_Assessment Tumor Assessment Treatment_Cycles->Tumor_Assessment Tumor_Assessment->Treatment_Cycles continue if stable or responding Survival_Follow_Up Survival Follow-Up Tumor_Assessment->Survival_Follow_Up discontinue if progression

References

A Head-to-Head Comparison of Lunresertib and Adavosertib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of precision oncology, inhibitors targeting cell cycle checkpoints have emerged as a promising therapeutic strategy. This guide provides a detailed head-to-head comparison of two key inhibitors in this class: Lunresertib, a first-in-class PKMYT1 inhibitor, and adavosertib, a well-studied WEE1 inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical and clinical data, and the experimental methodologies used in their evaluation.

Mechanism of Action and Signaling Pathways

Both this compound and adavosertib target kinases that regulate the G2/M cell cycle checkpoint, a critical control point that prevents cells with damaged DNA from entering mitosis. However, they act on distinct molecular targets within this pathway.

This compound is an orally bioavailable inhibitor of the protein kinase, membrane-associated tyrosine/threonine 1 (PKMYT1).[1][2][3] PKMYT1 is a kinase that, along with WEE1, phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1), a key driver of mitotic entry. By inhibiting PKMYT1, this compound prevents the inhibitory phosphorylation of CDK1, leading to premature mitotic entry and subsequent cell death, particularly in tumor cells with specific genetic alterations such as CCNE1 amplification or loss-of-function mutations in FBXW7 and PPP2R1A.[2][3][4] This mechanism is described as a synthetic lethal interaction.

Lunresertib_Pathway cluster_G2_Phase G2 Phase cluster_M_Phase M Phase (Mitosis) DNA Damage DNA Damage PKMYT1 PKMYT1 DNA Damage->PKMYT1 Cyclin B Cyclin B Inactive CDK1/Cyclin B Inactive CDK1/Cyclin B Cyclin B->Inactive CDK1/Cyclin B CDK1 CDK1 CDK1->Inactive CDK1/Cyclin B Premature Mitosis Premature Mitosis Inactive CDK1/Cyclin B->Premature Mitosis Block Removed PKMYT1->Inactive CDK1/Cyclin B  Phosphorylates (Inhibits) Apoptosis Apoptosis Premature Mitosis->Apoptosis This compound This compound This compound->PKMYT1  Inhibits

This compound's Mechanism of Action.

Adavosertib (also known as AZD1775 or MK-1775) is a potent and selective inhibitor of the WEE1 kinase.[5][6] Similar to PKMYT1, WEE1 phosphorylates and inactivates CDK1, thereby preventing entry into mitosis.[7] By inhibiting WEE1, adavosertib abrogates the G2/M checkpoint, forcing cells with DNA damage to prematurely enter mitosis, a process that leads to mitotic catastrophe and apoptosis.[5][8] This is particularly effective in cancer cells with a deficient G1 checkpoint, often due to TP53 mutations, as they become highly dependent on the WEE1-mediated G2/M checkpoint for survival.[5][7]

Adavosertib_Pathway cluster_G2_Phase G2 Phase cluster_M_Phase M Phase (Mitosis) DNA Damage DNA Damage WEE1 WEE1 DNA Damage->WEE1 Cyclin B Cyclin B Inactive CDK1/Cyclin B Inactive CDK1/Cyclin B Cyclin B->Inactive CDK1/Cyclin B CDK1 CDK1 CDK1->Inactive CDK1/Cyclin B Premature Mitosis Premature Mitosis Inactive CDK1/Cyclin B->Premature Mitosis Block Removed WEE1->Inactive CDK1/Cyclin B  Phosphorylates (Inhibits) Apoptosis Apoptosis Premature Mitosis->Apoptosis Adavosertib Adavosertib Adavosertib->WEE1  Inhibits

Adavosertib's Mechanism of Action.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and adavosertib, providing a comparative overview of their in vitro potency and clinical trial outcomes.

Table 1: In Vitro Potency

ParameterThis compoundAdavosertib
Target PKMYT1[1][3]WEE1[5][6]
IC50 Not explicitly stated in provided results. A potent inhibitor is mentioned.[9]5.2 nM (cell-free assay)[6][10]
EC50 Not explicitly stated in provided results.49 nM (inhibition of CDC2 phosphorylation in WiDr cells)[6]

Table 2: Clinical Trial Data

ParameterThis compoundAdavosertib
Trial Phase (Highest) Phase 2[9][11]Phase 2[6]
Patient Population Advanced solid tumors with CCNE1 amplification, FBXW7 or PPP2R1A alterations[2][3][4]Refractory solid tumors, often with TP53 mutations or CCNE1 amplification[5][12][13]
Monotherapy Response Confirmed partial response and long stable disease observed in Phase 1 MYTHIC trial.[4][14]Objective response rate of 27% in patients with CCNE1-amplified malignancies.[13]
Combination Therapy Promising overall response rates in combination with camonsertib (B10830843) in endometrial (25.9%) and platinum-resistant ovarian cancers (37.5%).[15]In combination with paclitaxel (B517696) and carboplatin, showed a statistically significant improvement in median estimated Progression-Free Survival (ePFS) in TP53-mutant ovarian cancer.[12]
Common Adverse Events Anemia, nausea, vomiting, rash, fatigue.[16][17]Diarrhea, vomiting, anemia, nausea, fatigue, hematological toxicities.[12][18][19]
Recommended Phase 2 Dose (RP2D) Monotherapy: 240mg daily continuously or 80-100mg BID intermittently.[4] Combination with FOLFIRI: 60mg BID continuous.[20]Monotherapy: 300 mg once daily on days 1-5 and 8-12 of a 21-day cycle.[21] In combination with gemcitabine (B846) and radiation: 150 mg/day.[22]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical and clinical findings. Below are summaries of common experimental protocols used in the evaluation of this compound and adavosertib.

Cell Viability Assays
  • Objective: To determine the cytotoxic or cytostatic effects of the drug on cancer cell lines.

  • General Protocol:

    • Cancer cell lines are seeded in 96-well plates.

    • Cells are treated with a range of concentrations of the inhibitor (e.g., this compound or adavosertib) for a specified period (e.g., 72 hours).[5]

    • Cell viability is assessed using assays such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[5]

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[5]

Cell Cycle Analysis
  • Objective: To determine the effect of the drug on cell cycle progression.

  • General Protocol:

    • Cells are treated with the inhibitor for a defined time.

    • Subsequently, they are harvested, fixed (e.g., with ethanol), and stained with a DNA-intercalating dye such as propidium (B1200493) iodide.[5]

    • The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M).[5]

Immunoblotting for Pharmacodynamic Markers
  • Objective: To confirm target engagement and downstream pathway modulation.

  • General Protocol:

    • Cells or tumor tissues are treated with the inhibitor.

    • Protein lysates are prepared and separated by SDS-PAGE.

    • Proteins are transferred to a membrane and probed with specific antibodies against target proteins (e.g., phosphorylated CDK1) and downstream markers of DNA damage (e.g., γH2AX).

    • Detection is typically performed using chemiluminescence.

Experimental_Workflow cluster_In_Vitro In Vitro Experiments cluster_In_Vivo In Vivo / Clinical Cell_Culture Cancer Cell Lines Drug_Treatment Treat with this compound or Adavosertib Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Drug_Treatment->Viability_Assay Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Drug_Treatment->Cycle_Analysis Western_Blot Immunoblotting (pCDK1, γH2AX) Drug_Treatment->Western_Blot Patient_Tumor Patient Tumor Biopsies Drug_Administration Administer Drug Patient_Tumor->Drug_Administration Biopsy_Analysis Tumor Biopsy Analysis (IHC for pCDK1) Drug_Administration->Biopsy_Analysis Efficacy_Assessment Efficacy Assessment (RECIST criteria) Drug_Administration->Efficacy_Assessment

General Experimental Workflow.

Conclusion

This compound and adavosertib represent two distinct yet related approaches to targeting the G2/M cell cycle checkpoint in cancer therapy. This compound, as a first-in-class PKMYT1 inhibitor, shows promise in a genetically defined patient population and has demonstrated a manageable safety profile in early clinical trials.[4][14] Adavosertib, a more extensively studied WEE1 inhibitor, has shown efficacy both as a monotherapy and in combination with chemotherapy, particularly in tumors with TP53 mutations or CCNE1 amplification.[12][13]

The choice between these agents in a clinical or research setting will likely depend on the specific genetic context of the tumor, prior lines of therapy, and the desired combination strategy. Further head-to-head clinical trials would be invaluable in definitively establishing the comparative efficacy and safety of these two promising agents. The ongoing and future clinical development of both this compound and adavosertib will continue to shape the therapeutic landscape for patients with difficult-to-treat solid tumors.

References

Independent Verification of Published Lunresertib Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the publicly available data on Lunresertib, a first-in-class inhibitor of Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1), with alternative therapeutic strategies. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of this compound's performance. Data is presented in structured tables, with detailed experimental protocols for key studies and visualizations of relevant biological pathways and workflows.

Executive Summary

This compound (RP-6306) is an investigational oral small molecule inhibitor of PKMYT1. It is being evaluated in clinical trials for the treatment of advanced solid tumors with specific genetic alterations, including CCNE1 amplification, FBXW7 loss-of-function mutations, and PPP2R1A loss-of-function mutations. The primary mechanism of action involves the inhibition of PKMYT1, which leads to catastrophic DNA damage and apoptosis in cancer cells with high replication stress. Clinical data for this compound is most mature in combination with the ATR inhibitor camonsertib (B10830843). As a direct comparator for a single-agent, cell-cycle inhibitor in a similar patient population, the WEE1 inhibitor Adavosertib (AZD1775) has been selected, for which monotherapy data in CCNE1-amplified cancers is available.

Data Presentation

Table 1: Clinical Performance of this compound in Combination with Camonsertib (MYTHIC Trial)
IndicationPatient PopulationTreatmentOverall Response Rate (ORR)Clinical Benefit Rate (CBR)24-week Progression-Free Survival (PFS)Number of Patients (n)
Platinum-Resistant Ovarian CancerHeavily pretreated, CCNE1 amp, FBXW7 or PPP2R1A altThis compound + Camonsertib37.5%79%45% (95% CI, 22%-66%)24[1]
Endometrial CancerHeavily pretreated, CCNE1 amp, FBXW7 or PPP2R1A altThis compound + Camonsertib25.9%48.1%43% (95% CI, 21%-63%)27[1]
Table 2: Clinical Performance of Adavosertib Monotherapy (Phase II Trial)
IndicationPatient PopulationTreatmentOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Number of Patients (n)
Refractory Solid Tumors with CCNE1 amplificationRefractory to standard therapyAdavosertib27% (95% CI, 12%-46%)4.1 months (95% CI, 1.8-6.4)9.9 months (95% CI, 4.8-15)30[2][3][4]
Epithelial Ovarian Cancer with CCNE1 amplificationRefractory to standard therapyAdavosertib36% (95% CI, 13%-65%)6.3 months (95% CI, 2.4-10.2)14.9 months (95% CI, 8.9-20.9)14[2][3][4]
This compound Monotherapy Data

Publicly available data on the monotherapy activity of this compound from the Phase 1 MYTHIC trial is currently limited to qualitative descriptions. Repare Therapeutics has reported that this compound monotherapy demonstrated a "favorable and distinct tolerability profile" and "preliminary antitumor activity," which included "moderate tumor shrinkages and a confirmed partial response per RECIST 1.1 criteria".[5][6] However, specific quantitative data, such as ORR, CBR, and PFS for the monotherapy cohort, have not been publicly released. One abstract mentions a molecular response rate (MRR) of 10% in 30 patients treated with this compound monotherapy.[7]

Experimental Protocols

MYTHIC Clinical Trial (NCT04855656) for this compound

The MYTHIC trial is a Phase 1/1b multi-center, open-label study evaluating the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound as a monotherapy and in combination with the ATR inhibitor camonsertib or the WEE1 inhibitor Debio 0123.[8][9][10]

  • Patient Population: Patients with locally advanced or metastatic solid tumors with CCNE1 amplification, or deleterious mutations in FBXW7 or PPP2R1A. Patients were required to have measurable disease per RECIST 1.1 and have been heavily pretreated.[1][8]

  • Treatment Regimen:

    • Monotherapy: this compound administered orally. Two recommended dose schedules were identified: 240mg daily continuously and 80-100mg twice daily intermittently.[5]

    • Combination Therapy: this compound in combination with camonsertib.

  • Primary Endpoints: Safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D).[1][8]

  • Secondary Endpoints: Preliminary anti-tumor activity (including ORR and CBR), pharmacokinetics, and pharmacodynamics.[1][8]

Phase II Clinical Trial (NCT03253679) for Adavosertib

This was a multicenter, open-label, single-arm Phase II trial to assess the antitumor activity of Adavosertib in patients with advanced refractory solid tumors harboring CCNE1 amplification.[2][4]

  • Patient Population: Patients aged ≥ 18 years with measurable disease, refractory solid tumors with confirmed CCNE1 amplification, an Eastern Cooperative Oncology Group (ECOG) performance status of 0-1, and adequate organ function.[2][4]

  • Treatment Regimen: Adavosertib administered at 300 mg once daily on days 1 through 5 and 8 through 12 of a 21-day cycle.[2][3][4]

  • Primary Endpoint: Objective Response Rate (ORR).[2][4]

  • Secondary Endpoints: Progression-free survival (PFS), overall survival (OS), and safety.[3]

Mandatory Visualization

G cluster_0 G1 Phase cluster_1 S Phase cluster_2 G2/M Checkpoint cluster_3 M Phase (Mitosis) G1 G1 Phase CyclinE Cyclin E (CCNE1 amplified) CDK2 CDK2 CyclinE->CDK2 activates S_Phase S Phase (DNA Replication) CDK2->S_Phase promotes entry ReplicationStress High Replication Stress S_Phase->ReplicationStress G2_M G2/M Checkpoint ReplicationStress->G2_M PKMYT1 PKMYT1 G2_M->PKMYT1 activates CDK1_CyclinB CDK1-Cyclin B Mitosis Premature Mitotic Entry CDK1_CyclinB->Mitosis promotes PKMYT1->CDK1_CyclinB phosphorylates (inhibits) This compound This compound This compound->PKMYT1 inhibits Apoptosis Apoptosis Mitosis->Apoptosis leads to

Caption: Signaling pathway of this compound in CCNE1-amplified cancer cells.

G cluster_0 Patient Selection cluster_1 Treatment Arms (MYTHIC Trial) cluster_2 Endpoint Evaluation Patients Patients with advanced solid tumors BiomarkerScreening Biomarker Screening (CCNE1 amp, FBXW7/PPP2R1A alt) Patients->BiomarkerScreening EligiblePatients Eligible Patients BiomarkerScreening->EligiblePatients Monotherapy This compound Monotherapy EligiblePatients->Monotherapy Combination This compound + Camonsertib EligiblePatients->Combination Safety Safety & Tolerability (MTD/RP2D) Monotherapy->Safety Efficacy Preliminary Efficacy (ORR, CBR, PFS) Monotherapy->Efficacy PK_PD Pharmacokinetics & Pharmacodynamics Monotherapy->PK_PD Combination->Safety Combination->Efficacy Combination->PK_PD

Caption: Experimental workflow of the MYTHIC clinical trial for this compound.

Alternative Approaches

Adavosertib (WEE1 Inhibitor)

Adavosertib is a small molecule inhibitor of the WEE1 kinase, which, similar to PKMYT1, is a critical regulator of the G2/M cell cycle checkpoint. By inhibiting WEE1, Adavosertib also leads to premature mitotic entry and subsequent cell death in cancer cells with high levels of replication stress, such as those with CCNE1 amplification. As shown in Table 2, Adavosertib has demonstrated clinical activity as a monotherapy in patients with CCNE1-amplified refractory solid tumors, with a notable response in ovarian cancer.[2][3][4][11]

Other PKMYT1 Inhibitors

The development of other PKMYT1 inhibitors is still in the early stages.

  • VRN16: A preclinical PKMYT1 inhibitor that is reported to have higher selectivity and a wider preclinical safety margin compared to this compound.[12] In preclinical models, VRN16 demonstrated superior efficacy and fewer adverse effects than this compound.[12] However, no clinical data is available for VRN16 yet.

Conclusion

This compound, particularly in combination with the ATR inhibitor camonsertib, has shown promising clinical activity in heavily pretreated patients with specific genetic alterations in gynecological cancers. The available data suggests a favorable risk-benefit profile for this combination therapy. However, a direct comparison with alternative treatments is challenging due to the lack of quantitative data for this compound as a monotherapy.

Adavosertib, a WEE1 inhibitor, presents a relevant comparator with available monotherapy data in a similar patient population, showing clinical efficacy in CCNE1-amplified tumors. The development of other PKMYT1 inhibitors, such as VRN16, is still in the preclinical phase but may offer improved selectivity in the future.

For a comprehensive assessment of this compound's potential, the public release of quantitative monotherapy data from the MYTHIC trial is eagerly awaited by the scientific community. This will enable a more direct comparison with other single-agent therapies and a clearer understanding of this compound's contribution to the observed efficacy in combination regimens.

References

Lunresertib: A Comparative Analysis of Monotherapy and Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lunresertib (RP-6306) is a first-in-class, orally bioavailable small molecule inhibitor of Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1).[1][2] It represents a targeted approach in precision oncology, demonstrating a synthetic lethal relationship with specific genetic alterations in tumors, including CCNE1 amplification, and deleterious alterations in FBXW7 or PPP2R1A.[2][3] This guide provides a comparative analysis of this compound as a monotherapy and in combination with other agents, supported by available preclinical and clinical data.

Mechanism of Action

This compound functions by inhibiting PKMYT1, a kinase that negatively regulates CDK1.[1] By inhibiting PKMYT1, this compound prevents the phosphorylation of CDK1, leading to premature entry into mitosis and subsequent mitotic catastrophe and apoptosis in cancer cells with high cyclin E levels, a characteristic of tumors with the aforementioned genetic alterations.[1][4]

Preclinical studies have shown that combination with an ATR inhibitor, such as camonsertib (B10830843), is synergistic with this compound, enhancing its antitumor activity.[4][5] The rationale for this combination lies in the parallel roles of PKMYT1 and ATR in regulating CDK1 activity.[4]

Preclinical Experimental Protocols

CRISPR-Based Synthetic Lethality Screening

To identify synthetic lethal interactions with this compound, a genome-wide CRISPR-Cas9 knockout screen can be performed in a relevant cancer cell line (e.g., with CCNE1 amplification).

  • Cell Line Preparation : A cancer cell line with a known this compound-sensitizing mutation is chosen. Cells are engineered to stably express the Cas9 nuclease.

  • Library Transduction : The Cas9-expressing cells are transduced with a pooled lentiviral single-guide RNA (sgRNA) library targeting thousands of genes in the human genome at a low multiplicity of infection to ensure most cells receive a single sgRNA.

  • Selection and Treatment : Transduced cells are selected with an appropriate antibiotic (e.g., puromycin). The cell pool is then split into two groups: one treated with a vehicle control (e.g., DMSO) and the other with a sub-lethal dose of this compound.

  • Sample Collection and Analysis : Cells are cultured for a defined period (e.g., 14-21 days). Genomic DNA is isolated from cells at the beginning (T0) and end of the treatment. The sgRNA sequences are amplified by PCR and quantified using next-generation sequencing.

  • Hit Identification : Genes for which sgRNAs are depleted in the this compound-treated group compared to the control group are identified as synthetic lethal partners.

Cell Viability Assay (MTT Assay)

To assess the cytotoxic effects of this compound alone or in combination, a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used.

  • Cell Seeding : Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Drug Treatment : Cells are treated with serial dilutions of this compound, a combination agent, or both. A vehicle control is also included.

  • Incubation : The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition : MTT reagent (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization : The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading : The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are used to determine the concentration of the drug(s) that inhibits cell growth by 50% (IC50).

Immunoblotting for DNA Damage and Cell Cycle Markers

Western blotting is used to detect changes in protein expression and phosphorylation, providing insights into the mechanism of action.

  • Cell Lysis : Cells treated with this compound and/or other agents are harvested and lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • Electrophoresis and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • Antibody Incubation : The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-CDK1 (Thr14), γH2AX as a marker of DNA double-strand breaks). A primary antibody against a loading control (e.g., β-actin or GAPDH) is also used.

  • Detection : The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.

In Vivo Tumor Xenograft Models

To evaluate the anti-tumor efficacy of this compound in a living organism, human tumor xenograft models are established in immunodeficient mice.

  • Cell Implantation : A suspension of human cancer cells with relevant genetic alterations is injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization : Tumors are allowed to grow to a palpable size. The mice are then randomized into different treatment groups (e.g., vehicle control, this compound monotherapy, combination therapy).

  • Drug Administration : this compound and other agents are administered to the mice according to a predetermined schedule and route (e.g., oral gavage).

  • Tumor Measurement and Monitoring : Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight and general health of the mice are also monitored.

  • Endpoint Analysis : At the end of the study (e.g., when tumors in the control group reach a certain size), the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

Clinical Trial Protocols

MYTHIC Trial (NCT04855656)

The MYTHIC trial is a Phase 1/2, first-in-human, open-label, dose-escalation, and expansion study evaluating the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of this compound as a monotherapy and in combination with the ATR inhibitor camonsertib or the WEE1 inhibitor Debio 0123.[3][6][7][8][9][10]

  • Phase 1 (Dose Escalation) : To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound alone and in combination.

  • Phase 2 (Dose Expansion) : To further evaluate the safety and efficacy of the RP2D in specific patient cohorts with advanced solid tumors harboring CCNE1 amplification, or deleterious alterations in FBXW7 or PPP2R1A.[10]

  • Key Inclusion Criteria : Patients with locally advanced or metastatic solid tumors that are resistant or refractory to standard therapy, and whose tumors have one of the specified genetic alterations.[7]

  • Key Exclusion Criteria : Prior treatment with a PKMYT1 inhibitor, chemotherapy or other small molecule antineoplastic agents within a specified timeframe before the first dose of the study drug.[7][8]

MINOTAUR Trial (NCT05147350)

The MINOTAUR trial is a Phase 1, multi-center, open-label, dose-escalation study assessing the safety, tolerability, and preliminary anti-tumor activity of this compound in combination with FOLFIRI (folinic acid, fluorouracil, and irinotecan) in patients with advanced solid tumors, particularly gastrointestinal cancers.[1][5][11][12]

  • Primary Objectives : To determine the MTD and RP2D of this compound when administered with FOLFIRI.[11][12]

  • Key Inclusion Criteria : Patients aged 18 years or older with confirmed advanced solid tumors (specifically colorectal, gastrointestinal, or esophageal cancers) that are resistant or refractory to standard treatment.[1][5]

  • Key Exclusion Criteria : Inability to swallow and retain oral medications, and recent chemotherapy or other small molecule antineoplastic agents.[1]

Comparative Efficacy

Monotherapy

Initial data from the MYTHIC trial (Module 1) demonstrated that this compound monotherapy has a favorable tolerability profile and shows preliminary anti-tumor activity.[2] This included moderate tumor shrinkage and a confirmed partial response in some patients.[2]

Combination Therapy

With Camonsertib (ATR Inhibitor)

The combination of this compound and Camonsertib has shown greater anti-tumor activity compared to this compound alone.[2] In the MYTHIC trial's gynecologic expansion cohort, this combination led to durable responses in heavily pretreated patients with endometrial and platinum-resistant ovarian cancer.[6][10]

IndicationOverall Response Rate (ORR)Clinical Benefit Rate (CBR)24-week Progression-Free Survival (PFS) Rate
Endometrial Cancer (n=27)25.9%48.1%43%
Platinum-Resistant Ovarian Cancer (n=24)37.5%79%45%

With FOLFIRI

In the MINOTAUR trial, the combination of this compound with FOLFIRI showed promising efficacy in patients with advanced gastrointestinal tumors harboring CCNE1 amplification or FBXW7 alterations.

Tumor TypesOverall Response Rate (ORR)Clinical Benefit Rate (CBR)
Across all tumor types18.2%51.5%

Comparative Safety and Tolerability

Monotherapy

This compound monotherapy has been reported to have a favorable and distinct tolerability profile, differentiated from other cell cycle inhibitors that are often associated with myelotoxicity and diarrhea.[2] The most common treatment-emergent adverse events of interest (Grade 3) were rash (7.9%), anemia (6.3%), and nausea or vomiting (1.6%).[2]

Combination Therapy

With Camonsertib

The combination of this compound and Camonsertib demonstrated a favorable and differentiated safety profile. The most common Grade 3 adverse event was anemia (26.9%).[6][10]

With FOLFIRI

The safety profile of this compound combined with FOLFIRI was consistent with that of FOLFIRI alone. The most common Grade 3 or higher treatment-related adverse event was neutropenia.

Adverse Event (Grade 3 or higher)This compound + FOLFIRI
Neutropenia31.6%
Diarrhea5.3%
Anemia5.3%
Mucosal inflammation5.3%
Stomatitis7.9%

Visualizations

Lunresertib_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CDK1_CyclinB CDK1/Cyclin B Complex Mitosis Mitotic Entry CDK1_CyclinB->Mitosis Promotes Premature_Mitosis Premature Mitotic Entry CDK1_CyclinB->Premature_Mitosis Uncontrolled Activation PKMYT1 PKMYT1 PKMYT1->CDK1_CyclinB Phosphorylates & Inhibits This compound This compound This compound->PKMYT1 Inhibits High_CyclinE High Cyclin E (e.g., CCNE1 amplification) High_CyclinE->Premature_Mitosis Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis Premature_Mitosis->Mitotic_Catastrophe

Caption: this compound inhibits PKMYT1, leading to premature mitotic entry and cell death in vulnerable cancer cells.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials CRISPR_Screen CRISPR Screen (Identify Synthetic Lethality) Cell_Viability Cell Viability Assays (e.g., MTT) CRISPR_Screen->Cell_Viability Validate Hits Immunoblotting Immunoblotting (Mechanism of Action) Cell_Viability->Immunoblotting Investigate Mechanism Xenograft_Model Tumor Xenograft Model (in immunodeficient mice) Immunoblotting->Xenograft_Model Preclinical Validation Efficacy_Testing Efficacy Testing (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Testing Phase1 Phase 1 Trial (Safety, MTD, RP2D) Efficacy_Testing->Phase1 Clinical Translation Phase2 Phase 2 Trial (Efficacy in specific cohorts) Phase1->Phase2

Caption: A typical experimental workflow for the preclinical and clinical development of a targeted therapy like this compound.

Combination_Therapy_Logic This compound This compound (PKMYT1 Inhibitor) CDK1_Inhibition Inhibition of CDK1 (G2/M Checkpoint Control) This compound->CDK1_Inhibition Relieves Inhibition Camonsertib Camonsertib (ATR Inhibitor) DNA_Damage_Response DNA Damage Response Camonsertib->DNA_Damage_Response Inhibits Synergistic_Effect Synergistic Anti-tumor Effect CDK1_Inhibition->Synergistic_Effect DNA_Damage_Response->CDK1_Inhibition Contributes to DNA_Damage_Response->Synergistic_Effect

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Lunresertib

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in the pioneering work of drug development, ensuring a safe and compliant research environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Lunresertib (RP-6306), a potent and selective PKMYT1 inhibitor. Adherence to these guidelines is critical for minimizing environmental impact and ensuring personnel safety, reflecting a commitment to responsible chemical handling that extends beyond the laboratory bench.

Hazard Profile of this compound

A thorough understanding of the hazard profile of this compound is the foundation of safe handling and disposal. The following table summarizes the key hazards as identified in the safety data sheet (SDS).[1]

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.

This compound Disposal Workflow

The proper disposal of this compound is a multi-step process that ensures the containment and safe handling of this hazardous substance. The following diagram illustrates the logical workflow for the disposal procedure, from initial waste generation to final removal by a certified waste management service.

cluster_0 Waste Generation & Segregation cluster_1 Waste Accumulation cluster_2 Labeling & Documentation cluster_3 Storage cluster_4 Disposal A Solid Waste (e.g., contaminated gloves, vials) C Collect in designated, sealed, and clearly labeled hazardous waste containers. A->C B Liquid Waste (e.g., unused solutions, contaminated solvents) B->C D Label containers with: - 'Hazardous Waste' - 'this compound' - Hazard Symbols (e.g., environmental hazard) - Accumulation Start Date C->D E Maintain a waste inventory log. D->E F Store in a designated, secure, and well-ventilated hazardous waste storage area. E->F G Arrange for pickup by a certified hazardous waste disposal company. F->G

A logical workflow for the proper disposal of this compound waste.

Detailed Disposal Protocol

The following step-by-step protocol provides a direct answer to operational questions regarding the disposal of this compound.

1. Waste Segregation:

  • Solid Waste: All solid materials that have come into contact with this compound, including personal protective equipment (gloves, lab coats), empty vials, and contaminated lab supplies (pipette tips, weighing papers), must be segregated as hazardous waste.

  • Liquid Waste: Unused solutions of this compound, as well as solvents and cleaning solutions used to decontaminate surfaces and glassware, must be collected as hazardous liquid waste. Do not dispose of this compound solutions down the drain.[1]

2. Waste Collection and Containment:

  • Use designated, leak-proof, and chemically compatible containers for collecting this compound waste.

  • Separate solid and liquid waste into different, clearly marked containers.

  • Keep containers securely sealed when not in use to prevent spills and exposure.

3. Labeling:

  • All waste containers must be clearly labeled as "Hazardous Waste."

  • The label must include the name of the chemical ("this compound" or "RP-6306"), the relevant hazard symbols (e.g., the pictogram for environmental hazard), and the date when the waste was first added to the container (accumulation start date).

4. Storage:

  • Store hazardous waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.

  • Ensure that the storage area is designed to contain any potential spills.

5. Final Disposal:

  • The disposal of this compound and its contaminated materials must be carried out through an approved and licensed waste disposal plant.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste by a certified contractor.

  • Do not attempt to treat or neutralize this compound waste unless you have a specifically approved and validated protocol from your EHS department.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.

  • Spill Management: In the event of a spill, collect the spillage and dispose of it as hazardous waste.[1] Wash the affected area thoroughly after handling.[1]

  • Avoid Environmental Release: Take all necessary precautions to avoid the release of this compound into the environment.[1]

By implementing these procedures, researchers and laboratory managers can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within their institutions.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.